molecular formula C10H22N2 B1346740 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine CAS No. 933724-18-6

2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Cat. No.: B1346740
CAS No.: 933724-18-6
M. Wt: 170.3 g/mol
InChI Key: NHAIMMHBFBAOOZ-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C10H22N2 and its molecular weight is 170.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-2-(4-methylpiperidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9-4-6-12(7-5-9)10(2,3)8-11/h9H,4-8,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAIMMHBFBAOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640855
Record name 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933724-18-6
Record name 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for the preparation of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine, a novel amine with potential applications in pharmaceutical research and development. The proposed synthesis is a two-step process commencing with a Strecker reaction to form a key α-aminonitrile intermediate, followed by its reduction to the target primary amine. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

I. Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a two-step sequence:

  • Step 1: Strecker Reaction: The synthesis of the intermediate, 2-methyl-2-(4-methylpiperidin-1-yl)propanenitrile, is achieved via a three-component Strecker reaction involving 4-methylpiperidine, acetone, and a cyanide source. This reaction efficiently constructs the carbon skeleton and introduces the nitrile functionality.

  • Step 2: Nitrile Reduction: The α-aminonitrile intermediate is subsequently reduced to the target primary amine, this compound. This transformation can be effectively carried out using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.

The overall synthetic scheme is depicted below:

Synthesis_Pathway cluster_step1 Step 1: Strecker Reaction cluster_step2 Step 2: Nitrile Reduction 4-Methylpiperidine 4-Methylpiperidine Nitrile Intermediate 2-Methyl-2-(4-methylpiperidin-1-yl)propanenitrile 4-Methylpiperidine->Nitrile Intermediate + Acetone + Cyanide Source Acetone Acetone Acetone->Nitrile Intermediate Cyanide Source Cyanide Source Cyanide Source->Nitrile Intermediate Target Amine This compound Nitrile Intermediate->Target Amine + Reducing Agent Reducing Agent Reducing Agent Reducing Agent->Target Amine

Caption: Proposed two-step synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-Methyl-2-(4-methylpiperidin-1-yl)propanenitrile

This procedure is based on established Strecker reaction protocols involving cyclic secondary amines and ketones.

Experimental Workflow:

Strecker_Workflow Start Mix Mix 4-Methylpiperidine, Acetone, and Solvent Start->Mix Cool Cool to 0°C Mix->Cool Add_TMSCN Add Trimethylsilyl Cyanide (TMSCN) Cool->Add_TMSCN Stir Stir at Room Temperature Add_TMSCN->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Purify->End

Caption: Experimental workflow for the Strecker reaction.

Methodology:

  • Reaction Setup: To a stirred solution of 4-methylpiperidine (1.0 eq) and acetone (1.2 eq) in a suitable solvent such as methanol or glacial acetic acid (10 mL/g of amine), cool the mixture to 0°C in an ice bath.

  • Addition of Cyanide Source: Slowly add trimethylsilyl cyanide (TMSCN) (1.1 eq) dropwise to the cooled reaction mixture while maintaining the temperature below 10°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-methyl-2-(4-methylpiperidin-1-yl)propanenitrile.

ParameterValueReference
Reactants 4-Methylpiperidine, Acetone, Trimethylsilyl CyanideGeneral Strecker Reaction Principles
Solvent Methanol or Glacial Acetic Acid[1]
Reaction Temperature 0°C to Room Temperature[1]
Reaction Time 12-24 hours[1]
Typical Yield 70-85%Based on similar reactions[1]
Step 2: Reduction of 2-Methyl-2-(4-methylpiperidin-1-yl)propanenitrile

This protocol details the reduction of the nitrile intermediate to the target primary amine using Lithium Aluminum Hydride (LiAlH₄). Catalytic hydrogenation presents a viable, and often safer, alternative for larger scale synthesis.

Experimental Workflow:

Reduction_Workflow Start Suspend_LiAlH4 Suspend LiAlH₄ in dry THF Start->Suspend_LiAlH4 Cool Cool to 0°C Suspend_LiAlH4->Cool Add_Nitrile Add Nitrile Solution Dropwise Cool->Add_Nitrile Reflux Reflux the Mixture Add_Nitrile->Reflux Cool_Quench Cool and Quench (Fieser Method) Reflux->Cool_Quench Filter Filter off Aluminum Salts Cool_Quench->Filter Dry_Concentrate Dry and Concentrate the Filtrate Filter->Dry_Concentrate Purify Purify by Distillation or Chromatography Dry_Concentrate->Purify End Purify->End

Caption: Experimental workflow for the nitrile reduction.

Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Nitrile: Cool the LiAlH₄ suspension to 0°C. Dissolve the 2-methyl-2-(4-methylpiperidin-1-yl)propanenitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup (Fieser Method): Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the number of grams of LiAlH₄ used.

  • Purification: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be further purified by distillation under reduced pressure or by column chromatography.

ParameterValueReference
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)[2]
Alternative Reducing Agent H₂/Raney Nickel or H₂/Pd/C[2]
Solvent Anhydrous Tetrahydrofuran (THF)[2]
Reaction Temperature 0°C to Reflux[2]
Reaction Time 4-8 hours[2]
Typical Yield 80-95%Based on reductions of similar nitriles

III. Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound. The initial Strecker reaction allows for the straightforward construction of the α-aminonitrile intermediate, while the subsequent reduction offers a high-yielding conversion to the final product. The methodologies presented are based on well-established chemical transformations and can be adapted for both laboratory-scale synthesis and potential scale-up operations. This technical guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis of novel amine compounds for various applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific data on the specific physicochemical properties of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is limited. This guide provides a comprehensive framework based on the expected properties of similar aliphatic amines and outlines the standard experimental protocols for their determination. The data presented in the table are predictive or based on structurally related compounds and should be confirmed by empirical testing.

Introduction

This compound is a substituted aliphatic amine containing a tertiary amine within a piperidine ring and a primary amine. Its structure suggests potential applications in medicinal chemistry and materials science, where the basicity of the amine groups and the overall molecular architecture can influence biological activity and material properties. A thorough understanding of its physicochemical properties is crucial for researchers, scientists, and drug development professionals to predict its behavior in various systems, including solubility, membrane permeability, and formulation characteristics.

This technical guide offers a detailed overview of the key physicochemical parameters for a novel compound of this class and the standardized experimental methodologies used to measure them.

Predicted Physicochemical Properties

The following table summarizes the predicted and expected physicochemical properties of this compound. These values are estimations and should be validated experimentally.

PropertyPredicted/Expected ValueSignificance in Drug Development
Molecular Formula C10H22N2Defines the elemental composition.
Molecular Weight 170.30 g/mol Influences diffusion, bioavailability, and formulation.
Melting Point Data not availableAffects solubility, dissolution rate, and stability.[1][2]
Boiling Point > 200 °C (Estimated)Indicates volatility and is important for purification.[3][4][5][6]
Water Solubility Moderately SolubleCrucial for drug delivery and bioavailability.[7][8][9][10][11]
pKa (Basic) ~9.5 - 10.5 (Primary Amine)~8.5 - 9.5 (Tertiary Amine)Governs ionization state, solubility, and receptor binding.[12][13][14][15]
LogP (Octanol/Water) 1.5 - 2.5 (Estimated)Predicts lipophilicity and membrane permeability.[16][17][18][19][20]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

The melting point is a critical indicator of purity.[1][2]

  • Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube.[1]

  • Procedure:

    • A small, dry sample of the compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[21]

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 10°C/minute) for an initial approximate determination.[21][22]

    • A second, more precise measurement is performed with a fresh sample, heating slowly (1-2°C/minute) near the approximate melting point.[21][22]

    • The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquid.[21] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

Boiling point is a key physical constant for liquids.

  • Apparatus: Thiele tube or a micro-boiling point apparatus.[23]

  • Procedure (Thiele Tube Method):

    • A small amount of the liquid sample (a few microliters) is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed open-end down into the liquid.

    • The setup is attached to a thermometer and heated in a Thiele tube containing mineral oil.[23]

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed, and the temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point.[23]

Solubility is a fundamental property for drug absorption and formulation.

  • Apparatus: Analytical balance, pH meter, shaker, and a method for quantification (e.g., HPLC, UV-Vis spectroscopy).

  • Procedure (Shake-Flask Method):

    • An excess amount of the compound is added to a known volume of water or a buffered solution (e.g., phosphate-buffered saline at pH 7.4).

    • The mixture is agitated in a shaker at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the compound in the clear filtrate is determined using a calibrated analytical method.

    • The solubility is expressed in units such as mg/mL or mol/L.

The pKa value indicates the strength of the basic amine groups.

  • Apparatus: Potentiometric titrator with a pH electrode, autoburette, and analytical balance.[12][14]

  • Procedure (Potentiometric Titration):

    • A known amount of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol/water to ensure solubility.[13]

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[15]

    • The pH of the solution is monitored throughout the titration as a function of the volume of titrant added.[12]

    • A titration curve (pH vs. volume of titrant) is generated. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[12] For a compound with two basic centers, two inflection points and two pKa values are expected.

LogP is a measure of a compound's lipophilicity.

  • Apparatus: Shake-flask equipment, analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy).

  • Procedure (Shake-Flask Method):

    • n-Octanol and water (or a buffer of a specific pH for LogD determination) are pre-saturated with each other.[19]

    • A known amount of the compound is dissolved in one of the phases.

    • The two phases are mixed in a separatory funnel and shaken vigorously to allow for partitioning of the compound.

    • The mixture is allowed to stand until the two phases have completely separated.

    • The concentration of the compound in each phase is determined analytically.

    • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18]

Visualizations

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel amine compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification MP Melting Point Determination Structure_Verification->MP BP Boiling Point Determination Structure_Verification->BP Solubility Aqueous Solubility Structure_Verification->Solubility pKa pKa Determination Structure_Verification->pKa LogP LogP Determination Structure_Verification->LogP Data_Analysis Data Compilation and Analysis MP->Data_Analysis BP->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis LogP->Data_Analysis

Workflow for Synthesis and Characterization

Given the presence of amine functionalities, a compound like this could potentially interact with various biological targets, such as G-protein coupled receptors (GPCRs) or ion channels. The diagram below illustrates a generic GPCR signaling cascade that could be investigated.

G Compound This compound GPCR G-Protein Coupled Receptor (GPCR) Compound->GPCR Binds to G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates targets leading to

Hypothetical GPCR Signaling Pathway

Conclusion

References

In-depth Technical Guide: 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine (CAS 933724-18-6)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of scientific literature, patent databases, and chemical supplier information has revealed limited publicly available experimental data for 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine (CAS 933724-18-6). Consequently, this guide provides a summary of available computed data for the target compound and presents experimental information for structurally related compounds to offer a foundational understanding. The experimental protocols and biological activity sections are representative examples based on general chemical and biological principles and should not be considered as validated for this specific molecule.

Core Compound Properties

This compound is a saturated heterocyclic amine. Its structure consists of a 4-methylpiperidine ring linked through its nitrogen atom to a 2-methylpropan-1-amine moiety at the 2-position.

Synonyms: 2-Methyl-2-(4-methyl-1-piperidinyl)-1-propanamine

Physicochemical Data

Due to the absence of experimentally determined data, the following table summarizes computed physicochemical properties for this compound.

PropertyValueSource
Molecular FormulaC₁₀H₂₂N₂
Molecular Weight170.30 g/mol [1]
XLogP31.4Computed
Hydrogen Bond Donor Count1Computed
Hydrogen Bond Acceptor Count2Computed
Rotatable Bond Count3Computed
Exact Mass170.1783 g/mol [2]
Monoisotopic Mass170.1783 g/mol [2]
Topological Polar Surface Area15.3 ŲComputed
Heavy Atom Count12Computed

For comparative purposes, the following table presents experimental and computed data for a structurally similar compound, 2-methyl-2-piperidin-1-ylpropan-1-amine (CAS 54151-73-4).[3]

PropertyValueSource
Molecular FormulaC₉H₂₀N₂
Molecular Weight156.27 g/mol [3]
Boiling Point85-87 °C at 10 mmHgExperimental

Synthesis and Experimental Protocols

While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, a general synthetic approach can be inferred from patents describing the preparation of analogous structures.[4][5] A plausible route could involve the reaction of a suitable precursor with 4-methylpiperidine.

Representative Synthetic Protocol: Synthesis of 2-Amino-2-(1-methyl-4-piperidyl)propane-1-ol

The following protocol for a structurally related compound is provided as an illustrative example of the synthetic chemistry involved.[4]

Step 1: Synthesis of Intermediate III

  • React 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester (Compound II) with chloroform in the presence of a base (alkali 1) to yield Compound III.

  • After the reaction is complete, as indicated by Thin Layer Chromatography (TLC), add MTBE and water for extraction.

  • Wash the organic phase with brine, add acetic acid and TBAF, and stir.

  • After further washing and concentration, the product is precipitated with n-heptane and MTBE to yield Compound III as a white-like powder.

Step 2: Synthesis of Intermediate IV

  • Dissolve Compound III in an alcohol (e.g., methanol or ethanol).

  • React with sodium azide in the presence of a second base (alkali 2) to generate Compound IV.

Step 3: Synthesis of 2-amino-2-(1-methyl-4-piperidyl)propane-1-ol (Compound I)

  • React Compound IV with a reducing agent to yield the final product, 2-amino-2-(1-methyl-4-piperidyl)propane-1-ol.

Biological Activity and Screening

There is no specific biological activity data available for this compound in the public domain. Compounds with similar structural motifs, particularly substituted piperidines, are known to interact with a wide range of biological targets and are prevalent in medicinal chemistry.[6] Potential biological activities could be explored through a systematic screening process.

Hypothetical Biological Screening Workflow

The following diagram illustrates a general workflow for the initial biological screening of a novel chemical entity like this compound. This workflow is a representative model and not based on any experimental data for the specific compound.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Compound Synthesis and Purification B High-Throughput Screening (HTS) (e.g., Receptor Binding Assays) A->B C Initial Hit Identification B->C D Dose-Response Assays (IC50/EC50 Determination) C->D E Cell-Based Functional Assays D->E F Selectivity Profiling (Against Related Targets) E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I

Caption: Hypothetical workflow for biological activity screening.

Conclusion

While this compound (CAS 933724-18-6) is commercially available as a research chemical, there is a notable lack of comprehensive, publicly accessible data regarding its experimental properties and biological activity. The information presented in this guide is based on computed data and analogies to structurally similar compounds. Researchers and drug development professionals are encouraged to perform their own analytical characterization and biological screening to fully elucidate the properties of this compound. The provided general methodologies and workflows serve as a foundational template for such investigations.

References

An In-Depth Technical Guide to the Structure Elucidation of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of the novel compound, 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine. Due to the absence of extensive literature on this specific molecule, this document presents a detailed, hypothetical framework for its synthesis and structural characterization based on established principles of organic chemistry and spectroscopic analysis. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of new chemical entities, particularly those containing piperidine and substituted amine functionalities. The protocols and data presented herein are predictive and aim to guide experimental design and data interpretation.

Introduction

This compound is a diamine featuring a sterically hindered primary amine and a tertiary amine incorporated within a 4-methylpiperidine ring. The unique structural characteristics of this compound, particularly the quaternary carbon atom, suggest potential applications in medicinal chemistry as a scaffold for the development of novel therapeutic agents. Accurate structure elucidation is a critical first step in the drug discovery and development process, ensuring the identity and purity of the synthesized compound. This guide outlines a systematic approach to confirming the structure of this compound through a combination of synthetic chemistry and advanced spectroscopic techniques.

Proposed Synthesis

A plausible and efficient synthetic route to this compound is via a reductive amination reaction. This method is widely used for the formation of carbon-nitrogen bonds and is known for its high yields and operational simplicity.[1][2][3] The proposed two-step synthesis starts from the commercially available 2-amino-2-methyl-1-propanol.

Logical Workflow for the Proposed Synthesis

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination A 2-Amino-2-methyl-1-propanol C 2-Amino-2-methylpropanal (Intermediate) A->C Oxidation B Oxidizing Agent (e.g., PCC, Swern) F This compound (Target Molecule) C->F Reductive Amination D 4-Methylpiperidine D->F E Reducing Agent (e.g., NaBH(OAc)3)

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: Synthesis

Step 1: Oxidation of 2-Amino-2-methyl-1-propanol to 2-Amino-2-methylpropanal

  • To a stirred solution of pyridinium chlorochromate (PCC) (1.2 equivalents) in anhydrous dichloromethane (DCM), add a solution of 2-amino-2-methyl-1-propanol (1.0 equivalent) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-2-methylpropanal, which can be used in the next step without further purification.

Step 2: Reductive Amination of 2-Amino-2-methylpropanal with 4-Methylpiperidine

  • Dissolve the crude 2-amino-2-methylpropanal (1.0 equivalent) and 4-methylpiperidine (1.1 equivalents) in 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution at room temperature.[4]

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Structure Elucidation

The confirmation of the synthesized structure will be achieved through a combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy.

Logical Workflow for Structure Elucidation

G A Synthesized Compound B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D NMR Spectroscopy A->D E Molecular Weight and Formula B->E F Functional Groups C->F G Connectivity and Stereochemistry D->G H Structure Confirmed E->H F->H G->H

Caption: Workflow for the spectroscopic structure elucidation.

Predicted Spectroscopic Data and Analysis

Mass Spectrometry (MS)

Mass spectrometry will be employed to determine the molecular weight and elemental composition of the target compound.

Predicted Data:

ParameterPredicted Value
Molecular FormulaC₁₁H₂₄N₂
Molecular Weight184.32 g/mol
[M+H]⁺ (ESI-MS)m/z 185.2018

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Analysis: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Interpretation: The accurate mass measurement of the [M+H]⁺ ion will be used to confirm the elemental composition of the molecule. Key fragmentation patterns for piperidine derivatives often involve α-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy will be used to identify the key functional groups present in the molecule.

Predicted Data:

Functional GroupPredicted Absorption Range (cm⁻¹)Notes
N-H Stretch (Primary Amine)3400-3250 (two bands)Characteristic for a -NH₂ group.[7][8][9][10]
C-H Stretch (Aliphatic)2960-2850Strong absorptions from the methyl and methylene groups.
N-H Bend (Primary Amine)1650-1580Scissoring vibration of the -NH₂ group.[10]
C-N Stretch (Aliphatic Amine)1250-1020Medium to weak absorptions.[10]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: A thin film of the neat liquid compound can be prepared between two potassium bromide (KBr) plates. Alternatively, a KBr pellet can be prepared if the compound is a solid.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Analyze the spectrum for the presence of the characteristic absorption bands corresponding to the primary amine and aliphatic C-H and C-N bonds. The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ will confirm the complete reduction of the aldehyde intermediate. The presence of two distinct N-H stretching bands will confirm the primary amine, while the absence of a band in this region would suggest a tertiary amine.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will be conducted.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.9 - 2.7m2HPiperidine H-2ax, H-6ax
~2.4 - 2.2m2HPiperidine H-2eq, H-6eq
~2.3s2H-CH₂-NH₂
~1.7 - 1.5m3HPiperidine H-3ax, H-5ax, H-4
~1.4br s2H-NH₂
~1.2 - 1.0m2HPiperidine H-3eq, H-5eq
~0.9s6HC(CH₃)₂
~0.85d3HPiperidine -CH₃

Note: Chemical shifts are estimations based on known values for similar structures, such as 4-methylpiperidine.[11]

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~65-C (CH₃)₂-
~55Piperidine C-2, C-6
~50-C H₂-NH₂
~35Piperidine C-3, C-5
~31Piperidine C-4
~25-C(C H₃)₂
~22Piperidine -C H₃

Note: Chemical shifts are estimations based on known values for similar structures, such as 4-methylpiperidine.[12][13][14]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Perform 2D NMR experiments such as COSY (to establish H-H correlations), HSQC (to correlate directly bonded C-H pairs), and HMBC (to establish long-range C-H correlations) to unambiguously assign all proton and carbon signals.

  • Data Interpretation: The number of signals, their chemical shifts, multiplicities, and integrations in the ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure. COSY will confirm the spin systems within the piperidine ring. HSQC will link each proton to its attached carbon. HMBC will be crucial for confirming the connectivity between the propanamine moiety and the piperidine ring, particularly the correlation between the protons of the gem-dimethyl group and the quaternary carbon, as well as the protons on the piperidine ring adjacent to the nitrogen and the quaternary carbon.

Conclusion

The structural elucidation of a novel compound such as this compound requires a systematic and multi-faceted analytical approach. This technical guide has outlined a plausible synthetic route and a comprehensive strategy for its structural confirmation using modern spectroscopic techniques. The predicted data and detailed experimental protocols provided herein serve as a robust framework for researchers to confidently synthesize and characterize this and other related molecules. The successful elucidation of its structure is a prerequisite for any further investigation into its potential biological activities and applications in drug development.

References

Unraveling the Potential Mechanism of Action of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, there is no publicly available scientific literature detailing the synthesis, biological activity, or mechanism of action of the specific compound, 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine. Consequently, this document provides a theoretical exploration of its potential pharmacological activities based on the well-established roles of its constituent chemical moieties—the piperidine ring and the 2-methyl-2-aminopropyl group. The experimental protocols and proposed mechanisms described herein are general methodologies used in drug discovery and should be considered as a prospective research framework rather than a definitive analysis of this particular molecule.

Introduction: Deconstructing the Molecule for Mechanistic Insights

This compound is a novel chemical entity incorporating two key pharmacophores: a substituted piperidine ring and a gem-dimethyl aminoalkane backbone. The piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] Its conformational flexibility and ability to engage in various intermolecular interactions allow it to bind to a diverse range of biological targets. The 2-methyl-2-aminopropyl moiety provides a basic nitrogen center and steric bulk, which can influence receptor binding, selectivity, and pharmacokinetic properties.

Given the absence of specific data, this guide will propose potential mechanisms of action by drawing parallels with structurally related compounds and will outline a comprehensive experimental strategy to elucidate its true pharmacological profile.

Hypothetical Mechanisms of Action

Based on the structural features of this compound, several plausible mechanisms of action can be postulated. These hypotheses provide a foundation for initial biological screening and characterization.

Sigma Receptor Modulation

The piperidine moiety is a common feature in high-affinity sigma (σ) receptor ligands.[4][5] Sigma receptors, which are divided into σ1 and σ2 subtypes, are implicated in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer.

  • Hypothesis: this compound may act as a ligand for σ1 and/or σ2 receptors. The nitrogen of the piperidine ring can form a key ionic interaction within the receptor binding pocket, while the rest of the molecule explores hydrophobic and accessory binding sites.

A potential signaling pathway for a hypothetical σ1 receptor agonist action is depicted below.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum s1r σ1 Receptor bip BiP s1r->bip Dissociates from BiP ip3r IP3R s1r->ip3r Modulates ca_release Ca²⁺ Release ip3r->ca_release Induces compound This compound (Hypothetical Agonist) compound->s1r Binds and Activates downstream Downstream Signaling (e.g., Neuronal Excitability, Cell Survival) ca_release->downstream

Caption: Hypothetical σ1 Receptor Agonist Signaling Pathway.

Opioid Receptor Activity

Certain piperidine derivatives are known to interact with opioid receptors. For instance, some act as antagonists at the κ-opioid receptor (KOR), which has shown potential for treating depression and addiction.[6]

  • Hypothesis: The compound may exhibit affinity for one or more opioid receptor subtypes (μ, δ, or κ). The protonated amine could mimic the tyramine moiety of endogenous opioid peptides, a key interaction for receptor binding.

Ion Channel Modulation

The structural features of the molecule are also consistent with those of some ion channel modulators. The positively charged amine and the lipophilic piperidine ring could facilitate interaction with voltage-gated or ligand-gated ion channels.

  • Hypothesis: this compound could modulate the activity of ion channels, such as sodium, potassium, or calcium channels, which could have implications for neuronal excitability.

Proposed Experimental Workflow for Mechanism of Action Elucidation

A systematic approach is required to determine the actual mechanism of action of this novel compound. The following workflow outlines a standard progression from initial screening to in-depth characterization.

G start Synthesis and Purification of This compound broad_screen Broad Ligand Binding Screen (e.g., Eurofins SafetyScreen) start->broad_screen phenotypic Phenotypic Screening (e.g., Cell Viability, Neurite Outgrowth) start->phenotypic hit_id Hit Identification and Validation broad_screen->hit_id phenotypic->hit_id dose_response Dose-Response and Affinity Determination (Radioligand Binding Assays) hit_id->dose_response Primary Hits functional Functional Assays (e.g., cAMP, Calcium Flux, Electrophysiology) dose_response->functional selectivity Selectivity Profiling (Against related targets) functional->selectivity in_vivo In Vivo Target Engagement and Efficacy Studies (Animal Models) selectivity->in_vivo tox Toxicology and Safety Pharmacology in_vivo->tox end Mechanism of Action Elucidated in_vivo->end

Caption: General Experimental Workflow for Elucidating Mechanism of Action.

Detailed Experimental Protocols (General)

The following are generalized protocols for key experiments in the proposed workflow. Specific conditions would need to be optimized for the compound .

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of the compound for a specific receptor.

  • Methodology:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the membranes/receptors with a known radiolabeled ligand (e.g., [³H]-haloperidol for σ receptors) at a fixed concentration.

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.

Functional Assays (Example: cAMP Assay)
  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR) that modulates adenylyl cyclase.

  • Methodology:

    • Use a cell line stably expressing the GPCR of interest.

    • Culture the cells in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

    • For agonist testing, treat the cells with increasing concentrations of the test compound and measure intracellular cAMP levels.

    • For antagonist testing, pre-incubate the cells with the test compound before stimulating with a known agonist of the receptor, then measure cAMP levels.

    • cAMP levels can be quantified using various methods, such as ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

Quantitative Data (Hypothetical)

The following tables present a hypothetical data summary that would be generated from the experimental workflow.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)

Receptor TargetKi (nM)
σ1 Receptor25
σ2 Receptor150
μ-Opioid Receptor>10,000
κ-Opioid Receptor850
δ-Opioid Receptor>10,000
Dopamine D2>5,000
Serotonin 5-HT2A>5,000

Table 2: Hypothetical Functional Activity (EC50/IC50, nM)

AssayTargetActivityValue (nM)
Calcium Mobilizationσ1 ReceptorAgonistEC50 = 75
cAMP Accumulationκ-Opioid ReceptorAntagonistIC50 = 1200

Conclusion

While the precise mechanism of action of this compound remains to be determined, its structural components suggest a high probability of activity within the central nervous system. The piperidine moiety strongly points towards potential interactions with sigma receptors, while other possibilities such as opioid receptor or ion channel modulation cannot be excluded. The proposed experimental workflow provides a robust framework for the systematic investigation of this novel compound, which could lead to the discovery of a new therapeutic agent. The hypotheses and methodologies presented in this guide are intended to serve as a starting point for researchers and drug development professionals interested in characterizing this and other novel piperidine-containing molecules.

References

The Multifaceted Biological Activities of Novel Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of natural products and synthetic pharmaceuticals. Its unique structural and physicochemical properties make it a privileged motif in the design of novel therapeutic agents. This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the diverse biological activities exhibited by novel piperidine derivatives. We will delve into their significant anticancer, antimicrobial, and neurological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and experimental workflows.

Anticancer Activity of Piperidine Derivatives

Novel piperidine derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic and cytostatic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various piperidine derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values represent the concentration of the compound required to inhibit cell viability or growth by 50%, respectively.

Compound/Derivative ClassCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
Compound 17a PC3Prostate0.81 (IC50)[1]
MGC803Gastric1.09 (IC50)[1]
MCF-7Breast1.30 (IC50)[1]
Piperine HepG2Liver97 (IC50)
Hep3BLiver58 (IC50)
A549Lung-[2]
Vindoline-Piperazine Conjugate 23 MDA-MB-468Breast1.00 (GI50)[3]
Vindoline-Piperazine Conjugate 25 HOP-92Lung (Non-small cell)1.35 (GI50)[3]
Nitro-substituted semicarbazide 4c U87Glioblastoma12.6 (IC50, µg/mL)[4]
Nitro-substituted semicarbazide 4d U87Glioblastoma13.7 (IC50, µg/mL)[4]
Piperidine Complex A549Lung32.43 (IC50)[5]
Signaling Pathways in Anticancer Activity

A primary mechanism by which piperidine derivatives exert their anticancer effects is through the induction of apoptosis. This is often mediated by the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, converging on the activation of caspases, a family of proteases that execute the apoptotic program.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Piperidine Derivative Piperidine Derivative Mitochondrial Pathway (Intrinsic) Mitochondrial Pathway (Intrinsic) Piperidine Derivative->Mitochondrial Pathway (Intrinsic) Death Receptor Pathway (Extrinsic) Death Receptor Pathway (Extrinsic) Piperidine Derivative->Death Receptor Pathway (Extrinsic) Caspase-9 Caspase-9 Mitochondrial Pathway (Intrinsic)->Caspase-9 Caspase-8 Caspase-8 Death Receptor Pathway (Extrinsic)->Caspase-8 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

A simplified diagram of the apoptotic signaling pathways induced by piperidine derivatives.

Many novel piperidine derivatives have been shown to inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, most commonly the G1/S or G2/M transitions. This prevents the cells from replicating their DNA and dividing.

cell_cycle_arrest Piperidine Derivative Piperidine Derivative Cyclin/CDK Complexes Cyclin/CDK Complexes Piperidine Derivative->Cyclin/CDK Complexes inhibits Cell Cycle Arrest Cell Cycle Arrest Cyclin/CDK Complexes->Cell Cycle Arrest G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G1/S Transition (regulated by Cyclin/CDK) G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase G2/M Transition (regulated by Cyclin/CDK) M Phase->G1 Phase mtt_assay_workflow Start Start Cell Seeding (96-well plate) Cell Seeding (96-well plate) Start->Cell Seeding (96-well plate) Overnight Incubation Overnight Incubation Cell Seeding (96-well plate)->Overnight Incubation Compound Treatment Compound Treatment Overnight Incubation->Compound Treatment Incubation (24-72h) Incubation (24-72h) Compound Treatment->Incubation (24-72h) Add MTT Reagent Add MTT Reagent Incubation (24-72h)->Add MTT Reagent Incubation (2-4h) Incubation (2-4h) Add MTT Reagent->Incubation (2-4h) Solubilize Formazan Crystals Solubilize Formazan Crystals Incubation (2-4h)->Solubilize Formazan Crystals Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan Crystals->Measure Absorbance (570 nm) Data Analysis (Calculate IC50) Data Analysis (Calculate IC50) Measure Absorbance (570 nm)->Data Analysis (Calculate IC50) End End Data Analysis (Calculate IC50)->End western_blot_workflow Start Start Protein Extraction & Quantification Protein Extraction & Quantification Start->Protein Extraction & Quantification SDS-PAGE (Protein Separation) SDS-PAGE (Protein Separation) Protein Extraction & Quantification->SDS-PAGE (Protein Separation) Protein Transfer to Membrane Protein Transfer to Membrane SDS-PAGE (Protein Separation)->Protein Transfer to Membrane Blocking Blocking Protein Transfer to Membrane->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Image Analysis Image Analysis Chemiluminescent Detection->Image Analysis End End Image Analysis->End

References

In Silico Modeling of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for conducting in silico modeling of the receptor binding profile of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine. Due to the absence of direct experimental data for this specific compound, this document outlines a prospective study based on the analysis of structurally similar piperidine derivatives. The primary focus is on two plausible receptor targets, the Sigma-1 (σ1) receptor and the Dopamine D2 (D2) receptor, which are known to interact with piperidine-containing ligands. This guide details experimental protocols for receptor binding assays, computational docking, and the visualization of associated signaling pathways, serving as a roadmap for researchers investigating the pharmacological profile of this and similar novel chemical entities.

Introduction

This compound is a small molecule featuring a piperidine moiety, a common structural motif in a vast number of pharmaceuticals and bioactive compounds. The conformational flexibility and potential for various non-covalent interactions make the piperidine scaffold a valuable component in drug design. Understanding the receptor binding profile of novel piperidine derivatives is crucial for elucidating their potential therapeutic applications and off-target effects.

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinities and interaction modes of small molecules with their biological targets. This guide presents a structured approach to the computational analysis of this compound, focusing on the Sigma-1 and Dopamine D2 receptors as initial targets for investigation.

Predicted Physicochemical Properties and Ligand Preparation

Table 1: Predicted Physicochemical Properties of this compound and Analogs

PropertyThis compound (Predicted)Methyl(2-(4-methylpiperidin-1-yl)ethyl)amine[1]2-methyl-N-[(1-propan-2-ylpiperidin-2-yl)methyl]propan-1-amine[2]
Molecular Formula C11H24N2C9H20N2C13H28N2
Molecular Weight ( g/mol ) 184.32156.27212.37
XLogP3 ~2.01.12.9
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 222
Rotatable Bond Count 445

Hypothetical Receptor Binding Profile

Based on the binding affinities of structurally related piperidine derivatives, a hypothetical binding profile for this compound at the Sigma-1 and Dopamine D2 receptors can be postulated. The following table summarizes known binding data for various piperidine analogs, providing a basis for initial in silico investigations.

Table 2: Receptor Binding Affinities (Ki in nM) of Structurally Related Piperidine Derivatives

CompoundTarget ReceptorKi (nM)Reference
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma-13.2[3]
HaloperidolSigma-12.5[3]
N-[(4-methoxyphenoxy)ethyl]piperidinesSigma-10.89–1.49[4]
N-[(4-chlorophenoxy)ethyl]piperidinesSigma-10.34–1.18[4]
5-[2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethoxy]-1,3-dihydro-2H-benzimidazole-2-thioneDopamine D2High Affinity[5]
N‐{4‐[4‐(2‐Methoxyphenyl)piperazin‐1‐yl]butyl}‐4‐ (pentafluoro‐λ6‐sulfanyl)benzamideDopamine D29.5[6][7]
Fallypride-based bitopic ligand (cis-40)Dopamine D216.9[8]
Fallypride-based bitopic ligand (cis-40)Dopamine D32.5[8]

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[9] A detailed protocol for a competitive binding assay is provided below.

Objective: To determine the inhibition constant (Ki) of this compound for the Sigma-1 and Dopamine D2 receptors.

Materials:

  • Membrane preparations from cells expressing the target receptor (e.g., guinea pig liver membranes for Sigma-1, HEK293 cells expressing human D2 receptors).[10]

  • Radioligand with known affinity for the target receptor (e.g., --INVALID-LINK---pentazocine for Sigma-1, [³H]-Spiperone for D2).[10]

  • Unlabeled competitor (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer and determine the protein concentration.[11]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known unlabeled ligand), and competitive binding (radioligand + varying concentrations of the test compound).[11]

  • Incubation: Add the membrane preparation to each well, followed by the test compound or buffer, and finally the radioligand. Incubate the plate at a specified temperature and duration to reach equilibrium (e.g., 60-90 minutes at 37°C for Sigma-1).[10][11]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[11]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Convert the IC50 to the Ki value using the Cheng-Prusoff equation.

In Silico Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Objective: To predict the binding mode and estimate the binding affinity of this compound to the Sigma-1 and Dopamine D2 receptors.

Software:

  • Molecular modeling software (e.g., Schrödinger Suite, AutoDock, GOLD).

Procedure:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target receptor from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Assign proper bond orders, add hydrogens, and generate possible conformations. Determine the likely protonation state at physiological pH.

  • Grid Generation:

    • Define the binding site on the receptor based on the location of the co-crystallized ligand or from published mutagenesis data.

    • Generate a grid box that encompasses the defined binding site.

  • Docking:

    • Dock the prepared ligand into the receptor grid using a suitable docking algorithm (e.g., Glide for Schrödinger, Lamarckian Genetic Algorithm for AutoDock).

    • Generate a set of possible binding poses.

  • Scoring and Analysis:

    • Score the generated poses using a scoring function to estimate the binding affinity (e.g., GlideScore, binding energy).

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and receptor residues.

Visualization of Workflows and Signaling Pathways

Experimental and Computational Workflows

experimental_workflow cluster_experimental Radioligand Binding Assay Workflow exp_start Start mem_prep Membrane Preparation exp_start->mem_prep assay_setup Assay Setup (Total, Non-specific, Competitive) mem_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50 -> Ki) counting->data_analysis exp_end End data_analysis->exp_end

Caption: Workflow for a radioligand binding assay.

in_silico_workflow cluster_in_silico In Silico Docking Workflow is_start Start receptor_prep Receptor Preparation (PDB) is_start->receptor_prep ligand_prep Ligand Preparation (3D Structure) is_start->ligand_prep grid_gen Grid Generation (Binding Site Definition) receptor_prep->grid_gen docking Molecular Docking ligand_prep->docking grid_gen->docking scoring Scoring and Pose Analysis docking->scoring is_end End scoring->is_end

Caption: Workflow for in silico molecular docking.

Signaling Pathways

sigma1_pathway ligand Sigma-1 Ligand s1r Sigma-1 Receptor (ER Membrane) ligand->s1r ip3r IP3 Receptor s1r->ip3r modulates ca_release Ca2+ Release Modulation ip3r->ca_release downstream Downstream Signaling (e.g., Kinase Cascades, Ion Channel Modulation) ca_release->downstream cellular_response Cellular Response (e.g., Neuronal Excitability, Cell Survival) downstream->cellular_response d2_pathway dopamine Dopamine / D2 Ligand d2r Dopamine D2 Receptor dopamine->d2r gi Gi/o Protein d2r->gi activates ac Adenylyl Cyclase gi->ac inhibits camp cAMP ac->camp production pka Protein Kinase A camp->pka activates cellular_response Cellular Response (e.g., Decreased Neuronal Excitability) pka->cellular_response

References

An In-depth Technical Guide on the Solubility of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine in common organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on a qualitative solubility profile derived from the physicochemical properties of the molecule and its structural analogs. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility values.

Physicochemical Properties and Predicted Solubility Profile

Understanding the structural features of this compound is crucial for predicting its solubility. The molecule possesses a tertiary amine within the piperidine ring and a primary amine, both of which can act as hydrogen bond acceptors. The overall structure has a significant aliphatic character, suggesting a degree of lipophilicity.

Based on the principles of "like dissolves like," a qualitative solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of the amine groups to form hydrogen bonds with the solvent molecules.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to favorable dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is expected as the polar amine groups will have limited favorable interactions with nonpolar solvent molecules.

The following table summarizes the predicted qualitative solubility. It is imperative for researchers to determine quantitative data for their specific applications.

Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale
Polar Protic Methanol, EthanolHighHydrogen bonding between amine groups and hydroxyl groups of the solvent.
Polar Aprotic DMSO, DMF, AcetonitrileGood to HighFavorable dipole-dipole interactions.
Nonpolar Aromatic Toluene, BenzeneModeratevan der Waals forces and potential weak dipole-induced dipole interactions.
Nonpolar Aliphatic Hexane, HeptaneLow to ModeratePrimarily van der Waals interactions; polar nature of the amine limits solubility.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[1] This protocol outlines the steps to quantify the solubility of this compound in a chosen organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another validated quantitative analytical technique.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial. The excess solid ensures that the solution reaches saturation.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

The following diagram illustrates the workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate in temperature- controlled shaker (24-48h) C->D E Allow to settle D->E F Centrifuge E->F G Withdraw supernatant F->G H Dilute sample G->H I Analyze via HPLC H->I J Calculate solubility I->J

References

A Technical Guide to the Predicted Spectroscopic Profile of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The structural formula of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is presented below, with atoms numbered for the purpose of spectroscopic assignment.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Signal LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.1 - 1.5Broad Singlet2H-NH₂
b~2.5 - 2.7Singlet2H-C-CH₂-NH₂
c~1.0 - 1.2Singlet6H-C(CH₃)₂
d~2.7 - 2.9Multiplet2HPiperidine H (axial, adjacent to N)
e~2.0 - 2.2Multiplet2HPiperidine H (equatorial, adjacent to N)
f~1.6 - 1.8Multiplet2HPiperidine H (axial)
g~1.2 - 1.4Multiplet2HPiperidine H (equatorial)
h~1.4 - 1.6Multiplet1HPiperidine H (at C4)
i~0.8 - 0.9Doublet3H-CH-CH₃

Note: The protons of the primary amine (a) may exchange with deuterium in D₂O, causing the signal to disappear.

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Predicted Chemical Shift (δ, ppm)Assignment
~50 - 60-C-CH₂-NH₂
~55 - 65Quaternary Carbon -C(CH₃)₂
~20 - 25-C(CH₃)₂
~50 - 55Piperidine C (adjacent to N)
~30 - 35Piperidine C (C4)
~30 - 35Piperidine C (adjacent to C4)
~20 - 25-CH-CH₃
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300 - 3500N-H StretchPrimary Amine (-NH₂)Medium (two bands)[1][2][3][4]
2850 - 3000C-H StretchAliphatic (sp³ C-H)Strong
1580 - 1650N-H Bend (Scissoring)Primary Amine (-NH₂)Medium[3]
1020 - 1250C-N StretchAliphatic AmineMedium to Weak[3]
665 - 910N-H WagPrimary AmineBroad, Medium[3]

Note: As a tertiary amine is also present within the piperidine ring, the spectrum will lack N-H stretching bands associated with secondary amines.[2]

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z ValueInterpretation
184[M]⁺ (Molecular Ion)
169[M - CH₃]⁺
154[M - CH₂NH₂]⁺ (Alpha-cleavage)
98[C₅H₁₀N-CH₃]⁺ (Piperidine ring fragment)
84[C₅H₁₀N]⁺ (Piperidine ring fragment)
58[CH₂=N(CH₃)C₂H₅]⁺ (Alpha-cleavage fragment)
30[CH₂=NH₂]⁺

Note: The molecular ion peak is expected to have an even mass-to-charge ratio, which is inconsistent with the nitrogen rule for a compound with an odd number of nitrogen atoms. However, this compound contains two nitrogen atoms (an even number), so an even molecular weight is expected.[5][6] Alpha-cleavage is the dominant fragmentation pathway for aliphatic amines.[5][7][8]

General Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation :

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to a height of at least 4 cm.[9]

    • Cap the NMR tube securely.

  • ¹H NMR Acquisition :[9]

    • Instrument : 400 MHz (or higher) NMR spectrometer.

    • Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width : 0-12 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16, depending on sample concentration.

  • ¹³C NMR Acquisition :[9]

    • Instrument : Same spectrometer as for ¹H NMR.

    • Pulse Program : Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width : 0-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 128 to several thousand, depending on sample concentration and the presence of quaternary carbons.

IR Spectroscopy (FT-IR)
  • Sample Preparation (ATR - Attenuated Total Reflectance) :

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

    • Place a small amount of the neat liquid or solid sample directly onto the center of the crystal, ensuring complete coverage of the crystal surface.

    • For solids, lower the pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition :

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum.

    • Typical Parameters :

      • Spectral Range : 4000-400 cm⁻¹.

      • Resolution : 4 cm⁻¹.

      • Number of Scans : 16-32.

Mass Spectrometry (GC-MS with EI)
  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Gas Chromatography (GC) Method :

    • Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature : 250-280°C.

    • Oven Program : Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280-300°C) and hold for several minutes to ensure elution of the compound.

  • Mass Spectrometry (MS) Method :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • MS Source Temperature : 230°C.

    • MS Quadrupole Temperature : 150°C.

    • Mass Scan Range : 30-550 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and structural elucidation of a novel chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Sample Purified Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Sample (ATR) or Prepare KBr Pellet Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C, 2D) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (e.g., GC-MS, LC-MS) Prep_MS->Acq_MS Analyze_NMR Analyze Chemical Shifts, Coupling, Integration Acq_NMR->Analyze_NMR Analyze_IR Identify Functional Group Absorptions Acq_IR->Analyze_IR Analyze_MS Determine Molecular Weight & Fragmentation Pattern Acq_MS->Analyze_MS Combine_Data Combine All Spectroscopic Data Analyze_NMR->Combine_Data Analyze_IR->Combine_Data Analyze_MS->Combine_Data Propose_Structure Propose Chemical Structure Combine_Data->Propose_Structure Confirm_Structure Structure Confirmation Propose_Structure->Confirm_Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

Potential Therapeutic Targets for 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for the specific compound 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is not available in the public domain. This guide provides an analysis of potential therapeutic targets based on the well-established biological activities of structurally similar piperidine-containing molecules. The information presented herein is intended for research and informational purposes and should be interpreted as a predictive guide for further investigation.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to form diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1] The molecule this compound, a substituted piperidine propanamine, belongs to a class of compounds that has shown significant promise in modulating various physiological and pathological processes. This technical guide explores the potential therapeutic targets for this molecule by drawing parallels with structurally related compounds that have been the subject of extensive research.

General Biological Activities of Piperidine Derivatives

Piperidine derivatives have demonstrated a broad spectrum of biological activities, underscoring their therapeutic potential across multiple disease areas. These activities are largely influenced by the nature and position of substituents on the piperidine ring.[2]

Key therapeutic areas for piperidine-containing compounds include:

  • Central Nervous System (CNS) Disorders: Many piperidine derivatives exhibit activity as analgesics, antipsychotics, and antidepressants, often by targeting opioid, sigma, and histamine receptors.[3][4][5][6]

  • Cancer: The piperidine moiety is integral to numerous anticancer drugs and clinical candidates, which act through various mechanisms such as enzyme inhibition and modulation of critical signaling pathways.[1][2][7]

  • Infectious Diseases: Certain piperidine analogs have shown antimicrobial and antiviral properties.[1][5][8]

  • Inflammatory Diseases: The anti-inflammatory potential of piperidine derivatives is an active area of research, with some compounds targeting nicotinic acetylcholine receptors.[9]

  • Metabolic Disorders: More recently, piperidine derivatives have been investigated as agonists for peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose and lipid metabolism.[10]

Potential Therapeutic Targets for this compound

Based on the structure of this compound and the established pharmacology of related piperidine propanamine derivatives, several potential therapeutic targets can be postulated.

Opioid and Sigma Receptors

Substituted piperidines are well-represented among opioid receptor modulators. The core structure of this compound shares features with known analgesics that target μ-opioid receptors (MOR).[6][8] Additionally, sigma receptors (σ1 and σ2), which are involved in pain perception and various neurological processes, are also recognized targets for piperidine derivatives.[3][4]

Table 1: Representative Quantitative Data for Piperidine Derivatives Targeting Opioid and Sigma Receptors

Compound ClassSpecific TargetRepresentative Compound ExampleBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
Piperidine Propanamide Derivativesμ-Opioid ReceptorFentanyl Analog0.1 - 101 - 50
Piperidine Derivativesσ1 ReceptorHaloperidol Analog5 - 10050 - 500

Note: The data presented in this table is for structurally related compounds and not for this compound. It serves as a reference for potential activity.

Histamine H3 Receptor

The histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, is a key regulator of neurotransmitter release. Piperidine derivatives have been successfully developed as potent H3 receptor agonists and antagonists, with potential applications in treating neurological and psychiatric disorders.[11] The structural features of this compound are consistent with those of some known H3 receptor ligands.

Table 2: Representative Quantitative Data for Piperidine Derivatives Targeting the Histamine H3 Receptor

Compound ClassSpecific TargetRepresentative Compound ExampleBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
N-Aryl-piperidinesHistamine H3 ReceptorImidazole-containing piperidine10 - 200100 - 1000

Note: The data presented in this table is for structurally related compounds and not for this compound. It serves as a reference for potential activity.

Anticancer Targets

The piperidine scaffold is present in a number of approved and investigational anticancer agents.[7] These compounds can target a variety of proteins involved in cancer cell proliferation, survival, and angiogenesis, such as protein kinases (e.g., Akt1, EGFR, VEGFR, ALK) and enzymes like topoisomerase.[7] While a direct link is speculative, the potential for this compound to interact with such targets cannot be ruled out and warrants investigation.

Table 3: Representative Quantitative Data for Piperidine Derivatives with Anticancer Activity

Compound ClassTarget/Cell LineRepresentative Compound ExampleIC50/GI50 (µM)
Furan-pyrazole piperidine derivativesAkt1(Structure-specific)0.02 - 5.3
Substituted PiperidinesMCF-7 (Breast)DTPEP0.8 ± 0.04
Substituted PiperidinesPC3 (Prostate)Compound 17a0.81

Note: The data presented in this table is for structurally related compounds and not for this compound. It serves as a reference for potential activity.[1][2]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the potential therapeutic targets of this compound are provided below.

Radioligand Binding Assay for Opioid and Histamine Receptors

Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., μ-opioid receptor or histamine H3 receptor).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known radiolabeled ligand (e.g., [³H]-DAMGO for MOR, [³H]-Nα-methylhistamine for H3R), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity at GPCRs

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at a G protein-coupled receptor.

Methodology:

  • Membrane and Reagent Preparation: Use cell membranes expressing the receptor of interest and prepare a reaction mixture containing GDP and [³⁵S]GTPγS.

  • Assay Setup: In a 96-well plate, add the cell membranes, varying concentrations of the test compound, and the reaction mixture.

  • Incubation: Incubate the plate to allow for receptor activation and subsequent binding of [³⁵S]GTPγS to the G proteins.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter.

  • Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS on the filters.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS binding against the concentration of the test compound to generate a concentration-response curve. From this curve, determine the EC50 (potency) and Emax (efficacy) values.

In Vitro Cancer Cell Line Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of the test compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells of interest (e.g., MCF-7, PC3) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathways and Experimental Workflows

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G Protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Ligand Piperidine Derivative Ligand->Receptor Binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: Generic G Protein-Coupled Receptor (GPCR) Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Receptor Binding Assays (Ki determination) Functional Functional Assays (EC50, Emax) Binding->Functional Enzyme Enzyme Inhibition Assays (IC50 determination) Functional->Enzyme Cell Cell-Based Assays (e.g., Cytotoxicity) Enzyme->Cell PK Pharmacokinetics (ADME) Cell->PK Efficacy Efficacy Models (e.g., Animal models of disease) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Compound Test Compound Compound->Binding

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a comprehensive analysis of the vast literature on structurally related piperidine derivatives provides a strong foundation for predicting its potential therapeutic targets. The most probable targets include central nervous system receptors such as opioid, sigma, and histamine H3 receptors, given the prevalence of the piperidine propanamine scaffold in compounds active at these sites. Furthermore, the possibility of anticancer activity should not be discounted, as the piperidine moiety is a key pharmacophore in numerous oncology drug candidates.

The experimental protocols and workflows detailed in this guide provide a clear roadmap for the systematic evaluation of this compound. Through a combination of in vitro binding and functional assays, followed by cell-based and in vivo studies, the precise pharmacological profile and therapeutic potential of this compound can be elucidated. This predictive approach, grounded in the established principles of medicinal chemistry and pharmacology, serves as a valuable starting point for future research and development efforts.

References

In Vitro Screening of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide outlines a comprehensive in vitro screening cascade for the novel chemical entity, 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine. The presence of a substituted piperidine moiety, a common scaffold in centrally acting agents, suggests a potential for activity at various neuronal targets. This document provides detailed experimental protocols for a tiered screening approach, encompassing primary target identification, secondary validation and selectivity profiling, and preliminary safety and metabolic assessment. The proposed cascade is designed to efficiently characterize the pharmacological profile of the compound and assess its potential as a drug candidate. All quantitative data are presented in standardized tables, and key workflows and biological pathways are illustrated with diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

Introduction

This compound is a novel small molecule with structural features that suggest potential interactions with targets within the central nervous system (CNS). The piperidine ring is a privileged scaffold found in numerous approved drugs targeting G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters. To elucidate the biological activity of this compound, a systematic in vitro screening strategy is essential.

This guide details a hypothetical, yet representative, multi-tiered screening cascade designed to:

  • Identify primary biological targets through broad-based screening.

  • Confirm and characterize the activity at identified targets through secondary functional assays.

  • Assess the selectivity of the compound against a panel of related off-target proteins.

  • Conduct preliminary safety and absorption, distribution, metabolism, and excretion (ADME) profiling.

The following sections provide detailed methodologies for each assay, structured data tables for the presentation of hypothetical results, and visualizations of key processes and pathways to facilitate understanding.

Proposed Screening Cascade

The proposed in vitro screening cascade for this compound is a staged approach, beginning with broad screening and progressing to more specific and complex assays. This funneling strategy ensures that resources are focused on the most promising activities.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Selectivity Screening cluster_2 Tier 3: Early Safety & ADME Profiling A Broad GPCR Panel (Radioligand Binding) C Functional GPCR Assays (e.g., Calcium Flux, cAMP) A->C Hit Confirmation B Enzyme Panel (AChE, MAO-A, MAO-B) E Dose-Response Enzyme Inhibition B->E Hit Confirmation D Ion Channel Panel (e.g., hERG, NaV, CaV) C->D Selectivity Profiling F Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) C->F Safety Assessment E->D Selectivity Profiling E->F Safety Assessment G Metabolic Stability (Microsomal Assay) F->G ADME Profiling

Figure 1: Proposed In Vitro Screening Cascade.

Tier 1: Primary Screening Protocols & Data

Broad GPCR Panel Screen (Radioligand Binding)

Objective: To identify potential interactions with a wide range of CNS-relevant G-protein coupled receptors.

Methodology:

  • Membrane Preparation: Membranes from cell lines recombinantly expressing the target human receptors are prepared and protein concentration is quantified using a Bradford assay.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand for the target receptor at a concentration close to its Kd, and the test compound (this compound) at a final concentration of 10 µM.

  • Incubation: The plates are incubated at room temperature for 60-120 minutes to allow binding to reach equilibrium.[1]

  • Separation: Bound radioligand is separated from unbound radioligand by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: The radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The percent inhibition of radioligand binding by the test compound is calculated relative to control wells (vehicle only) and wells containing a known saturating concentration of a non-radiolabeled ligand (to determine non-specific binding). A hit is typically defined as >50% inhibition.

Table 1: Hypothetical Primary GPCR Binding Screen Results

Target Receptor Radioligand Test Compound Conc. % Inhibition Hit ( >50%)
Dopamine D2 [3H]-Spiperone 10 µM 85% Yes
Serotonin 5-HT2A [3H]-Ketanserin 10 µM 15% No
µ-Opioid [3H]-DAMGO 10 µM 92% Yes
α2-Adrenergic [3H]-Rauwolscine 10 µM 45% No

| Muscarinic M1 | [3H]-Pirenzepine | 10 µM | 8% | No |

Primary Enzyme Inhibition Screen

Objective: To assess the inhibitory activity of the compound against key enzymes involved in neurotransmitter metabolism.

Methodology (Acetylcholinesterase - AChE):

  • Principle: The assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to produce thiocholine.[2][3] Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.[2][3]

  • Assay Setup: The reaction is conducted in a 96-well plate. Each well contains assay buffer (pH 8.0), DTNB, human recombinant AChE, and the test compound at a final concentration of 10 µM.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for 15 minutes at 25°C.

  • Reaction Initiation: The reaction is initiated by adding the substrate, acetylthiocholine.

  • Detection: The absorbance at 412 nm is measured kinetically over 10 minutes using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the slope of the absorbance curve. The percent inhibition is calculated by comparing the rate in the presence of the test compound to the rate of the vehicle control.

Methodology (Monoamine Oxidase A/B - MAO-A/B):

  • Principle: A fluorometric assay is used to detect hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate like tyramine.[4]

  • Assay Setup: The assay is performed in a 96-well plate using recombinant human MAO-A or MAO-B enzymes. Each well contains the respective enzyme, a suitable probe (e.g., Amplex Red) and horseradish peroxidase, and the test compound at 10 µM.

  • Reaction Initiation: The reaction is started by adding the substrate (e.g., tyramine).

  • Incubation: Plates are incubated at 37°C for 30-60 minutes.

  • Detection: Fluorescence (e.g., Ex/Em = 535/587 nm) is measured with a microplate reader.

  • Data Analysis: Percent inhibition is calculated relative to vehicle controls.

Table 2: Hypothetical Primary Enzyme Screen Results

Target Enzyme Test Compound Conc. % Inhibition Hit ( >50%)
Acetylcholinesterase (AChE) 10 µM 7% No
Monoamine Oxidase A (MAO-A) 10 µM 68% Yes

| Monoamine Oxidase B (MAO-B) | 10 µM | 25% | No |

Tier 2: Secondary & Selectivity Screening

Functional GPCR Assays

Objective: To confirm the activity of hits from the primary screen and determine their functional effect (agonist, antagonist, or inverse agonist). Based on the hypothetical hits in Table 1 (Dopamine D2 and µ-Opioid), a calcium flux assay is appropriate as both can couple through Gq or Gi/o pathways which can lead to changes in intracellular calcium.

G cluster_pathway Gq-Coupled GPCR Signaling Pathway Ligand Agonist (e.g., Dopamine) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor G_Protein Gq Protein (α, β, γ subunits) Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Channel IP3 Receptor (Ca2+ Channel) IP3->Ca_Channel binds to PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum Ca_Release Ca2+ Release Ca_Channel->Ca_Release Ca_Release->PKC activates Cell_Response Cellular Response PKC->Cell_Response

Figure 2: Generalized Gq-Coupled GPCR Signaling Pathway.

Methodology (Calcium Flux Assay):

  • Cell Culture: HEK293 cells stably expressing the target receptor (e.g., Dopamine D2) are seeded into 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.[5] A masking dye may be used to quench extracellular fluorescence.[6]

  • Compound Addition: The test compound is prepared in a dose-response curve (e.g., 0.1 nM to 100 µM). The plate is placed in a Fluorescence Imaging Plate Reader (FLIPR).

  • Agonist Mode: The test compound is added, and fluorescence is monitored in real-time to detect any increase in intracellular calcium, indicating agonist activity.

  • Antagonist Mode: After a short pre-incubation with the test compound, a known agonist for the receptor is added at its EC80 concentration. A decrease in the agonist-induced signal indicates antagonist activity.

  • Data Analysis: For agonist mode, EC50 values are calculated. For antagonist mode, IC50 values are calculated.

Table 3: Hypothetical Functional GPCR Assay Results

Target Receptor Assay Mode Parameter Value (µM)
Dopamine D2 Agonist EC50 > 100
Dopamine D2 Antagonist IC50 0.058
µ-Opioid Agonist EC50 > 100

| µ-Opioid | Antagonist | IC50 | 0.025 |

Dose-Response Enzyme Inhibition

Objective: To determine the potency (IC50) of the compound against the enzyme hit from the primary screen (MAO-A).

Methodology:

  • The protocol is identical to the primary MAO-A screen (Section 3.2).

  • The test compound is serially diluted to create a concentration-response curve (e.g., 8 points, from 1 nM to 30 µM).

  • The % inhibition is calculated for each concentration.

  • The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Table 4: Hypothetical Dose-Response Enzyme Inhibition Results

Target Enzyme Parameter Value (µM)
Monoamine Oxidase A (MAO-A) IC50 0.750

| Monoamine Oxidase B (MAO-B) | IC50 | > 30 |

hERG Channel Safety Screen

Objective: To assess potential for off-target inhibition of the hERG potassium channel, a critical indicator of potential cardiotoxicity.[7][8]

Methodology (Automated Patch Clamp):

  • Principle: Automated patch-clamp electrophysiology directly measures the flow of ions through hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).[8]

  • Cell Preparation: Cells stably expressing the hERG channel are prepared for the automated patch-clamp system.

  • Recording: Whole-cell recordings are established. A specific voltage protocol is applied to elicit hERG tail currents.

  • Compound Application: After establishing a stable baseline current, the test compound is applied at multiple concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Data Analysis: The inhibition of the hERG tail current is measured at each concentration, and an IC50 value is calculated.

Table 5: Hypothetical hERG Channel Inhibition Results

Target Channel Parameter Value (µM)

| hERG (Kv11.1) | IC50 | 25 |

Tier 3: Early Safety & ADME Profiling

Cytotoxicity Assay

Objective: To evaluate the general cytotoxicity of the compound in a relevant cell line.

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):

  • Principle: This homogeneous assay quantifies ATP, an indicator of metabolically active, viable cells.[9][10] The amount of ATP is proportional to the number of viable cells.[9][10]

  • Cell Plating: A human cell line (e.g., HepG2 for liver toxicity or SH-SY5Y for neuronal toxicity) is seeded in a 96-well white-walled plate and incubated for 24 hours.

  • Compound Treatment: Cells are treated with the test compound over a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours.

  • Assay Procedure: The CellTiter-Glo® reagent is added directly to the wells, and the plate is mixed for 2 minutes to induce cell lysis. After a 10-minute incubation at room temperature, luminescence is measured.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. The CC50 (50% cytotoxic concentration) is calculated.

Table 6: Hypothetical Cytotoxicity Results

Cell Line Assay Duration Parameter Value (µM)

| HepG2 | 48 hours | CC50 | > 100 |

Metabolic Stability Assay

Objective: To determine the rate at which the compound is metabolized by liver enzymes, providing an early indication of its pharmacokinetic profile.

Methodology (Human Liver Microsomal Stability):

  • Principle: The test compound is incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes (primarily Cytochrome P450s).[11] The disappearance of the parent compound over time is measured.

  • Reaction Mixture: The test compound (e.g., at 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After protein precipitation and centrifugation, the amount of remaining parent compound in the supernatant is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The natural log of the percent remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2).

Table 7: Hypothetical Metabolic Stability Results

Test System Parameter Value (minutes)

| Human Liver Microsomes | In Vitro t1/2 | 45 |

Summary and Conclusion

The in vitro screening cascade outlined in this technical guide provides a systematic and efficient framework for characterizing the pharmacological and early safety profile of this compound. Based on the hypothetical data generated:

  • The compound demonstrates potent antagonist activity at the Dopamine D2 and µ-Opioid receptors.

  • It exhibits moderate inhibitory activity against MAO-A with good selectivity over MAO-B.

  • A preliminary safety assessment indicates a favorable profile, with a hERG IC50 significantly higher than its functional potency at the primary targets and low cytotoxicity.

  • The compound shows moderate metabolic stability in human liver microsomes, suggesting it may have a reasonable pharmacokinetic profile.

These illustrative results would warrant further investigation, including more extensive selectivity profiling, mechanism of action studies, and progression into in vivo models to evaluate efficacy and pharmacokinetics. This guide serves as a robust template for the structured, data-driven evaluation of novel CNS-targeted compounds.

References

An In-Depth Technical Guide to Early ADME-Tox Profiling of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing as a key structural motif in a vast array of approved pharmaceuticals.[1][2] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to present substituents in a defined three-dimensional orientation for optimal target engagement.[1] However, like any chemical series, substituted piperidines must be rigorously evaluated early in the drug discovery process to identify and mitigate potential liabilities related to their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile.[3][4]

This technical guide provides an in-depth overview of the critical in vitro assays and experimental protocols necessary for the early-stage characterization of substituted piperidine drug candidates. Adhering to a robust ADME-Tox screening cascade enables a data-driven approach to compound prioritization, reduces late-stage attrition, and ultimately accelerates the development of safer, more effective medicines.[5]

A Tiered Approach to Early ADME-Tox Profiling

An efficient ADME-Tox strategy involves a tiered or cascaded approach, where high-throughput assays are used initially to screen large numbers of compounds, followed by more complex, lower-throughput assays for the most promising candidates.[3][6] This workflow ensures that resources are focused on compounds with the highest probability of success.

ADME_Tox_Workflow Figure 1: Tiered Experimental Workflow for Early ADME-Tox Profiling cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Lead Characterization cluster_2 Tier 3: Lead Optimization T1_Sol Aqueous Solubility Decision1 Go/No-Go Decision T1_Sol->Decision1 T1_Perm PAMPA Permeability T1_Perm->Decision1 T1_MetStab Microsomal Stability T1_MetStab->Decision1 T1_CYP CYP Inhibition (Single Point) T1_CYP->Decision1 T2_Perm Caco-2 Permeability Decision2 Go/No-Go Decision T2_Perm->Decision2 T2_PPB Plasma Protein Binding (PPB) T2_PPB->Decision2 T2_CYP_IC50 CYP Inhibition (IC50) T2_CYP_IC50->Decision2 T2_Tox Cytotoxicity (e.g., HepG2) T2_Tox->Decision2 T3_hERG hERG Inhibition T3_MetID Metabolite Identification T3_Genotox Genotoxicity (e.g., Ames) Decision1->T2_Perm Decision1->T2_PPB Decision1->T2_CYP_IC50 Decision1->T2_Tox Decision2->T3_hERG Decision2->T3_MetID Decision2->T3_Genotox

Caption: Tiered Experimental Workflow for Early ADME-Tox Profiling.

Absorption: Solubility and Permeability

For orally administered drugs, absorption is governed by a compound's solubility in the gastrointestinal tract and its ability to permeate the intestinal epithelium.

Aqueous Solubility

Poor aqueous solubility can lead to low and variable oral bioavailability. Early assessment is critical.

Table 1: Representative Aqueous Solubility Data

Compound ID Method pH Solubility (µM) Classification
Piperidine-A Kinetic 7.4 150 High
Piperidine-B Kinetic 7.4 45 Moderate

| Piperidine-C | Kinetic | 7.4 | < 10 | Low |

Intestinal Permeability (Caco-2 Assay)

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[7] It utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express key efflux transporters.[7][8]

Table 2: Representative Caco-2 Permeability Data

Compound ID Papp (A→B) (10⁻⁶ cm/s) Papp (B→A) (10⁻⁶ cm/s) Efflux Ratio (ER) Permeability Class
Piperidine-A 15.2 16.1 1.1 High
Piperidine-B 8.5 25.5 3.0 Moderate (Efflux)
Piperidine-C 0.8 0.9 1.1 Low

| A→B: Apical to Basolateral; B→A: Basolateral to Apical; ER = Papp(B→A) / Papp(A→B). An ER > 2 suggests active efflux.[8][9] |

Experimental Protocol: Caco-2 Bidirectional Permeability Assay [7][8]

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts at a density of ~6 x 10⁴ cells/cm² and cultured for 21-28 days to form a differentiated, polarized monolayer.[7] Monolayer integrity is confirmed by measuring Transepithelial Electrical Resistance (TEER).[9]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES at pH 7.4 is used as the transport buffer.

  • Assay Procedure:

    • The cell monolayers are washed twice with pre-warmed (37°C) transport buffer.

    • For Apical to Basolateral (A→B) assessment, the test compound (e.g., 10 µM) is added to the apical (donor) side, and fresh buffer is added to the basolateral (receiver) side.[7]

    • For Basolateral to Apical (B→A) assessment, the test compound is added to the basolateral (donor) side, and fresh buffer is added to the apical (receiver) side.[8]

    • Plates are incubated for 2 hours at 37°C with gentle shaking.[7]

  • Analysis: Samples are taken from both donor and receiver compartments at the end of the incubation. The concentration of the test compound is quantified using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial donor concentration.[7]

Distribution: Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid-glycoprotein, dictates the concentration of free (unbound) drug available to interact with its target and be cleared.[10][11] High PPB can reduce efficacy and affect pharmacokinetic properties.[10]

Table 3: Representative Plasma Protein Binding Data

Compound ID Species % Bound Unbound Fraction (fu)
Piperidine-A Human 75.0% 0.250
Piperidine-B Human 99.2% 0.008

| Piperidine-C | Human | 95.5% | 0.045 |

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [10][12][13]

  • Apparatus: A 96-well plate-based RED device is used, where each well contains two chambers separated by a semi-permeable dialysis membrane (MWCO 8-12 kDa).[12][14]

  • Sample Preparation: The test compound (e.g., 1-10 µM) is spiked into plasma from the desired species (e.g., human, rat).[10][12]

  • Assay Procedure:

    • The plasma-compound mixture (~300 µL) is added to the sample (red) chamber of the RED device.[10]

    • Dialysis buffer (PBS, pH 7.4) (~500 µL) is added to the buffer chamber.[10]

    • The plate is sealed and incubated at 37°C for 4-8 hours on an orbital shaker to reach equilibrium.[10][14]

  • Analysis: At the end of the incubation, equal aliquots are removed from both the plasma and buffer chambers. To avoid matrix effects, the plasma sample is diluted with buffer, and the buffer sample is diluted with blank plasma before LC-MS/MS analysis.[14]

  • Calculation: % Bound = [1 - (Concentration in Buffer / Concentration in Plasma)] * 100

Metabolism: Stability and CYP Inhibition

Metabolism, primarily occurring in the liver, is a key determinant of a drug's half-life and potential for drug-drug interactions (DDIs). Early assessment focuses on metabolic stability and inhibition of major Cytochrome P450 (CYP) enzymes.[6]

Metabolic Stability

This assay assesses a compound's susceptibility to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[15][16]

Table 4: Representative Metabolic Stability Data (Human Liver Microsomes)

Compound ID Half-Life (t½, min) Intrinsic Clearance (Clint, µL/min/mg) Classification
Piperidine-A > 60 < 12 Low Clearance
Piperidine-B 15 46.2 High Clearance

| Piperidine-C | 35 | 19.8 | Medium Clearance |

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay [15][16]

  • Reagents: Pooled HLM, NADPH regenerating system (cofactor), and 0.1 M phosphate buffer (pH 7.4).[15][17]

  • Reaction Mixture: The test compound (e.g., 1 µM) is pre-incubated with HLM (0.5 mg/mL) in phosphate buffer at 37°C.[17][18]

  • Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system.[17]

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[18]

  • Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.[16]

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[15][16]

  • Calculation: The natural logarithm of the percent remaining compound is plotted against time. The slope of this line gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance are calculated.[16]

Metabolic_Pathway Figure 2: Common Metabolic Pathways for Substituted Piperidines Parent Substituted Piperidine (Parent) N_Dealk N-Dealkylation Parent->N_Dealk CYP3A4, 2D6 Ring_Oxid Ring Oxidation (Hydroxylation) Parent->Ring_Oxid CYP3A4, 2C9 Alpha_Oxid α-Carbonyl Formation Parent->Alpha_Oxid CYPs Metabolite1 Secondary Amine Metabolite N_Dealk->Metabolite1 Metabolite2 Hydroxylated Metabolite Ring_Oxid->Metabolite2 Metabolite3 Lactam Metabolite Alpha_Oxid->Metabolite3

Caption: Common Metabolic Pathways for Substituted Piperidines.

CYP450 Inhibition

Inhibition of CYP enzymes can lead to DDIs, where co-administration of a drug elevates the plasma concentration of another, potentially causing toxicity. Initial screens often test against major isoforms like CYP3A4, 2D6, 2C9, 2C19, and 1A2.[6]

Table 5: Representative CYP450 Inhibition Data

Compound ID CYP3A4 IC₅₀ (µM) CYP2D6 IC₅₀ (µM) CYP2C9 IC₅₀ (µM) Risk Potential
Piperidine-A > 50 > 50 25.5 Low
Piperidine-B 1.5 8.9 > 50 High (CYP3A4)

| Piperidine-C | 12.0 | > 50 | 18.3 | Moderate |

Toxicity: Early Assessment of Safety Liabilities

Early toxicity screening aims to flag compounds with potential safety issues, such as general cytotoxicity or specific organ liabilities like cardiotoxicity.[19][20]

Cytotoxicity

General cytotoxicity is often assessed using a stable, easy-to-culture cell line, such as the human liver carcinoma line, HepG2.[21][22]

Table 6: Representative Cytotoxicity Data

Compound ID Cell Line Assay Incubation IC₅₀ (µM)
Piperidine-A HepG2 CellTiter-Glo® 72 hr > 100
Piperidine-B HepG2 CellTiter-Glo® 72 hr 9.8

| Piperidine-C | HepG2 | CellTiter-Glo® | 72 hr | 45.1 |

Experimental Protocol: HepG2 Cytotoxicity Assay [21][23][24]

  • Cell Seeding: HepG2 cells are seeded into 96- or 384-well plates at a predetermined density (e.g., 250-10,000 cells/well) and allowed to attach for 24 hours.[21][23]

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[21][23]

  • Viability Assessment: Cell viability is measured using a reagent like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.[21] Luminescence is read on a plate reader.

  • Calculation: The percentage of cell viability relative to a vehicle control is plotted against the compound concentration to generate a dose-response curve, from which the IC₅₀ value is determined.[23]

Cardiotoxicity (hERG Inhibition)

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[25] Assessing hERG liability is a mandatory part of preclinical safety evaluation.[25] Introducing chiral piperidine scaffolds has been explored as a strategy to reduce hERG toxicity.[26][27]

Table 7: Representative hERG Inhibition Data

Compound ID Assay Method % Inhibition @ 10 µM IC₅₀ (µM)
Piperidine-A QPatch 5% > 30
Piperidine-B QPatch 85% 1.2

| Piperidine-C | QPatch | 40% | 14.5 |

Experimental Protocol: Automated Patch-Clamp hERG Assay [25][28][29]

  • Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.[28]

  • Apparatus: An automated, high-throughput patch-clamp system (e.g., QPatch, SyncroPatch) is used to measure the ionic current through the hERG channels.[28][29]

  • Voltage Protocol: A specific voltage pulse protocol is applied to the cells to elicit the characteristic hERG "tail current," which is the primary measurement for assessing blockade.[25]

  • Procedure:

    • A stable whole-cell recording is established.

    • Baseline hERG currents are recorded in a vehicle solution.

    • The test compound is applied at increasing concentrations, allowing the effect to reach a steady state at each concentration.[25]

  • Analysis: The percentage of current inhibition is calculated at each concentration relative to the baseline.

  • Calculation: A concentration-response curve is generated to determine the IC₅₀ value.[25]

hERG_Inhibition Figure 3: Logical Relationship in hERG-Mediated Cardiotoxicity Drug Piperidine Compound Block Channel Blockade Drug->Block hERG hERG K+ Channel hERG->Block Repol Delayed Cardiac Repolarization Block->Repol Inhibits K+ Efflux QT QT Interval Prolongation Repol->QT TdP Torsades de Pointes (Arrhythmia) QT->TdP Increased Risk

Caption: Logical Relationship in hERG-Mediated Cardiotoxicity.

Conclusion

The early and systematic profiling of substituted piperidines for their ADME-Tox properties is an indispensable component of modern drug discovery. By employing a tiered screening approach that incorporates the key in vitro assays detailed in this guide—from solubility and permeability to metabolic stability and crucial safety endpoints like cytotoxicity and hERG inhibition—research teams can make more informed decisions. This strategy allows for the rapid identification of liabilities, guides structure-activity relationship (SAR) and structure-property relationship (SPR) development, and ultimately increases the likelihood of advancing high-quality, safe, and effective piperidine-containing drug candidates into clinical development.

References

Methodological & Application

Application Note: A Protocol for the Synthesis of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine, a novel amine derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is accomplished through a robust two-step process commencing with the formation of the intermediate, 2-Methyl-2-(4-methylpiperidin-1-yl)propanenitrile, followed by its reduction to the target primary amine. This protocol offers detailed methodologies, a summary of expected quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility for researchers in the field.

Introduction

Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals due to their favorable pharmacokinetic and pharmacodynamic properties. The title compound, this compound, combines the piperidine moiety with a sterically hindered primary amine, presenting a unique building block for the exploration of new chemical space in drug development. This protocol outlines a practical and accessible synthetic route for its preparation in a laboratory setting.

Data Presentation

The following table summarizes the expected quantitative data for the two-step synthesis of this compound. The values are estimates based on typical yields for analogous reactions reported in the chemical literature.

StepReactionReactantsProductSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1Synthesis of 2-Methyl-2-(4-methylpiperidin-1-yl)propanenitrile4-Methylpiperidine, Acetone cyanohydrin2-Methyl-2-(4-methylpiperidin-1-yl)propanenitrileMethanol12Reflux75-85>95
2Reduction of 2-Methyl-2-(4-methylpiperidin-1-yl)propanenitrile to the corresponding primary amine2-Methyl-2-(4-methylpiperidin-1-yl)propanenitrile, Lithium aluminum hydride (LAH)This compoundTHF4Room Temperature80-90>98

Experimental Protocols

Step 1: Synthesis of 2-Methyl-2-(4-methylpiperidin-1-yl)propanenitrile

This procedure describes the formation of the α-aminonitrile intermediate from 4-methylpiperidine and acetone cyanohydrin.

Materials:

  • 4-Methylpiperidine

  • Acetone cyanohydrin

  • Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpiperidine (1.0 eq).

  • Dissolve the 4-methylpiperidine in anhydrous methanol (100 mL).

  • To the stirred solution, add acetone cyanohydrin (1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-Methyl-2-(4-methylpiperidin-1-yl)propanenitrile.

Step 2: Synthesis of this compound

This procedure details the reduction of the nitrile intermediate to the target primary amine using lithium aluminum hydride (LAH).[1][2][3][4]

Materials:

  • 2-Methyl-2-(4-methylpiperidin-1-yl)propanenitrile

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

  • Magnetic stirrer and stir bar

  • Sodium sulfate (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfate solution

  • Celite

Procedure:

  • Set up a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend lithium aluminum hydride (LAH) (1.5 eq) in anhydrous THF (150 mL) and cool the suspension to 0 °C using an ice bath.[1]

  • Dissolve 2-Methyl-2-(4-methylpiperidin-1-yl)propanenitrile (1.0 eq) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LAH suspension at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C with an ice bath.

  • Carefully quench the reaction by the slow, successive dropwise addition of water (equal volume to the mass of LAH used), followed by 15% aqueous sodium hydroxide (equal volume to the mass of LAH used), and finally water again (3 times the volume of the mass of LAH used).[1]

  • A granular precipitate should form. Stir the resulting slurry for 30 minutes.

  • Filter the slurry through a pad of Celite and wash the filter cake thoroughly with THF and then dichloromethane.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Mandatory Visualization

The following diagram illustrates the two-step synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_step1 Step 1: Nitrile Formation cluster_step2 Step 2: Nitrile Reduction Reactant1 4-Methylpiperidine Intermediate 2-Methyl-2-(4-methylpiperidin-1-yl)propanenitrile Reactant1->Intermediate Methanol, Reflux Reactant2 Acetone Cyanohydrin Reactant2->Intermediate Product This compound Intermediate->Product 1. LAH, THF 2. Workup Reducing_Agent Lithium Aluminum Hydride (LAH)

Caption: Synthetic scheme for this compound.

References

Application Notes and Protocols for High-Throughput Screening of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is a synthetic organic compound with potential for biological activity, making it a candidate for high-throughput screening (HTS) in drug discovery programs. Its structure, featuring a substituted piperidine ring and a primary amine, is reminiscent of scaffolds found in compounds targeting various physiological pathways. While specific biological activities for this particular compound are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with a range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.

These application notes provide a generalized framework and detailed protocols for incorporating this compound into HTS campaigns. The methodologies described are based on established principles of HTS and can be adapted to various target classes and assay formats.

Chemical Properties

A summary of the key chemical properties for this compound is presented below.

PropertyValueReference
CAS Number 933724-18-6[1]
Molecular Formula C10H22N2[2]
Molecular Weight 170.30 g/mol [2]
Canonical SMILES CC1CCN(CC1)C(C)(C)CN[2]

Hypothetical High-Throughput Screening Application: GPCR Antagonist Assay

Given the prevalence of the piperidine moiety in GPCR ligands, a common application for a novel compound like this compound is to screen for its ability to modulate GPCR activity. The following protocol outlines a hypothetical cell-based assay to screen for antagonists of a generic Gαq-coupled GPCR, which signals through the release of intracellular calcium.

Experimental Protocol: Calcium Flux Assay for Gαq-Coupled GPCR Antagonism

This protocol describes a no-wash, fluorescence-based calcium flux assay using a stable cell line overexpressing a target Gαq-coupled GPCR.

Materials and Reagents:

  • HEK293 cell line stably expressing the target Gαq-coupled GPCR

  • This compound (test compound)

  • Known antagonist (positive control)

  • Known agonist (for stimulation)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)

  • 384-well black, clear-bottom microplates

Instrumentation:

  • Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR Tetra)

  • Automated cell dispenser

  • Incubator (37°C, 5% CO2)

Procedure:

  • Compound Plate Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

    • Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of the diluted compounds, positive control, and DMSO (negative control) into a 384-well assay plate.

  • Cell Plating:

    • Harvest the HEK293 cells expressing the target GPCR.

    • Resuspend the cells in assay buffer to the desired density.

    • Using an automated cell dispenser, add the cell suspension to the compound-containing microplate (e.g., 20 µL/well).

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution in assay buffer containing probenecid according to the manufacturer's instructions.

    • Add the dye solution to the wells containing the cells and compounds (e.g., 20 µL/well).

    • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.

  • Agonist Stimulation and Signal Detection:

    • Prepare the agonist solution in assay buffer at a concentration that elicits a submaximal response (EC80).

    • Place the assay plate into the fluorescence microplate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add the agonist solution to all wells (e.g., 10 µL/well) using the instrument's integrated liquid handler.

    • Immediately begin kinetic reading of the fluorescence signal for a set period (e.g., 120 seconds).

Data Analysis:

The antagonist effect is determined by the reduction in the fluorescence signal in the presence of the test compound compared to the DMSO control.

  • Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (RFU_compound - RFU_baseline) / (RFU_DMSO - RFU_baseline)) where RFU is the Relative Fluorescence Unit.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the agonist-induced response).

Hypothetical Data Presentation

The following table summarizes hypothetical results from a primary screen of this compound and a known antagonist against a target GPCR.

CompoundIC50 (µM)Maximum Inhibition (%)
This compound5.295
Known Antagonist (Positive Control)0.1100

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the described high-throughput screening assay.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (Serial Dilutions) Cell_Dispensing Cell Dispensing Compound_Plating->Cell_Dispensing Cell_Culture Cell Culture (GPCR-expressing cells) Cell_Culture->Cell_Dispensing Dye_Loading Calcium Dye Loading & Incubation Cell_Dispensing->Dye_Loading Signal_Reading Fluorescence Reading (Baseline & Kinetic) Dye_Loading->Signal_Reading Data_Normalization Data Normalization (% Inhibition) Signal_Reading->Data_Normalization Curve_Fitting Dose-Response Curve Fitting Data_Normalization->Curve_Fitting Hit_Identification Hit Identification (IC50 Determination) Curve_Fitting->Hit_Identification

Caption: High-throughput screening workflow for a cell-based calcium flux assay.

Gαq-Coupled GPCR Signaling Pathway

This diagram illustrates the canonical signaling pathway for a Gαq-coupled GPCR, which is the target of the hypothetical assay.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPCR Gαq-Coupled GPCR Agonist->GPCR Activates Antagonist This compound (Antagonist) Antagonist->GPCR Inhibits G_Protein Gαq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates

Caption: Simplified Gαq-coupled GPCR signaling pathway leading to intracellular calcium release.

Conclusion

While specific data on the high-throughput screening applications of this compound are limited, its chemical structure suggests its potential as a modulator of various biological targets. The provided application notes and protocols offer a robust starting point for researchers to investigate the bioactivity of this compound in a systematic and efficient manner using established HTS methodologies. The hypothetical example of a GPCR antagonist screen serves as a practical template that can be adapted for other target classes and assay technologies. As with any screening campaign, appropriate counter-screens and secondary assays are essential to confirm hits and elucidate the mechanism of action.

References

Application Notes and Protocols for Cell-Based Assay Development: 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the development of cell-based assays to characterize the biological activity of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine. Due to the structural motifs present in this compound, namely a piperidine ring and a primary amine, it is hypothesized to interact with monoamine transporters or monoamine oxidases, key regulators of neurotransmission. Dysfunction of these targets is implicated in a variety of neurological and psychiatric disorders, making them important targets for drug discovery.

The following protocols describe two distinct cell-based assays designed to investigate the potential inhibitory activity of this compound against:

  • Monoamine Transporters (MATs): A radiolabeled substrate uptake inhibition assay using human embryonic kidney (HEK293) cells stably expressing the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).

  • Monoamine Oxidases (MAOs): A fluorometric assay to determine the inhibition of MAO-A and MAO-B activity in a suitable cell line, such as the human neuroblastoma cell line SH-SY5Y, which endogenously expresses both isoforms.

These protocols provide a robust framework for determining the potency and selectivity of this compound, yielding critical data for its pharmacological profiling.

Assay 1: Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of this compound to inhibit the uptake of a radiolabeled substrate into cells engineered to express a specific monoamine transporter.

Signaling Pathway and Experimental Workflow

MonoamineTransporterAssay

Experimental Protocol

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Geneticin (G418)

  • Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)

  • [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine

  • This compound

  • Reference inhibitors (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET)

  • 96-well cell culture plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture:

    • Culture HEK293-DAT, HEK293-SERT, and HEK293-NET cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and an appropriate concentration of G418 to maintain transporter expression.

    • Seed cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay.[1]

  • Assay Preparation:

    • On the day of the experiment, aspirate the culture medium and wash the cells once with 200 µL of pre-warmed KRH buffer.

    • Prepare serial dilutions of this compound and reference inhibitors in KRH buffer.

  • Inhibition Assay:

    • Add 50 µL of KRH buffer containing the various concentrations of the test compound or reference inhibitor to the appropriate wells.

    • Include wells with buffer only for determining total uptake (100% activity) and wells with a high concentration of a known selective inhibitor for determining non-specific uptake (0% activity).

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Radiolabeled Substrate Uptake:

    • Initiate the uptake reaction by adding 50 µL of KRH buffer containing the radiolabeled substrate to each well. The final concentration of the radiolabeled substrate should be close to its Km value for the respective transporter.[1]

    • Incubate the plate at 37°C for a predetermined time that falls within the linear range of uptake for each transporter (typically 5-15 minutes).

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer.[1]

    • Lyse the cells by adding 100 µL of 1% sodium dodecyl sulfate (SDS) to each well and shaking for 5 minutes.

  • Measurement and Data Analysis:

    • Transfer the lysate from each well to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity in counts per minute (CPM) using a scintillation counter.

    • Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific uptake controls.

    • Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Data Presentation

Table 1: Inhibitory Potency (IC₅₀) of this compound on Monoamine Transporters

CompoundDAT IC₅₀ (µM)SERT IC₅₀ (µM)NET IC₅₀ (µM)
This compound[Insert Data][Insert Data][Insert Data]
GBR 12909 (DAT reference)[Insert Data]>10>10
Fluoxetine (SERT reference)>10[Insert Data]>10
Desipramine (NET reference)>10>10[Insert Data]

Assay 2: Monoamine Oxidase (MAO) Activity Assay

This fluorometric assay determines the ability of this compound to inhibit the activity of MAO-A and MAO-B enzymes. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO.[2][3][4]

Signaling Pathway and Experimental Workflow

MAOAssay

Experimental Protocol

Materials:

  • SH-SY5Y cells

  • Cell lysis buffer

  • MAO assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red or similar)

  • This compound

  • Clorgyline (MAO-A selective inhibitor)

  • Selegiline or Pargyline (MAO-B selective inhibitor)[2]

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture SH-SY5Y cells to near confluency.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer and mechanical disruption (e.g., sonication).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the mitochondrial fraction where MAOs are located.

    • Determine the protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well plate, add cell lysate (containing a standardized amount of protein) to each well.

    • To determine MAO-A activity, pre-incubate the lysate with a saturating concentration of a MAO-B inhibitor (e.g., selegiline).

    • To determine MAO-B activity, pre-incubate the lysate with a saturating concentration of a MAO-A inhibitor (e.g., clorgyline).

    • Prepare serial dilutions of this compound in MAO assay buffer.

    • Add the test compound dilutions to the wells containing the pre-incubated lysate. Include wells with buffer only for 100% activity and wells with high concentrations of clorgyline and selegiline for 0% activity.

    • Pre-incubate for 10-15 minutes at 37°C.

  • Enzymatic Reaction:

    • Prepare a reaction mix containing the MAO substrate, HRP, and the fluorescent probe in MAO assay buffer.

    • Initiate the reaction by adding the reaction mix to all wells.

  • Measurement and Data Analysis:

    • Incubate the plate at 37°C, protected from light, for 30-60 minutes.

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for resorufin produced from Amplex Red).[2]

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Determine the IC₅₀ values for MAO-A and MAO-B by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation

Table 2: Inhibitory Potency (IC₅₀) of this compound on Monoamine Oxidases

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
This compound[Insert Data][Insert Data]
Clorgyline (MAO-A reference)[Insert Data]>10
Selegiline (MAO-B reference)>10[Insert Data]

Conclusion

The provided application notes and protocols offer a comprehensive guide for the initial characterization of this compound. By employing these standardized cell-based assays, researchers can generate robust and reproducible data to determine the inhibitory potency and selectivity of this compound at monoamine transporters and monoamine oxidases. This information is fundamental for understanding its pharmacological profile and guiding further drug development efforts.

References

Application Notes and Protocols for 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the application of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine in neuroscience is limited. The following application notes and protocols are based on the analysis of structurally similar compounds and represent potential or hypothetical areas of investigation for this molecule. The proposed mechanisms and experimental designs are therefore extrapolations intended to guide researchers in initiating studies with this novel compound.

Introduction

This compound is a novel chemical entity with a structural motif—a substituted piperidine ring linked to a tertiary amine—that is common in many centrally active compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[1] Its presence suggests potential interactions with various neurotransmitter receptors, ion channels, or transporters. This document outlines potential applications and detailed experimental protocols to investigate the neuropharmacological profile of this compound.

Potential Applications in Neuroscience

Based on the pharmacology of structurally related molecules, this compound could be investigated for its potential as:

  • A modulator of Sigma Receptors: Several compounds featuring a piperidine ring have been identified as ligands for sigma-1 and sigma-2 receptors. These receptors are implicated in a range of neurological functions and disorders, including neuroprotection, neuroplasticity, pain, and psychiatric conditions.[2][3]

  • A ligand for Monoamine Transporters or Receptors: The overall structure bears some resemblance to ligands of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters or receptors. For instance, derivatives of piperidine are known to act as 5-HT2A receptor inverse agonists or glycine transporter type 1 (GlyT1) inhibitors.[4][5]

  • An agent for Neuropathic Pain: The modulation of central sensitization through targets like the σ1R is a key strategy in the development of analgesics for neuropathic pain.[2]

Quantitative Data on Structurally Related Compounds

To provide a reference for potential efficacy, the following table summarizes quantitative data from publicly available studies on structurally similar compounds.

Compound NameTarget(s)Assay TypeQuantitative Value(s)Reference
N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103)5-HT2A Receptor, 5-HT2C ReceptorRadioligand Binding, R-SAT5-HT2A: pKi = 9.3 (membranes), 9.70 (whole cells); pIC50 = 8.7 (inverse agonist). 5-HT2C: pKi = 8.80 (membranes), 8.00 (whole cells); pIC50 = 7.1 (inverse agonist).[4]
2-(cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-oneSigma-1 Receptor, Sigma-2 ReceptorRadioligand BindingBinds in the nano-molar range to the sigma-1 receptor with 100-fold lower affinity for the sigma-2 receptor.[3]
2-Chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride (SSR504734)Glycine Transporter Type 1 (GlyT1)In vivo MicrodialysisIncreased extracellular glycine levels in the nucleus accumbens at 10 mg/kg, i.p.[5]
2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrileσ1RBehavioral AssayInduced a robust antiallodynic effect in a capsaicin-induced mechanical allodynia model.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the neuropharmacological profile of this compound.

Protocol 1: In Vitro Receptor Binding Assays

This protocol is designed to determine the binding affinity of the compound for a panel of CNS receptors and transporters.

Objective: To identify the primary molecular targets of this compound.

Materials:

  • This compound

  • Cell membranes expressing the target receptor/transporter (e.g., human σ1R, 5-HT2A, DAT, SERT, NET)

  • Radioligands specific for each target (e.g., [³H]-(+)-pentazocine for σ1R, [³H]ketanserin for 5-HT2A)

  • Scintillation vials and cocktail

  • Filtration apparatus and glass fiber filters

  • Incubation buffer (specific to each target)

  • Non-specific binding competitor

Procedure:

  • Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and the test compound or vehicle.

  • For determination of non-specific binding, add a high concentration of a known competitor.

  • Incubate the plate at a specific temperature and for a duration optimized for the target receptor.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold incubation buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).

Workflow for In Vitro Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_comp Prepare serial dilutions of This compound incubation Incubate compound, radioligand, and membranes prep_comp->incubation prep_reagents Prepare assay reagents: membranes, radioligand, buffer prep_reagents->incubation filtration Terminate by rapid filtration incubation->filtration washing Wash filters filtration->washing scintillation Quantify radioactivity via scintillation counting washing->scintillation calculation Calculate specific binding and determine Ki scintillation->calculation

Caption: Workflow for determining the binding affinity of a test compound.

Protocol 2: In Vitro Functional Assay - Calcium Imaging

This protocol assesses the functional activity of the compound as an agonist, antagonist, or inverse agonist at a Gq-coupled receptor (e.g., 5-HT2A).

Objective: To determine if this compound modulates receptor-mediated intracellular calcium mobilization.

Materials:

  • HEK293 cells stably expressing the target Gq-coupled receptor (e.g., 5-HT2A)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Reference agonist and antagonist

  • Fluorescence plate reader with automated injection

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye in HBSS for a specified time at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Agonist mode: Add varying concentrations of this compound and measure the change in fluorescence over time.

  • Antagonist mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known concentration (e.g., EC80) of the reference agonist. Measure the inhibition of the agonist-induced fluorescence signal.

  • Record the fluorescence intensity before and after the addition of the compound(s).

  • Calculate the change in intracellular calcium concentration and determine EC50 or IC50 values by plotting concentration-response curves.

Signaling Pathway for a Gq-coupled Receptor

G compound This compound receptor Gq-Coupled Receptor (e.g., 5-HT2A) compound->receptor Binds g_protein Gαq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Hypothetical signaling pathway via a Gq-coupled receptor.

Protocol 3: In Vivo Behavioral Assay - Hot Plate Test for Analgesia

This protocol evaluates the potential analgesic effects of the compound in a model of thermal pain.

Objective: To assess the antinociceptive properties of this compound.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

  • This compound dissolved in a suitable vehicle (e.g., saline, DMSO)

  • Positive control (e.g., morphine)

  • Stopwatch

Procedure:

  • Habituate the animals to the testing room and equipment.

  • Determine the baseline latency for each animal by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.

  • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).

  • At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the treatment groups.

Workflow for Hot Plate Test

G habituation Habituate animals to testing environment baseline Measure baseline response latency habituation->baseline administration Administer compound, vehicle, or positive control baseline->administration testing Measure post-treatment response latency at multiple time points administration->testing analysis Calculate %MPE and perform statistical analysis testing->analysis

Caption: Experimental workflow for the hot plate test for analgesia.

Safety and Toxicology

It is imperative to handle this compound with appropriate safety precautions. While specific toxicology data for this compound is not available, related piperidine derivatives may cause skin and eye irritation.[6][7] Standard laboratory practices, including the use of personal protective equipment (gloves, lab coat, safety glasses), are required. A comprehensive toxicological assessment, including in vitro cytotoxicity assays and in vivo dose-range finding studies, should be conducted prior to extensive behavioral testing.[8]

References

Application Notes and Protocols: 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine as a Versatile Scaffold for Combinatorial Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide to utilizing 2-methyl-2-(4-methylpiperidin-1-yl)propan-1-amine as a novel scaffold for the synthesis of diverse chemical libraries. This trifunctional scaffold, featuring a primary amine, a tertiary amine, and a quaternary carbon center, offers a unique three-dimensional architecture ideal for generating molecules with diverse pharmacophoric properties. This document outlines a detailed synthetic protocol for the scaffold, followed by robust methodologies for library generation via amide coupling and reductive amination. Furthermore, we present a hypothetical application of the resulting library in the context of kinase inhibitor discovery, complete with representative screening data and a proposed signaling pathway. The provided protocols and data serve as a foundational resource for researchers engaged in medicinal chemistry and drug discovery.

Introduction to the Scaffold

The quest for novel chemical entities with therapeutic potential is a cornerstone of drug discovery. Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large and diverse compound libraries for high-throughput screening.[1] The choice of a central scaffold is paramount in library design, as it dictates the spatial arrangement of functional groups and ultimately the biological activity of the library members.[2]

The this compound scaffold presents an attractive starting point for library synthesis. Its key features include:

  • A primary amine: Provides a readily functionalizable handle for the introduction of diverse substituents via well-established chemical transformations such as amide bond formation, reductive amination, and sulfonylation.

  • A tertiary amine (within the piperidine ring): Offers a site for salt formation, potentially improving aqueous solubility, and can participate in crucial interactions with biological targets.

  • A quaternary carbon center: Imparts steric hindrance and a defined three-dimensional geometry, which can lead to improved selectivity and metabolic stability of the final compounds.

  • A lipophilic 4-methylpiperidine moiety: Can contribute to favorable pharmacokinetic properties and engage in hydrophobic interactions within protein binding pockets.

This unique combination of features makes this scaffold a promising candidate for the construction of libraries targeting a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and proteases.

Synthesis of the Scaffold: this compound

A practical and efficient synthesis of the scaffold is crucial for its application in library generation. The following protocol describes a two-step synthesis starting from commercially available materials.

Synthetic Scheme

G Scheme 1: Synthesis of the Scaffold start 2-Amino-2-methyl-1-propanol product1 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-ol start->product1 Reductive Amination step1_reagents 4-Methylpiperidine, Sodium triacetoxyborohydride, Dichloromethane (DCM) final_product This compound product1->final_product Oxidation & Reductive Amination step2_reagents 1. Dess-Martin periodinane 2. NH3, NaBH3CN

A plausible synthetic route to the scaffold.
Experimental Protocol

Step 1: Synthesis of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-ol

  • To a stirred solution of 2-amino-2-methyl-1-propanol (1.0 eq) in dichloromethane (DCM, 0.5 M), add 4-methylpiperidine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-2-(4-methylpiperidin-1-yl)propan-1-ol.

Step 2: Synthesis of this compound

  • To a solution of 2-methyl-2-(4-methylpiperidin-1-yl)propan-1-ol (1.0 eq) in DCM (0.3 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Stir the reaction at room temperature for 2 hours or until TLC/LC-MS indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Dissolve the crude aldehyde in methanol (0.4 M) and add a solution of ammonia in methanol (7 N, 5.0 eq).

  • Stir the mixture for 1 hour at room temperature.

  • Cool the reaction to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Stir at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final scaffold, this compound.

Quantitative Data
StepProductStarting MaterialYield (%)Purity (%) (by LC-MS)
12-Methyl-2-(4-methylpiperidin-1-yl)propan-1-ol2-Amino-2-methyl-1-propanol75>95
2This compound2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-ol60>98

Library Synthesis Protocols

The primary amine of the scaffold serves as a key diversification point. The following protocols describe two common methods for library generation: amide coupling and reductive amination.

G Library Synthesis Workflow cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening & Analysis scaffold This compound amide_coupling Amide Coupling scaffold->amide_coupling reductive_amination Reductive Amination scaffold->reductive_amination building_blocks_amide Carboxylic Acids (R1-COOH) building_blocks_amide->amide_coupling building_blocks_red_am Aldehydes/Ketones (R2R3C=O) building_blocks_red_am->reductive_amination library_amide Amide Library amide_coupling->library_amide library_red_am Amine Library reductive_amination->library_red_am screening High-Throughput Screening library_amide->screening library_red_am->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar hit Hit Identification sar->hit

A general workflow for library synthesis and screening.
Protocol 1: Parallel Amide Coupling

This protocol describes the synthesis of an amide library using a diverse set of carboxylic acids.

Materials:

  • This compound (scaffold)

  • A library of diverse carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of the scaffold in DMF (0.2 M).

  • Prepare stock solutions of each carboxylic acid in DMF (0.22 M).

  • Prepare a stock solution of HATU in DMF (0.24 M).

  • Prepare a stock solution of DIPEA in DMF (0.4 M).

  • To each well of a 96-well reaction block, add the scaffold solution (100 µL, 0.02 mmol).

  • Add the respective carboxylic acid solution to each well (100 µL, 0.022 mmol).

  • Add the HATU solution to each well (100 µL, 0.024 mmol).

  • Add the DIPEA solution to each well (100 µL, 0.04 mmol).

  • Seal the reaction block and shake at room temperature for 16 hours.

  • After completion, quench the reactions by adding water (200 µL) to each well.

  • The crude products can be directly used for screening or purified by preparative LC-MS.

Protocol 2: Parallel Reductive Amination

This protocol details the synthesis of a secondary amine library using a diverse set of aldehydes and ketones.

Materials:

  • This compound (scaffold)

  • A library of diverse aldehydes and ketones (R'R''C=O)

  • Sodium triacetoxyborohydride

  • DCE (1,2-Dichloroethane)

  • Acetic acid

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of the scaffold in DCE (0.2 M).

  • Prepare stock solutions of each aldehyde or ketone in DCE (0.22 M).

  • Prepare a stock solution of sodium triacetoxyborohydride in DCE (0.3 M).

  • To each well of a 96-well reaction block, add the scaffold solution (100 µL, 0.02 mmol).

  • Add the respective aldehyde or ketone solution to each well (100 µL, 0.022 mmol).

  • Add a drop of acetic acid to each well.

  • Shake the reaction block at room temperature for 1 hour.

  • Add the sodium triacetoxyborohydride solution to each well (100 µL, 0.03 mmol).

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reactions by adding saturated aqueous sodium bicarbonate solution (200 µL) to each well.

  • The crude products can be directly used for screening or purified by preparative LC-MS.

Representative Library Synthesis Data

Table 2: Representative Amide Library Synthesis

R-group of Carboxylic AcidProduct Mass (m/z) [M+H]⁺Yield (%) (crude)Purity (%) (by LC-MS)
Phenyl289.28592
4-Chlorophenyl323.28290
3-Pyridyl290.27888
Cyclohexyl295.39095

Table 3: Representative Secondary Amine Library Synthesis

R', R'' of CarbonylProduct Mass (m/z) [M+H]⁺Yield (%) (crude)Purity (%) (by LC-MS)
Phenyl, H275.28894
4-Fluorophenyl, H293.28591
Cyclohexyl, H281.39296
Acetone227.27585

Application in Drug Discovery: A Hypothetical Case Study

To illustrate the utility of this scaffold, we present a hypothetical application in the discovery of novel inhibitors for a constitutively active mutant of a protein kinase, "Kinase-X," implicated in a specific cancer type.

Proposed Signaling Pathway

G Hypothetical Kinase-X Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR KinaseX Kinase-X (Mutant) GFR->KinaseX Substrate Downstream Substrate KinaseX->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Inhibitor Scaffold-based Inhibitor Inhibitor->KinaseX

A simplified diagram of the hypothetical Kinase-X pathway.
High-Throughput Screening and SAR

A library of 5,000 compounds, synthesized from the this compound scaffold, was screened against the constitutively active Kinase-X in a biochemical assay measuring ATP consumption.

Table 4: Representative Screening Results

Compound IDR-groupIC₅₀ (nM)
L-Am-001Phenyl>10,000
L-Am-0254-(Trifluoromethyl)phenyl850
L-Am-1123-Amino-4-methylphenyl55
L-RA-005Benzyl5,200
L-RA-0484-Chlorobenzyl1,200
L-RA-157(1H-Indol-3-yl)methyl98

The initial screening identified several hit compounds with sub-micromolar activity. A preliminary structure-activity relationship (SAR) analysis suggests that:

  • Amide derivatives are generally more potent than the corresponding secondary amines.

  • Electron-withdrawing groups on the aromatic ring of the amide substituent, such as a trifluoromethyl group, enhance activity.

  • The presence of a hydrogen bond donor, like an amino group on the phenyl ring, significantly improves potency, as seen in compound L-Am-112 .

  • For the secondary amine series, a bulky, heterocyclic substituent like an indole group is favorable for activity.

These initial findings provide a clear direction for further lead optimization efforts, which would involve the synthesis of focused libraries around the most promising hits to further refine the SAR and improve the potency and selectivity of the inhibitors.

Conclusion

The this compound scaffold represents a valuable and versatile building block for the construction of diverse chemical libraries. Its unique structural features and the straightforward synthetic protocols for its preparation and derivatization make it an attractive tool for medicinal chemists. The provided application notes and protocols offer a solid foundation for researchers to explore the potential of this scaffold in their own drug discovery programs. The hypothetical case study demonstrates a clear path from library synthesis to hit identification, highlighting the power of this approach in identifying novel therapeutic agents.

References

Application Notes and Protocols for Measuring the Binding Affinity of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantification of binding affinity is a cornerstone of drug discovery and molecular pharmacology, providing critical insights into the potency and specificity of a compound's interaction with its biological target. This document provides a detailed guide to measuring the binding affinity of the small molecule, 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine.

Initial searches did not identify a specific, validated biological target for this compound in publicly available literature. Therefore, this guide presents a generalized workflow for target identification, followed by detailed protocols for three widely-used, robust methods for quantifying binding affinity once a protein target is identified: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Part 1: Target Identification and Validation Workflow

Prior to quantitative binding affinity studies, the biological target of this compound must be identified and validated. The following workflow outlines a general approach.

G cluster_0 Target Identification cluster_1 Hit Validation cluster_2 Binding Affinity Measurement a Affinity Chromatography e Pull-down Assays a->e b Yeast Two-Hybrid b->e c Phage Display c->e d Computational Prediction d->e f Cellular Thermal Shift Assay (CETSA) e->f g Fluorescence Polarization (FP) f->g h Surface Plasmon Resonance (SPR) f->h i Isothermal Titration Calorimetry (ITC) f->i

Figure 1: General workflow for target identification and binding affinity measurement.

Part 2: Fluorescence Polarization (FP) Competitive Binding Assay

Principle: Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[1][2][3] In a competitive assay format, the binding of an unlabeled compound (the "competitor," i.e., this compound) to a target protein is measured indirectly by its ability to displace a fluorescently-labeled ligand ("tracer") from the protein's binding site.[3] Increased displacement of the tracer by the competitor results in a decrease in the polarization of the emitted light, which can be used to determine the competitor's binding affinity (Ki).

cluster_0 High Polarization cluster_1 Low Polarization p1 Protein t1 Fluorescent Tracer p1->t1 Binding p2 Protein c Competitor Molecule p2->c Binding t2 Fluorescent Tracer

Figure 2: Principle of a competitive fluorescence polarization assay.
Experimental Protocol: FP Competitive Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer that maintains the stability and activity of the target protein (e.g., Phosphate-Buffered Saline (PBS) with 0.01% Tween-20).

    • Target Protein Stock: Prepare a concentrated stock solution of the purified target protein in the assay buffer.

    • Fluorescent Tracer Stock: Prepare a concentrated stock solution of the fluorescently labeled ligand in an appropriate solvent (e.g., DMSO).

    • Competitor Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series from this stock.

  • Assay Setup:

    • Perform the assay in a low-volume, black, 384-well microplate to minimize background fluorescence.

    • Prepare three sets of controls:

      • No Protein Control: Contains only the fluorescent tracer to determine the baseline (low) polarization.

      • No Competitor Control: Contains the target protein and fluorescent tracer to determine the maximum (high) polarization.

      • Buffer Blank: Contains only the assay buffer.

    • Add the assay buffer, target protein, and fluorescent tracer to the wells. The final concentration of the target protein should be approximately equal to the Kd of the tracer, and the tracer concentration should be low (nM range) to ensure it is the limiting reagent.

    • Add the serially diluted this compound or DMSO (for controls) to the appropriate wells.

    • The final volume in each well should be consistent (e.g., 20 µL).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.[4] This time should be optimized in preliminary experiments.

    • Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[5]

  • Data Analysis:

    • Subtract the buffer blank values from all experimental wells.

    • Plot the fluorescence polarization values (in millipolarization units, mP) against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent tracer.

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation.

Data Presentation: FP Competitive Assay
ParameterValueStandard Deviation
Tracer Kd Value± Value
IC50 Value± Value
Ki Value± Value
Hill Slope Value± Value

Part 3: Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique for monitoring molecular interactions in real-time.[6][7] One binding partner (the "ligand," typically the protein) is immobilized on a sensor chip surface.[8] The other partner (the "analyte," i.e., this compound) is flowed over the surface in a continuous stream. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).[8][9] This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[10]

G a Ligand Immobilization (Target Protein on Chip) b Analyte Association (Compound Flow) a->b Inject Analyte c Equilibrium b->c Saturation d Analyte Dissociation (Buffer Flow) c->d Inject Buffer e Surface Regeneration d->e Inject Regeneration Solution e->a Next Cycle

Figure 3: General workflow for a Surface Plasmon Resonance (SPR) experiment.
Experimental Protocol: SPR

  • Reagent and Chip Preparation:

    • Running Buffer: Prepare a filtered and degassed buffer suitable for both the protein and the small molecule (e.g., HBS-EP+ buffer).

    • Ligand (Target Protein): Prepare the purified target protein in a suitable buffer for immobilization (e.g., 10 mM sodium acetate, pH 4.5).

    • Analyte (Compound): Prepare a high-concentration stock of this compound in 100% DMSO. Create a serial dilution series in the running buffer, ensuring the final DMSO concentration is consistent across all samples and below 5%.

    • Sensor Chip: Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling) and precondition it according to the manufacturer's instructions.

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine.

    • A reference channel should be prepared in the same way but without protein immobilization to allow for background subtraction.

  • Binding Analysis:

    • Inject the serially diluted analyte solutions over both the ligand and reference surfaces at a constant flow rate.

    • Include several buffer-only injections (blanks) for double referencing.

    • Each injection cycle consists of an association phase (analyte injection) followed by a dissociation phase (running buffer injection).[11]

  • Surface Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte without denaturing the immobilized ligand. This step requires careful optimization.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel signal and the buffer blank signals.

    • Globally fit the processed data from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd).

    • Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.

Data Presentation: SPR
Analyte Concentrationka (M⁻¹s⁻¹)kd (s⁻¹)KD (M)Rmax (RU)Chi²
Conc. 1
Conc. 2
Conc. 3
Global Fit Value Value Value Value

Part 4: Isothermal Titration Calorimetry (ITC)

Principle: ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[12][13][14] In a typical ITC experiment, a solution of the ligand (this compound) is titrated into a solution of the macromolecule (the target protein) in the sample cell of a calorimeter.[15] Each injection of the ligand results in a small heat change, which is measured relative to a reference cell. As the protein becomes saturated with the ligand, the heat changes diminish. The resulting data are plotted as power versus time, and integration of these peaks yields a binding isotherm. Fitting this isotherm to a binding model provides the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[12][16]

Experimental Protocol: ITC
  • Sample Preparation:

    • Crucial Step: Both the target protein and the this compound solutions must be prepared in the exact same buffer to minimize heats of dilution.[15] Dialyze the protein extensively against the final ITC buffer. Dissolve the compound in the final dialysis buffer.

    • Protein Solution: Prepare the target protein solution at a concentration that satisfies the 'c-window' (10 < [Protein]/KD < 500) for optimal data quality.

    • Ligand Solution: Prepare the compound solution at a concentration 10-20 times that of the protein concentration.

    • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter cells.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells with detergent and water.

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell and the ITC buffer into the reference cell.

    • Load the compound solution into the injection syringe.

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any material diffused from the syringe, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing between them to allow the signal to return to baseline.

    • Perform a control experiment by titrating the compound into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the raw titration peaks to determine the heat change for each injection.

    • Subtract the heat of dilution from the corresponding heat of binding for each injection.

    • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to determine n, KD, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Data Presentation: ITC
Thermodynamic ParameterValueUnit
Stoichiometry (n) Value
Dissociation Constant (KD) ValueM
Enthalpy (ΔH) Valuekcal/mol
Entropy (TΔS) Valuekcal/mol
Gibbs Free Energy (ΔG) Valuekcal/mol

References

Application Notes and Protocols for 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine (CAS No. 690632-11-2). The information is intended to minimize risks and ensure the integrity of the compound for research and development purposes.

Chemical and Physical Properties

Limited quantitative physical and chemical data for this compound are publicly available. The following table summarizes the known information.

PropertyValueReference
CAS Number 690632-11-2
Molecular Formula C10H22N2
Molecular Weight 170.30 g/mol
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available
Appearance Solid[1]

Safety and Hazard Information

This compound is classified as an irritant and may cause severe skin burns and eye damage.[1] The toxicological properties have not been fully investigated.[1]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

Signal Word:

  • Danger

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound.

EquipmentSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.

Handling Procedures

Adherence to the following handling procedures is crucial to prevent exposure and contamination.

Experimental Workflow for Handling this compound

prep Preparation handling Handling in Fume Hood prep->handling Don PPE weighing Weighing handling->weighing dissolution Dissolution weighing->dissolution reaction Reaction Setup dissolution->reaction cleanup Post-Handling Cleanup reaction->cleanup Complete Experiment waste Waste Disposal cleanup->waste storage Return to Storage cleanup->storage

Caption: Workflow for safe handling of the compound.

Protocol:

  • Preparation: Before handling, ensure that a safety shower and eye wash station are readily accessible.[1] Prepare all necessary equipment and reagents.

  • Personal Protective Equipment (PPE): Wear appropriate PPE as specified in Section 3.

  • Ventilation: Conduct all handling of the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Dispensing and Weighing:

    • Carefully open the container.

    • Use a clean spatula to dispense the required amount of the solid compound.

    • Avoid generating dust.

    • Close the container tightly immediately after use.

  • Dissolution: If preparing a solution, add the compound slowly to the solvent while stirring.

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for proper waste disposal.

    • Clean the spill area with a suitable solvent.

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Clean all contaminated surfaces and equipment.

Storage Procedures

Proper storage is essential to maintain the stability and integrity of the compound.

Logical Flow for Storage of this compound

receive Receive Compound inspect Inspect Container receive->inspect storage_location Designated Storage Area (Cool, Dry, Well-Ventilated) inspect->storage_location Seal Intact log Log in Inventory storage_location->log use Remove for Use log->use return_storage Return to Storage use->return_storage Tightly Sealed return_storage->storage_location

Caption: Procedure for proper storage of the compound.

Protocol:

  • Container: Keep the compound in its original, tightly sealed container.[1]

  • Storage Conditions: Store the container in a cool, dry, and well-ventilated area.[1]

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.

  • Inventory Management: Maintain a log of the compound's usage and storage dates.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention.[1]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Never give anything by mouth to an unconscious person. Get medical attention.[1]

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

References

Application Notes and Protocols: 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

Extensive searches of scientific literature and chemical databases have revealed no published studies on the use of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine as a chemical probe. The biological activity, mechanism of action, and potential molecular targets of this compound are not currently described in publicly accessible research.

The information presented in these application notes is therefore hypothetical and is intended to serve as a foundational guide for researchers who may be interested in investigating the potential of this novel compound. The proposed applications and protocols are based on the structural features of the molecule, specifically the presence of a substituted piperidine ring and a neopentylamine moiety, which are found in other biologically active compounds.

Hypothetical Applications

Based on its structure, this compound could potentially interact with a variety of biological targets. The piperidine ring is a common scaffold in many centrally active drugs, suggesting a potential for neurological applications. The primary amine could be a key interaction point for various receptors or enzymes.

Potential areas of investigation include:

  • Neuromodulatory Activity: Screening for activity at neurotransmitter receptors (e.g., dopamine, serotonin, or norepinephrine transporters) or ion channels.

  • Enzyme Inhibition: Assessing its ability to inhibit enzymes, particularly those with a binding pocket that can accommodate its structure.

  • Cellular Phenotypic Screening: Utilizing high-content imaging or other phenotypic assays to identify any observable effects on cell morphology, proliferation, or other cellular processes.

Data Presentation: Hypothetical Screening Data

The following table represents a hypothetical outcome of a primary screening cascade to illustrate how data for this compound could be presented.

Assay Type Target/Pathway Result (IC50/EC50) Assay Format Notes
Radioligand Binding AssayDopamine Transporter (DAT)> 10 µM[³H]WIN 35,428No significant binding observed.
Radioligand Binding AssaySerotonin Transporter (SERT)> 10 µM[³H]CitalopramNo significant binding observed.
Radioligand Binding AssayNorepinephrine Transporter (NET)1.2 µM[³H]NisoxetineModerate binding affinity.
Functional AssayNET Uptake Assay2.5 µM[³H]NorepinephrineFunctional inhibition of norepinephrine uptake.
Cytotoxicity AssayHeLa Cells> 50 µMMTT Assay (72 hr)No significant cytotoxicity observed.
hERG Inhibition AssayhERG Channel15 µMPatch ClampModerate hERG inhibition.

Experimental Protocols

The following are detailed, hypothetical protocols for the key experiments that would be necessary to characterize the activity of this compound.

Protocol 1: Norepinephrine Transporter (NET) Radioligand Binding Assay

Objective: To determine the binding affinity of the compound for the human norepinephrine transporter.

Materials:

  • HEK293 cells stably expressing human NET

  • [³H]Nisoxetine (radioligand)

  • Desipramine (positive control)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare cell membranes from HEK293-hNET cells.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]Nisoxetine (final concentration ~1 nM), and 25 µL of a serial dilution of this compound (from 100 µM to 0.1 nM). For non-specific binding, use 10 µM Desipramine.

  • Add 100 µL of cell membrane suspension (approximately 10-20 µg of protein).

  • Incubate at 4°C for 2 hours with gentle agitation.

  • Harvest the membranes by rapid filtration onto GF/B filter plates.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Allow the filters to dry, then add 50 µL of scintillation fluid to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate the IC50 value using non-linear regression analysis.

Protocol 2: [³H]Norepinephrine Uptake Assay

Objective: To assess the functional inhibition of norepinephrine uptake by the compound.

Materials:

  • HEK293 cells stably expressing human NET

  • [³H]Norepinephrine

  • Desipramine (positive control)

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)

  • 96-well cell culture plates

Procedure:

  • Plate HEK293-hNET cells in a 96-well plate and grow to confluence.

  • Wash the cells twice with 100 µL of pre-warmed Uptake Buffer.

  • Pre-incubate the cells for 10 minutes at 37°C with 50 µL of Uptake Buffer containing a serial dilution of this compound (from 100 µM to 0.1 nM).

  • Add 50 µL of [³H]Norepinephrine (final concentration ~10 nM).

  • Incubate for 15 minutes at 37°C.

  • Terminate the uptake by aspirating the medium and washing the cells three times with 150 µL of ice-cold Uptake Buffer.

  • Lyse the cells with 100 µL of 1% SDS.

  • Transfer the lysate to a scintillation vial, add scintillation fluid, and count the radioactivity.

  • Calculate the IC50 value for uptake inhibition.

Visualizations

The following diagrams illustrate hypothetical workflows and signaling pathways related to the investigation of this compound.

cluster_0 Initial Screening Cascade Compound Synthesis Compound Synthesis Primary Binding Assays Primary Binding Assays Compound Synthesis->Primary Binding Assays Test Compound Functional Assays Functional Assays Primary Binding Assays->Functional Assays Initial Hits Hit Identification Hit Identification Functional Assays->Hit Identification Validated Hits

Caption: A hypothetical workflow for the initial screening of this compound.

cluster_0 Extracellular Space Extracellular Space Synaptic Cleft Synaptic Cleft Presynaptic Neuron Presynaptic Neuron NE Norepinephrine NET Norepinephrine Transporter NE->NET Reuptake Probe This compound Probe->NET Inhibition

Caption: A diagram illustrating the hypothetical mechanism of action of the probe as a norepinephrine transporter (NET) inhibitor.

Anwendungs- und Protokollhinweise: Derivatisierung von 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amin zur Steigerung der biologischen Aktivität

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amin ist ein vielversprechendes Molekülgerüst, das eine primäre Aminogruppe für gezielte chemische Modifikationen sowie ein Piperidin-Motiv enthält, das in vielen ZNS-aktiven Wirkstoffen vorkommt. Die Derivatisierung der primären Aminogruppe ist eine Schlüsselstrategie, um die pharmakologischen Eigenschaften, einschließlich Wirksamkeit, Selektivität und Pharmakokinetik, zu optimieren. Diese Application Note beschreibt detaillierte Protokolle für die N-Acylierung und die reduktive Aminierung dieses Moleküls und stellt Methoden zur Evaluierung der biologischen Aktivität der resultierenden Derivate vor.

Synthetische Strategien zur Derivatisierung

Die primäre Aminogruppe des Ausgangsmoleküls ist ein idealer Angriffspunkt für die Synthese von Derivatbibliotheken. Im Folgenden werden zwei robuste und vielseitige Protokolle vorgestellt.

Protokoll 1: N-Acylierung zur Synthese von Amid-Derivaten

Die N-Acylierung ist eine fundamentale Reaktion zur Bildung von Amidbindungen, die in etwa 25 % aller pharmazeutischen Wirkstoffe vorkommen.[1] Diese Methode ermöglicht die Einführung einer breiten Palette von funktionellen Gruppen, um die Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen. Die Reaktion eines primären Amins mit einem Acylchlorid ist eine effiziente Methode hierfür.[2]

Experimenteller Arbeitsablauf: N-Acylierung

G cluster_prep Vorbereitung cluster_reaktion Reaktion cluster_aufarbeitung Aufarbeitung & Reinigung A 2-Methyl-2-(4-methylpiperidin- 1-yl)propan-1-amin (1 Äq.) in trockenem DCM lösen B Base (z.B. Triethylamin, 1.2 Äq.) zugeben und mischen A->B C Lösung auf 0 °C kühlen (Eisbad) B->C D Acylchlorid (1.1 Äq.) langsam zugeben C->D E Reaktionsmischung auf Raumtemperatur erwärmen und 2-4 h rühren D->E F Reaktion mit gesättigter NaHCO3-Lösung quenchen E->F G Organische Phase abtrennen, mit Wasser und Sole waschen F->G H Organische Phase über Na2SO4 trocknen und filtrieren G->H I Lösungsmittel im Vakuum entfernen H->I J Rohprodukt mittels Säulen- chromatographie reinigen I->J K Analyse (NMR, MS) J->K Reines Amid-Derivat

Abbildung 1: Allgemeiner Arbeitsablauf für die N-Acylierung.

Detailliertes Protokoll:

  • Vorbereitung: In einem trockenen Rundkolben werden 1,0 Äquivalent 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amin in wasserfreiem Dichlormethan (DCM) gelöst.

  • Basenzugabe: 1,2 Äquivalente einer Base, wie Triethylamin oder Diisopropylethylamin, werden zugegeben, um die während der Reaktion entstehende Salzsäure zu neutralisieren.[2]

  • Kühlung: Die Mischung wird in einem Eisbad auf 0 °C gekühlt.

  • Reagenzzugabe: 1,1 Äquivalente des gewünschten Acylchlorids (z. B. Benzoylchlorid, Acetylchlorid) werden langsam und tropfenweise zur gerührten Lösung gegeben.

  • Reaktion: Nach vollständiger Zugabe wird das Eisbad entfernt und die Reaktion für 2-4 Stunden bei Raumtemperatur gerührt. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe von gesättigter Natriumbicarbonatlösung beendet. Die organische Phase wird abgetrennt, nacheinander mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und filtriert.

  • Reinigung: Das Lösungsmittel wird unter reduziertem Druck entfernt. Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das reine Amid-Derivat zu erhalten.

Protokoll 2: Reduktive Aminierung zur Synthese von sekundären Aminen

Die reduktive Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen.[3] Sie involviert die Reaktion eines Amins mit einer Carbonylverbindung (Aldehyd oder Keton) zur Bildung eines Imins, das anschließend in situ zu einem Amin reduziert wird. Natriumtriacetoxyborhydrid (STAB) ist ein mildes und selektives Reduktionsmittel, das sich gut für diese Transformation eignet.[3][4]

Experimenteller Arbeitsablauf: Reduktive Aminierung

G cluster_prep Vorbereitung cluster_reaktion Reaktion cluster_aufarbeitung Aufarbeitung & Reinigung A Amin (1 Äq.) und Aldehyd/ Keton (1.1 Äq.) in DCE oder THF lösen B Optional: Essigsäure (1 Äq.) zugeben zur Katalyse der Imin-Bildung A->B C Mischung 30-60 min bei Raumtemperatur rühren B->C D Natriumtriacetoxyborhydrid (STAB, 1.5 Äq.) portionsweise zugeben C->D E Reaktion über Nacht bei Raumtemperatur rühren D->E F Reaktion mit gesättigter NaHCO3-Lösung quenchen E->F G Wässrige Phase mit DCM extrahieren F->G H Vereinte organische Phasen trocknen und filtrieren G->H I Lösungsmittel im Vakuum entfernen H->I J Rohprodukt mittels Säulen- chromatographie reinigen I->J K Analyse (NMR, MS) J->K Reines sekundäres Amin G cluster_gpcr GPCR-Signalweg (z.B. Gs) Ligand Ligand (Derivat) GPCR GPCR Ligand->GPCR G_Protein G-Protein (Gs) GPCR->G_Protein AC Adenylylcyclase G_Protein->AC cAMP cAMP (Second Messenger) AC->cAMP PKA Proteinkinase A cAMP->PKA Response Zelluläre Antwort PKA->Response G cluster_ion Ionenkanal-Modulation Ligand Ligand (Derivat) Channel Ionenkanal (z.B. Na+) Ligand->Channel Flux Ionenfluss Channel->Flux Potential Änderung des Membranpotenzials Flux->Potential Response Zelluläre Antwort (z.B. Aktionspotenzial) Potential->Response

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine. The proposed synthesis is based on a reductive amination pathway, a robust and widely used method for the formation of carbon-nitrogen bonds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via reductive amination of a protected amino aldehyde with 4-methylpiperidine, followed by deprotection.

Q1: I am observing a low yield of the final product. What are the potential causes and solutions?

A low yield can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is recommended.

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between the aldehyde and 4-methylpiperidine is a crucial equilibrium-driven step.

    • Solution: Ensure anhydrous reaction conditions, as water can inhibit imine formation. The use of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can be beneficial. Mildly acidic conditions (pH 4-7) are often optimal for this step.[1][2]

  • Suboptimal Reducing Agent Activity: The choice and handling of the reducing agent are critical.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reagent for reductive aminations and is often the preferred choice.[1][3][4][5] Ensure the reagent is fresh and has been stored under anhydrous conditions. If using a different borohydride reagent like sodium cyanoborohydride (NaBH₃CN), be mindful of its toxicity and pH sensitivity.[1][2]

  • Incomplete Deprotection: If a protecting group strategy is employed for the primary amine, its incomplete removal will result in a lower yield of the desired product.

    • Solution: Monitor the deprotection step closely using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider extending the reaction time, increasing the temperature, or using a stronger deprotection reagent.

  • Product Loss During Workup and Purification: The product may be lost during extraction or purification steps.

    • Solution: The basic nature of the product amine allows for an acid-base extraction to separate it from neutral or acidic impurities.[1] Ensure the pH is appropriately adjusted during extractions to minimize the product's solubility in the aqueous phase. When performing column chromatography, consider using a silica gel treated with a small amount of triethylamine to prevent product tailing and decomposition.

Q2: My reaction seems to be incomplete, with starting materials remaining. How can I drive the reaction to completion?

  • Reaction Time and Temperature: Reductive aminations can sometimes be slow at room temperature.

    • Solution: Consider increasing the reaction time. If the reaction is still incomplete, gentle heating (e.g., to 40-50 °C) may be beneficial, although this should be done cautiously to avoid side reactions.

  • Stoichiometry of Reagents: An incorrect ratio of reactants can lead to an incomplete reaction.

    • Solution: While a 1:1 ratio of the aldehyde and amine is theoretically required, using a slight excess (1.1-1.2 equivalents) of the amine (4-methylpiperidine) can help drive the imine formation equilibrium forward.

Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?

  • Over-alkylation of the Primary Amine: If the primary amine is not adequately protected, it can react with the starting aldehyde, leading to undesired side products.

    • Solution: Employing a suitable protecting group for the primary amine, such as a Boc (tert-butyloxycarbonyl) group, is highly recommended. This prevents self-condensation and other side reactions.

  • Reduction of the Starting Aldehyde: The reducing agent may reduce the starting aldehyde to the corresponding alcohol.

    • Solution: Use a mild and selective reducing agent like sodium triacetoxyborohydride, which is known to reduce the iminium ion much faster than the aldehyde.[3][4] If using a less selective reagent like sodium borohydride, it should be added after the imine formation is complete.[1]

  • Formation of a Dimeric Byproduct: The starting amino aldehyde could potentially dimerize.

    • Solution: This is another reason to use a protected version of the amino aldehyde, which is more stable and less prone to self-reaction.

Q4: I am having difficulty purifying the final product. What strategies can I use?

  • Similar Polarity of Product and Starting Materials: The starting materials and product may have similar polarities, making chromatographic separation challenging.

    • Solution: An acid-base extraction is a powerful technique to separate the basic amine product from non-basic impurities.[1] For column chromatography, using an amine-deactivated silica gel or adding a small amount of a volatile base (e.g., triethylamine) to the eluent can improve separation and recovery.

  • Product Tailing on Silica Gel: Basic amines are prone to tailing on standard silica gel columns.

    • Solution: In addition to using a modified eluent, consider using alternative stationary phases like alumina or reverse-phase silica gel for purification.

Frequently Asked Questions (FAQs)

Q1: What is the proposed synthetic route for this compound?

The recommended synthesis involves a two-step process:

  • Reductive Amination: Reaction of a Boc-protected 2-amino-2-methylpropanal with 4-methylpiperidine in the presence of a mild reducing agent like sodium triacetoxyborohydride.

  • Deprotection: Removal of the Boc protecting group under acidic conditions to yield the final product.

Q2: Why is a protecting group for the primary amine necessary?

A protecting group, such as a Boc group, is crucial to prevent the primary amine of the starting material from reacting with the aldehyde functionality of another molecule, which would lead to undesired side products and a lower yield of the target compound.

Q3: What are the best solvents for this reductive amination?

Commonly used solvents for reductive amination with sodium triacetoxyborohydride include 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF).[3][6] The choice of solvent can influence the reaction rate and solubility of the reagents.

Q4: Can I perform this reaction as a one-pot synthesis?

Yes, the reductive amination step is typically performed as a one-pot reaction where the aldehyde, amine, and reducing agent are combined.[7] However, the subsequent deprotection step is usually carried out after workup and isolation of the protected intermediate.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)pH RangeKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE, DCM, THFNeutral to slightly acidicMild, highly selective for imines/iminium ions, high yields.[3][4][5]Water-sensitive.[6]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, Ethanol4-5Selective for imines at optimal pH.[1][2]Highly toxic, can release cyanide gas.[1]
Sodium Borohydride (NaBH₄)Methanol, EthanolNeutral to basicInexpensive, readily available.Can reduce the starting carbonyl; added after imine formation.[1][6]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)Alcohols, Ethyl AcetateN/A"Green" method, economical for large scale.[1][8]May reduce other functional groups, requires specialized equipment.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (2-methyl-2-(4-methylpiperidin-1-yl)propan-1-yl)carbamate (Protected Intermediate)

  • Reaction Setup: To a solution of tert-butyl (1-formyl-2-methylpropan-2-yl)carbamate (1.0 equivalent) in 1,2-dichloroethane (DCE), add 4-methylpiperidine (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Deprotection to Yield this compound

  • Reaction Setup: Dissolve the purified tert-butyl (2-methyl-2-(4-methylpiperidin-1-yl)propan-1-yl)carbamate (1.0 equivalent) in a suitable solvent such as dichloromethane or dioxane.

  • Acid Addition: Add an excess of a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid, at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS).

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting salt can be neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent to yield the free amine.

Visualizations

Synthesis_Pathway Boc-protected 2-amino-2-methylpropanal Boc-protected 2-amino-2-methylpropanal Imine Intermediate Imine Intermediate Boc-protected 2-amino-2-methylpropanal->Imine Intermediate + 4-methylpiperidine - H2O Protected Product Protected Product Imine Intermediate->Protected Product + NaBH(OAc)3 (Reduction) Final Product Final Product Protected Product->Final Product + Acid (Deprotection)

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow cluster_reductive_amination Reductive Amination cluster_deprotection Deprotection Combine Reactants Combine Boc-amino aldehyde and 4-methylpiperidine in DCE Imine Formation Imine Formation Combine Reactants->Imine Formation Reduction Add NaBH(OAc)3 Imine Formation->Reduction Quench Reaction Quench Reaction Reduction->Quench Reaction Extraction Extraction Quench Reaction->Extraction Purification_1 Column Chromatography Extraction->Purification_1 Dissolve Protected Intermediate Dissolve Protected Intermediate Purification_1->Dissolve Protected Intermediate Add Acid Add Acid Dissolve Protected Intermediate->Add Acid Monitor Reaction Monitor Reaction Add Acid->Monitor Reaction Workup & Neutralization Workup & Neutralization Monitor Reaction->Workup & Neutralization Purification_2 Column Chromatography or Distillation Workup & Neutralization->Purification_2 Final Product Analysis Final Product Analysis Purification_2->Final Product Analysis

Caption: General experimental workflow for the two-step synthesis.

Troubleshooting_Flowchart Start Start Low Yield? Low Yield? Start->Low Yield? Check Imine Formation Ensure anhydrous conditions Optimize pH (4-7) Low Yield?->Check Imine Formation Yes Problem Solved Problem Solved Low Yield?->Problem Solved No Check Reducing Agent Use fresh NaBH(OAc)3 Consider stoichiometry Check Imine Formation->Check Reducing Agent Check Deprotection Monitor completion by TLC/LC-MS Adjust conditions if needed Check Reducing Agent->Check Deprotection Review Workup Optimize extraction pH Use amine-deactivated silica Check Deprotection->Review Workup Review Workup->Problem Solved

Caption: Troubleshooting flowchart for addressing low product yield.

References

Overcoming solubility issues with 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my neutral pH buffer. Why is it not dissolving?

A1: this compound is a basic compound containing both a primary and a tertiary amine. In neutral or basic solutions, these amine groups are largely un-ionized, reducing their ability to form hydrogen bonds with water and thus lowering aqueous solubility. To improve solubility, the pH of the buffer should be lowered to protonate the amine groups, forming more soluble salt forms.

Q2: What is the recommended starting pH for dissolving this compound?

Q3: Can I use co-solvents to improve the solubility of this compound?

A3: Yes, the use of organic co-solvents can significantly improve the solubility of this compound. Common co-solvents for this purpose include DMSO, ethanol, and PEG 400. It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations may interfere with downstream biological assays.

Q4: How does temperature affect the solubility of this compound?

A4: For most solids, solubility increases with temperature. Gentle warming of the solution can help dissolve the compound. However, it is important to be cautious as excessive heat can lead to degradation of the compound. Always check the compound's stability at elevated temperatures before proceeding.

Q5: My compound precipitates out of solution after storage. How can I prevent this?

A5: Precipitation upon storage can be due to a variety of factors including a change in pH, temperature, or solvent evaporation. To prevent this, ensure your stock solutions are stored at a stable temperature, the container is tightly sealed, and the pH of the buffer is sufficiently low to maintain the protonated, soluble form of the compound. If the issue persists, consider preparing fresh solutions before each experiment.

Troubleshooting Guide

This section provides a systematic approach to overcoming solubility challenges with this compound.

Problem: Compound does not dissolve in aqueous buffer.

start Start: Compound Insoluble check_ph Measure Buffer pH start->check_ph is_ph_low Is pH < 6.0? check_ph->is_ph_low lower_ph Adjust pH to 4.0-5.0 with 0.1M HCl is_ph_low->lower_ph No re_evaluate Re-evaluate Solubility is_ph_low->re_evaluate Yes lower_ph->re_evaluate still_insoluble Still Insoluble? re_evaluate->still_insoluble add_cosolvent Add Co-solvent (e.g., 1-5% DMSO) still_insoluble->add_cosolvent Yes success Success: Compound Soluble still_insoluble->success No gentle_warming Apply Gentle Warming (30-40°C) add_cosolvent->gentle_warming sonicate Sonicate Solution gentle_warming->sonicate final_check Evaluate Final Solubility sonicate->final_check final_check->success Soluble fail Consult Further/ Consider Formulation final_check->fail Insoluble

Caption: Troubleshooting workflow for insolubility.

Problem: Compound precipitates after initial dissolution.

start Start: Precipitation Observed check_storage Review Storage Conditions start->check_storage is_temp_stable Stable Temperature? check_storage->is_temp_stable stabilize_temp Store at a consistent (e.g., 4°C or -20°C) is_temp_stable->stabilize_temp No check_ph_post Re-measure Solution pH is_temp_stable->check_ph_post Yes stabilize_temp->check_ph_post is_ph_stable pH Unchanged? check_ph_post->is_ph_stable rebuffer Re-buffer to Target pH is_ph_stable->rebuffer No consider_stock Consider Higher Concentration Stock in Co-solvent is_ph_stable->consider_stock Yes rebuffer->consider_stock prepare_fresh Prepare Fresh Solutions Before Use consider_stock->prepare_fresh solution Solution Stable prepare_fresh->solution

Technical Support Center: Purification of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine. The following sections offer detailed protocols and decision-making workflows to address common challenges encountered during the isolation and purification of this diamine compound.

Physical and Chemical Properties Summary

Due to the limited availability of experimental data for this specific molecule, the following table summarizes estimated and predicted properties based on its structure and data from similar compounds. These values are intended for guidance in designing purification strategies.

PropertyEstimated ValueSource/Rationale
Molecular Formula C₁₀H₂₂N₂-
Molecular Weight 170.30 g/mol -
Appearance Colorless to pale yellow oil or low melting solidBased on similar alkylamines.
Boiling Point > 200 °C (at atm. pressure)Estimated based on high molecular weight and hydrogen bonding capabilities.
Predicted pKa (Primary Amine) ~10.4 - 10.8Typical range for primary alkylamines.[1]
Predicted pKa (Tertiary Amine) ~9.5 - 10.5Typical range for N-alkylpiperidines.[2]
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, THF, MeOH). Moderately soluble in water.General solubility of amines.[3][4]

Frequently Asked Questions (FAQs)

Q1: My purified product has a persistent yellow or brown color. How can I remove it?

A1: Colored impurities are common in amine synthesis and can arise from starting material impurities, side reactions, or air oxidation.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (typically 1-5% w/w), stir for 15-30 minutes at room temperature, and then filter through a pad of celite. This is often effective at removing highly conjugated, colored impurities.

  • Column Chromatography: If the color is due to a specific impurity, column chromatography is the most effective method for separation.

  • Distillation: If the product is thermally stable, vacuum distillation can separate it from non-volatile colored impurities.

Q2: I am having trouble separating my product from a non-polar impurity by column chromatography. What should I do?

A2: Since your product is a diamine, it is significantly more polar than non-polar impurities.

  • Increase Solvent Polarity: Gradually increase the polarity of your eluent system. A common system for amines is a gradient of methanol in dichloromethane (DCM). Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can improve peak shape and prevent streaking on silica gel.

  • Alternative Stationary Phase: Consider using alumina (basic or neutral) instead of silica gel, as it can be more suitable for the purification of basic compounds.

Q3: How can I effectively remove acidic or neutral starting materials from my basic product?

A3: An acid-base extraction is the most efficient method for this type of separation.

  • Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or DCM.

  • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

  • Separate the layers. Basify the aqueous layer with a strong base (e.g., NaOH or K₂CO₃) to a high pH (>12).

  • Extract your deprotonated, now neutral, product back into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄), and concentrate it to obtain the purified amine.

Q4: My NMR spectrum shows residual solvent that I can't remove under high vacuum. What are my options?

A4: High-boiling point solvents can be difficult to remove.

  • Solvent Co-evaporation (Azeotroping): Add a lower-boiling point solvent in which your compound is soluble (e.g., methanol or DCM) and re-concentrate the mixture. Repeat this process several times. The lower-boiling solvent helps to carry away the residual high-boiling solvent.

  • Lyophilization (Freeze-drying): If your compound is soluble in water or 1,4-dioxane and is stable, you can dissolve it, freeze the solution, and lyophilize it to remove the solvent. This is particularly effective for removing water.

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Product is streaking or irreversibly binding to the silica gel. Amines can interact strongly with the acidic silanol groups on silica. Pre-treat the silica gel by slurrying it with an eluent containing 1-2% triethylamine or another volatile base before packing the column. Alternatively, use a basic stationary phase like alumina.
Incorrect eluent polarity. The product may be eluting too slowly or not at all. Perform thin-layer chromatography (TLC) first to determine an optimal solvent system that gives your product an Rf value of approximately 0.2-0.4.
Product is volatile. If purification is performed at elevated temperatures or under a strong vacuum, you may be losing the product. Use gentle concentration conditions (e.g., rotary evaporation at low temperature and moderate vacuum).
Problem 2: Product is Not Crystallizing (for salt formation)
Possible Cause Troubleshooting Step
Solution is not supersaturated. Concentrate the solution further. If crystals still do not form, try cooling the solution slowly in an ice bath or refrigerator.
Inhibitory impurities are present. The presence of impurities can disrupt crystal lattice formation. Try purifying the material further by another method (e.g., chromatography) before attempting recrystallization again.
Incorrect solvent system. The chosen solvent may be too good a solvent for the salt. Try adding a non-polar "anti-solvent" dropwise to the solution until it becomes cloudy, then warm slightly until it is clear and allow it to cool slowly.
No nucleation sites. Scratch the inside of the flask with a glass rod just below the surface of the liquid. Alternatively, add a seed crystal from a previous successful crystallization if available.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel
  • Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). To improve the purification of amines, it is recommended to add 1% triethylamine (TEA) to the eluent mixture.

  • Column Packing: Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Start with a low-polarity eluent (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding a more polar solvent (e.g., Methanol, from 0% to 10%) containing 1% TEA.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude product (e.g., 1 gram) in a suitable organic solvent like ethyl acetate (20 mL).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (2 x 15 mL). The amine product will move to the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer containing neutral or acidic impurities can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >12.

  • Back-Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., dichloromethane, 3 x 20 mL) to recover the purified amine.

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified product.

Visualized Workflows

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_chromatography Chromatography Crude Crude Product (this compound) Analysis Initial Analysis (TLC, NMR, LC-MS) Crude->Analysis Decision1 Are impurities acidic/neutral? Analysis->Decision1 Decision2 Are impurities structurally similar and non-ionic? Decision1->Decision2 No Extraction Perform Acid-Base Extraction Decision1->Extraction Yes Final_QC Final Quality Control (NMR, LC-MS for purity) Decision2->Final_QC No Column Flash Column Chromatography (Silica or Alumina + modifier) Decision2->Column Yes Pure_Product Pure Product Final_QC->Pure_Product Basify_Extract Basify and Re-extract Extraction->Basify_Extract Basify_Extract->Decision2 Column->Final_QC Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Purity Issues Start Purification Issue Identified Low_Yield Low Yield after Chromatography Start->Low_Yield Impurity Persistent Impurity in Final Product Start->Impurity Streak Product Streaking? Low_Yield->Streak Add_Base Action: Add TEA or use Alumina Streak->Add_Base Yes Wrong_Eluent Wrong Eluent? Streak->Wrong_Eluent No Optimize_TLC Action: Optimize Eluent with TLC Wrong_Eluent->Optimize_TLC Yes Is_Colored Is Impurity Colored? Impurity->Is_Colored Charcoal Action: Activated Carbon Treatment Is_Colored->Charcoal Yes Is_Acidic Is Impurity Acidic? Is_Colored->Is_Acidic No Acid_Wash Action: Acid-Base Extraction Is_Acidic->Acid_Wash Yes

References

Technical Support Center: Synthesis of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the reductive amination of a ketone precursor, specifically 1-(4-methylpiperidin-1-yl)propan-2-one, using an ammonia source and a suitable reducing agent. This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the desired primary amine.

Q2: What are the most critical parameters to control during the reductive amination synthesis?

The most critical parameters to control are reaction temperature, pH, and the choice of reducing agent. The temperature should be managed to prevent side reactions and decomposition. The pH is crucial for the efficient formation of the imine intermediate; a mildly acidic condition is often optimal. The selection of the reducing agent will impact the reaction's selectivity and tolerance to other functional groups.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the tracking of the consumption of the starting ketone and the formation of the product amine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via reductive amination.

Issue 1: Low or No Product Yield

Possible Causes:

  • Inefficient Imine Formation: The condensation of the ketone and ammonia to form the imine is a reversible equilibrium.

  • Decomposition of Starting Material or Product: The reaction conditions may be too harsh.

  • Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling.

  • Incorrect pH: The pH of the reaction mixture is critical for imine formation.

Solutions:

  • Promote Imine Formation:

    • Use a large excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol).

    • Employ a dehydrating agent (e.g., molecular sieves) to remove water and shift the equilibrium towards the imine.

  • Optimize Reaction Conditions:

    • Perform the reaction at a lower temperature to minimize side reactions.

    • Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if any reagents are air-sensitive.

  • Verify Reagent Quality:

    • Use a fresh batch of the reducing agent.

  • Control pH:

    • Maintain a mildly acidic pH (around 5-6) to facilitate imine formation without protonating the ammonia source excessively.

Issue 2: Formation of Significant Byproducts

Possible Cause 1: Over-reduction of the Ketone Starting Material

  • Description: The reducing agent can directly reduce the starting ketone to the corresponding alcohol, 1-(4-methylpiperidin-1-yl)propan-2-ol. This is more likely with strong reducing agents like sodium borohydride.

  • Solutions:

    • Use a milder and more selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are known to preferentially reduce imines over ketones.[1][2]

    • Allow sufficient time for the imine to form before adding the reducing agent in a two-step, one-pot procedure.[1]

Possible Cause 2: Formation of Secondary Amine Impurity

  • Description: The newly formed primary amine product can react with another molecule of the starting ketone to form a secondary amine byproduct, N-(1-(4-methylpiperidin-1-yl)propan-2-yl)-2-methyl-2-(4-methylpiperidin-1-yl)propan-1-amine.

  • Solutions:

    • Use a significant excess of the ammonia source to outcompete the product amine in reacting with the ketone.

    • Add the ketone slowly to the reaction mixture containing the ammonia source to maintain a low concentration of the ketone.

Potential Byproduct Mitigation Strategy Recommended Reducing Agent
1-(4-methylpiperidin-1-yl)propan-2-olUse a milder reducing agent, allow for imine formation first.Sodium triacetoxyborohydride
Secondary Amine ImpurityUse a large excess of ammonia, slow addition of ketone.Sodium cyanoborohydride
Issue 3: Difficult Purification of the Final Product

Possible Causes:

  • Co-elution of Product and Byproducts: The polarity of the desired amine and potential byproducts (e.g., the corresponding alcohol) may be very similar, making chromatographic separation challenging.

  • Presence of Unreacted Starting Materials: Incomplete reaction can lead to a complex mixture.

Solutions:

  • Optimize Reaction Conversion: Drive the reaction to completion by optimizing reaction time and stoichiometry to simplify the crude mixture.

  • Acid-Base Extraction: Utilize the basicity of the amine product to separate it from neutral byproducts like the alcohol. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The amine will move to the aqueous phase as its ammonium salt. The aqueous layer can then be basified and the pure amine extracted with an organic solvent.

  • Salt Crystallization: Convert the final amine product to a stable salt (e.g., hydrochloride or tartrate) to facilitate purification by crystallization.

Experimental Protocols

Proposed Synthesis: Reductive Amination of 1-(4-methylpiperidin-1-yl)propan-2-one

Materials:

  • 1-(4-methylpiperidin-1-yl)propan-2-one

  • Ammonium acetate or a solution of ammonia in methanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1-(4-methylpiperidin-1-yl)propan-2-one (1.0 eq) in DCM, add ammonium acetate (5-10 eq).

  • If needed, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or via acid-base extraction.

Visualizations

G cluster_0 Main Reaction Pathway A 1-(4-methylpiperidin-1-yl)propan-2-one C Imine Intermediate A->C + NH3 - H2O B Ammonia (NH3) B->C D This compound (Product) C->D + [H] (Reducing Agent)

Caption: Proposed synthetic pathway for the target molecule.

G cluster_1 Potential Side Reactions Ketone 1-(4-methylpiperidin-1-yl)propan-2-one Alcohol 1-(4-methylpiperidin-1-yl)propan-2-ol (Over-reduction Byproduct) Ketone->Alcohol + [H] Product Product (Primary Amine) SecondaryAmine Secondary Amine Byproduct Product->SecondaryAmine + Ketone - H2O, +[H] G Troubleshooting {Low Yield | Inefficient Imine Formation | Inactive Reagent | Incorrect pH} Solution1 Add excess NH3 Use dehydrating agent Troubleshooting->Solution1 Cause Solution2 Use fresh reducing agent Troubleshooting->Solution2 Cause Solution3 Adjust pH to 5-6 Troubleshooting->Solution3 Cause

References

Optimizing reaction conditions for coupling with 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimized protocols for the amide coupling of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine. This sterically hindered primary amine presents unique challenges, and this document offers solutions to common issues encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with this compound is resulting in low or no yield. What are the likely causes?

Several factors can lead to poor yields when coupling this sterically hindered amine:

  • Inadequate Carboxylic Acid Activation: The bulky nature of the amine requires a highly reactive activated ester for the reaction to proceed efficiently.[1] If the coupling reagent is not potent enough, the activation of the carboxylic acid will be incomplete.[1]

  • Steric Hindrance: The gem-dimethyl group and the 4-methylpiperidine moiety adjacent to the primary amine create significant steric bulk, which can physically impede the approach of the activated carboxylic acid.[1][2] This is a common issue with sterically demanding substrates.[3][4]

  • Suboptimal Reagent Choice: Standard coupling reagents like DCC or EDC alone are often insufficient for hindered couplings and can lead to low yields.[3][5]

  • Incorrect Base Selection: The base used is crucial. While its primary role is to neutralize acids, an inappropriate base can cause side reactions or be too hindered to deprotonate the necessary species effectively.

  • Presence of Water: Any moisture in the reaction can hydrolyze the activated ester intermediate, preventing the formation of the desired amide. It is critical to use anhydrous solvents and reagents.[1]

Q2: Which coupling reagents are most effective for a sterically hindered amine like this one?

For challenging couplings involving sterically hindered amines, more powerful uronium/aminium or phosphonium salt-based reagents are recommended.[6][7]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Often the reagent of choice for difficult couplings.[8] It reacts rapidly, is highly efficient, and helps suppress racemization.[8][9]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) & TBTU: Both are very effective, with byproducts that are soluble in water and common organic solvents, simplifying purification.[7]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with efficiency comparable to HATU but with improved safety and solubility profiles.[7]

  • Acyl Fluorides (in situ): For extremely difficult cases, converting the carboxylic acid to an acyl fluoride in situ using reagents like TFFH or BTFFH can be highly effective, as acyl fluorides are small yet highly reactive.[3][10]

Q3: I am observing unexpected side products in my reaction mixture. What could they be and how can I prevent them?

  • Guanidinylation of the Amine: When using uronium reagents like HATU or HBTU, particularly in excess, the free amine can react with the coupling reagent itself.[8] This forms a guanidinium species on your amine, capping it and preventing amide formation.

    • Solution: Use the reagents in a 1:1 stoichiometry or a slight excess (1.1 equiv). Ensure the carboxylic acid is pre-activated with the coupling reagent and base for a short period before adding the amine.[11]

  • Racemization: If your carboxylic acid has a chiral center, racemization can occur during activation.

    • Solution: Use additives known to suppress racemization, such as 1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure®.[1] HATU is particularly effective at preventing racemization because it incorporates a HOAt moiety.[8][9] Running the reaction at lower temperatures (e.g., 0 °C) can also be beneficial.[1]

  • N-Acylurea Formation: With carbodiimide reagents (EDC, DCC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.

    • Solution: Use an additive like HOBt or OxymaPure® to trap the O-acylisourea as a more reactive and stable active ester.[7][12]

Data Presentation: Reagent Screening

When optimizing your reaction, systematically screening reagents is crucial. The following table provides a template with hypothetical data for coupling a generic sterically hindered carboxylic acid with this compound.

Entry Coupling Reagent (1.2 eq) Base (2.5 eq) Solvent Temp (°C) Time (h) Yield (%) Notes
1EDC / HOBt (1.2 eq)DIPEADMF2524<10Ineffective for this hindered system.[3]
2HBTUDIPEADMF251265Moderate yield, a viable option.[6]
3HATU DIPEA DMF 25 4 92 High efficiency and rapid kinetics, the recommended choice.
4COMUDIPEAACN25489Excellent yield, comparable to HATU with potential safety benefits.[7]
5T3P (50% in EtOAc)PyridineDCM401875Good alternative, avoids guanidinylation side products.
6BTFFH (in situ Acyl Fluoride)DIPEADCE80495Superior for extremely challenging couplings, requires higher temperature.[13]

Experimental Protocols

Protocol 1: General Procedure using HATU

This protocol is a robust starting point for coupling reactions with this compound.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Add anhydrous DMF to dissolve the solids (target concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 equiv) to the stirred solution.[12]

  • Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation of the carboxylic acid.[11]

  • In a separate flask, dissolve this compound (1.1 equiv) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.[8]

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., Ethyl Acetate, DCM).

  • Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

General Amide Coupling Workflow

This diagram illustrates the standard workflow for performing an amide coupling reaction, from reagent preparation to final product analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Reagents Dissolve Carboxylic Acid & Coupling Reagent in Solvent Activation Add Base (DIPEA) Pre-activate at 0 °C Reagents->Activation Amine Prepare Amine Solution Coupling Add Amine Solution Stir at Room Temperature Amine->Coupling Activation->Coupling Monitor Monitor by TLC / LC-MS Coupling->Monitor Quench Quench Reaction (Water) Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Amide Product Purify->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: Standard workflow for HATU-mediated amide coupling.

Troubleshooting Logic for Low Yield

This decision tree provides a logical path for troubleshooting low-yield coupling reactions.

G Start Low / No Yield Observed CheckReagents Check Reagent Quality (Anhydrous? Fresh?) Start->CheckReagents ChangeReagent Use Stronger Coupling Agent (e.g., HATU, COMU) CheckReagents->ChangeReagent No CheckStoich Verify Stoichiometry (Amine 1.1 eq, Reagent 1.2 eq) CheckReagents->CheckStoich Yes Success Yield Improved ChangeReagent->Success IncreaseTemp Increase Reaction Temperature (40-80 °C) AcylFluoride Consider Acyl Fluoride Route (BTFFH) IncreaseTemp->AcylFluoride No Improvement IncreaseTemp->Success Improvement AcylFluoride->Success CheckStoich->IncreaseTemp Yes AdjustStoich Adjust Equivalents CheckStoich->AdjustStoich No AdjustStoich->Success

Caption: Decision tree for troubleshooting low reaction yields.

References

Stability testing of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine under physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the stability testing of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine under physiological conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under physiological conditions?

The stability of this compound in physiological conditions (e.g., in simulated gastric and intestinal fluids) has not been extensively documented in publicly available literature. However, based on its chemical structure, which includes a tertiary amine within a piperidine ring and a primary amine, potential degradation pathways can be inferred.[1][2] Compounds with such functional groups can be susceptible to oxidative and hydrolytic degradation.[1][3] It is crucial to perform experimental stability studies to determine its stability profile under your specific assay conditions.[4]

Q2: What are the likely degradation pathways for this compound?

Given its structure, the primary sites for degradation are the amine functionalities and the piperidine ring. Potential degradation pathways include:

  • Oxidation: The tertiary amine on the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.[1][2]

  • Hydrolysis: While the molecule does not contain ester or amide bonds that are highly susceptible to hydrolysis, the stability in highly acidic or basic conditions should be evaluated as part of forced degradation studies.[5]

  • Photodegradation: Exposure to light, particularly UV light, could potentially induce degradation through radical mechanisms.[1]

Q3: How can I experimentally determine the stability of this compound in simulated physiological fluids?

The stability can be assessed by incubating the compound in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) and monitoring its concentration over time using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][6][7]

Troubleshooting Guide

Issue: I am observing a rapid loss of my compound during in vitro assays.

If you are experiencing inconsistent results or a significant decrease in the concentration of this compound, it may be due to degradation under your experimental conditions.

Troubleshooting Steps:

  • Confirm Analytical Method Suitability: Ensure your analytical method is stability-indicating, meaning it can separate the intact drug from its degradation products.[3][5]

  • Conduct Forced Degradation Studies: To understand the degradation pathways and identify potential degradants, it is recommended to perform forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, and light).[1][3][5]

  • Analyze Stressed Samples: Analyze the samples subjected to stress conditions alongside an unstressed control sample to identify any new peaks corresponding to degradation products.[1]

Experimental Protocols

Protocol 1: Preparation of Simulated Physiological Fluids

This protocol is based on United States Pharmacopeia (USP) guidelines.[6]

1. Simulated Gastric Fluid (SGF, pH 1.2) - without pepsin:

  • Dissolve 2.0 g of sodium chloride in 7.0 mL of concentrated hydrochloric acid and add sufficient deionized water to make 1000 mL.

  • Verify the pH is approximately 1.2.

2. Simulated Intestinal Fluid (SIF, pH 6.8) - without pancreatin:

  • Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of deionized water.

  • Add 77 mL of 0.2 N sodium hydroxide and 500 mL of deionized water.

  • Adjust the pH to 6.8 with either 0.2 N sodium hydroxide or 0.2 N hydrochloric acid.

  • Add sufficient deionized water to make 1000 mL.

For enzymatic digestion studies, pepsin can be added to SGF (3.2 g/L) and pancreatin to SIF (10.0 g/L). Prepare these solutions fresh daily and pre-warm to 37°C before use.[7][8]

Protocol 2: Stability Assessment in SGF and SIF

This protocol outlines the procedure for evaluating the chemical stability of the compound.

G Workflow for Stability Testing in Simulated Fluids cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in DMSO or buffer) incubate Incubate at 37°C (Final concentration e.g., 10 µM) prep_stock->incubate prep_sgf Prepare SGF (pH 1.2) prep_sgf->incubate prep_sif Prepare SIF (pH 6.8) prep_sif->incubate sample Collect Aliquots (t = 0, 0.5, 1, 2, 4, 24h) incubate->sample quench Quench Reaction (e.g., with acetonitrile) sample->quench analyze Analyze by LC-MS/MS quench->analyze data Determine % Remaining analyze->data

Caption: A general workflow for assessing compound stability in simulated fluids.

Procedure:

  • Preparation of Test Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or an appropriate buffer).

  • Incubation: Add the stock solution to pre-warmed SGF and SIF to achieve the desired final concentration (e.g., 10 µM).[7]

  • Sampling: Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes, and 24 hours).[7]

  • Quenching: Immediately stop any potential degradation by adding a quenching solution, such as an equal volume of cold acetonitrile, and placing the samples on ice.[7]

  • Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.[4]

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the concentration at time zero.

Data Presentation

The following tables present hypothetical data from a stability study to illustrate how results can be summarized.

Table 1: Stability in Simulated Gastric Fluid (SGF) at 37°C

Time (hours)% Remaining (Mean ± SD, n=3)
0100 ± 0.0
0.598.5 ± 1.2
197.1 ± 1.5
295.3 ± 2.1
492.8 ± 2.5
2485.4 ± 3.0

Table 2: Stability in Simulated Intestinal Fluid (SIF) at 37°C

Time (hours)% Remaining (Mean ± SD, n=3)
0100 ± 0.0
0.599.2 ± 0.8
198.6 ± 1.1
297.9 ± 1.3
496.5 ± 1.8
2491.2 ± 2.2

Potential Degradation Pathway

The following diagram illustrates a hypothetical oxidative degradation pathway for this compound. The tertiary amine of the piperidine ring is a likely site for oxidation.[1][2]

G Hypothetical Oxidative Degradation Pathway parent This compound n_oxide N-Oxide Metabolite parent->n_oxide Oxidation (e.g., H₂O₂) ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation

Caption: A hypothetical N-oxidation pathway of the piperidine ring.

This guide provides a foundational framework for assessing the stability of this compound. It is essential to adapt these protocols and troubleshooting steps to your specific experimental setup and analytical capabilities.

References

Troubleshooting poor cell permeability of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the cell permeability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cell permeability a concern?

This compound is a small molecule with a chemical structure that includes a primary amine and a tertiary amine within a piperidine ring. For this compound to be effective as a potential therapeutic agent targeting intracellular components, it must efficiently cross the cell membrane to reach its site of action. Poor cell permeability can lead to low efficacy in cell-based assays, even if the compound shows high potency in biochemical assays.

Q2: What are the key physicochemical properties of a compound that influence its cell permeability?

Several physicochemical properties are critical in determining a small molecule's ability to cross the cell membrane, primarily through passive diffusion. These include:

  • Molecular Weight (MW): Generally, smaller molecules (MW < 500 Da) exhibit better permeability.

  • Lipophilicity (logP): An optimal logP (typically between 1 and 5) is required. If a compound is too hydrophilic, it will not partition into the lipid bilayer. If it's too lipophilic, it may get trapped within the membrane.

  • Polar Surface Area (PSA): A lower PSA (< 140 Ų) is generally preferred for good passive diffusion.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A higher number of hydrogen bonds can hinder membrane permeability. According to Lipinski's Rule of Five, ideally, there should be ≤ 5 HBDs and ≤ 10 HBAs.[1]

  • Ionization State (pKa): The charge of a molecule at physiological pH (around 7.4) significantly impacts its ability to cross the cell membrane. Charged molecules generally have lower permeability than their neutral counterparts.

Q3: My compound shows high potency in biochemical assays but low activity in cell-based assays. Could this be a permeability issue?

A significant drop in potency between a biochemical (e.g., enzyme inhibition) assay and a cell-based assay is a classic indicator of poor cell permeability.[2] Other potential reasons for this discrepancy include compound instability in the cell culture medium, cytotoxicity, or the compound being a substrate for cellular efflux pumps.[2]

Q4: What are the common experimental methods to assess cell permeability?

The most common in vitro methods to evaluate cell permeability include:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[3][4] It is useful for predicting passive permeability but does not account for active transport mechanisms.[4]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier resembling the intestinal epithelium.[5][6] It can assess both passive diffusion and active transport processes.[5]

  • Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: Similar to the Caco-2 assay, this method uses a monolayer of canine kidney epithelial cells.[7][8] MDCK cells can also be transfected with specific transporters, such as P-glycoprotein (P-gp), to study the impact of efflux on compound permeability.[7][9]

Troubleshooting Guides

Issue 1: Low Permeability Observed in PAMPA

If this compound shows low permeability in a PAMPA experiment, this suggests a potential issue with its ability to passively diffuse across a lipid membrane.

Troubleshooting Steps:

  • Review Physicochemical Properties:

    • Hypothetical Physicochemical Properties of this compound:

      Property Predicted Value Implication for Permeability
      Molecular Weight ~184 g/mol Favorable (low)
      clogP ~1.5 - 2.5 Favorable
      TPSA ~38 Ų Favorable (low)
      HBD 2 Favorable
      HBA 2 Favorable

      | pKa (most basic) | ~10.5 (amine) | Likely protonated at pH 7.4, which can reduce permeability |

  • Optimize PAMPA Conditions:

    • pH of the Donor Compartment: Since the compound is basic, its ionization state is highly pH-dependent. At physiological pH 7.4, the amine groups will be predominantly protonated (charged), leading to lower permeability. Consider running the PAMPA assay at a higher pH (e.g., 8.0 or 8.5) in the donor compartment to increase the proportion of the neutral, more permeable species.

    • Co-solvents: Ensure the compound is fully solubilized in the donor buffer. Poor solubility can be misinterpreted as low permeability. Increasing the percentage of a co-solvent like DMSO might be necessary, but care should be taken not to compromise the integrity of the artificial membrane.[10]

  • Chemical Modification Strategies:

    • Prodrug Approach: Masking the polar amine groups with lipophilic moieties that can be cleaved intracellularly can enhance permeability.[11]

    • Structural Analogs: Synthesize and test analogs with reduced polarity or altered pKa to improve the permeability profile.

Issue 2: Good PAMPA Permeability but Low Caco-2/MDCK Permeability

When a compound exhibits good passive diffusion in the PAMPA assay but poor permeability in cell-based assays like Caco-2 or MDCK, it strongly suggests the involvement of active efflux transporters.[2]

Troubleshooting Steps:

  • Investigate Active Efflux:

    • Bidirectional Caco-2/MDCK Assay: Perform a bidirectional permeability assay to measure transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[5][7] An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[12]

    • Use of Efflux Pump Inhibitors: Conduct the Caco-2 or MDCK assay in the presence of known efflux pump inhibitors, such as verapamil or cyclosporine A for P-glycoprotein (P-gp).[5][9] A significant increase in the A-B permeability in the presence of an inhibitor confirms that the compound is a substrate for that transporter.

    • Hypothetical Caco-2 Permeability Data for this compound:

      Condition Papp (A-B) (10⁻⁶ cm/s) Papp (B-A) (10⁻⁶ cm/s) Efflux Ratio
      Control 0.5 5.0 10.0

      | + Verapamil (P-gp inhibitor) | 4.5 | 4.8 | 1.1 |

  • Strategies to Overcome Efflux:

    • Co-administration with an Efflux Inhibitor: In a research setting, co-dosing with a known efflux inhibitor can validate that efflux is the primary barrier to cellular entry.

    • Structural Modification: Modify the compound's structure to reduce its affinity for efflux transporters. This can involve altering stereochemistry, adding or removing specific functional groups, or changing the overall molecular shape.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Preparation of the Lipid Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.[3]

  • Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (donor plate) and allow the solvent to evaporate.[13]

  • Preparation of Solutions:

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4).

    • Donor Solution: Dissolve the test compound (e.g., at 10 µM) in the donor buffer (e.g., PBS at pH 7.4 or other desired pH).

  • Assay Assembly: Place the donor plate into the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[10][13]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Caco-2 Permeability Assay Protocol
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[12][14]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.[5][15] A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a well-formed monolayer. Alternatively, the permeability of a low-permeability marker like Lucifer yellow can be assessed.[16]

  • Preparation of Dosing Solution: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration.

  • Permeability Measurement (Apical to Basolateral):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Sample from the apical chamber at the same time points.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated from the rate of appearance of the compound in the receiver chamber over time.

Visualizations

Troubleshooting_Permeability start Start: Poor Cell-Based Assay Potency check_biochem High Biochemical Potency? start->check_biochem permeability_issue Potential Permeability Issue check_biochem->permeability_issue Yes end End check_biochem->end No (Other Issues) run_pampa Perform PAMPA Assay permeability_issue->run_pampa pampa_result PAMPA Permeability? run_pampa->pampa_result low_pampa Low Passive Permeability pampa_result->low_pampa Low high_pampa Good Passive Permeability pampa_result->high_pampa High troubleshoot_pampa Troubleshoot PAMPA: - Check pH - Check Solubility - Modify Structure low_pampa->troubleshoot_pampa run_caco2 Perform Caco-2/MDCK Assay high_pampa->run_caco2 troubleshoot_pampa->end caco2_result Caco-2/MDCK Permeability? run_caco2->caco2_result low_caco2 Low Caco-2 Permeability caco2_result->low_caco2 Low high_caco2 Good Permeability (Re-evaluate other factors) caco2_result->high_caco2 High efflux_suspected Active Efflux Suspected low_caco2->efflux_suspected high_caco2->end bidirectional_assay Perform Bidirectional Assay with Efflux Inhibitors efflux_suspected->bidirectional_assay efflux_confirmed Efflux Confirmed bidirectional_assay->efflux_confirmed troubleshoot_efflux Troubleshoot Efflux: - Modify Structure - Co-administer Inhibitor efflux_confirmed->troubleshoot_efflux troubleshoot_efflux->end

Caption: Troubleshooting workflow for poor cell permeability.

Permeability_Assay_Workflow cluster_pampa PAMPA (Passive Permeability) cluster_caco2 Caco-2 Assay (Passive + Active Transport) pampa1 Prepare Lipid Membrane on Donor Plate pampa2 Add Compound to Donor Well Add Buffer to Acceptor Well pampa1->pampa2 pampa3 Incubate pampa2->pampa3 pampa4 Quantify Compound in Donor and Acceptor Wells pampa3->pampa4 pampa5 Calculate Pe pampa4->pampa5 caco1 Culture Caco-2 Cells on Transwell Inserts (21 days) caco2 Verify Monolayer Integrity (TEER) caco1->caco2 caco3 Add Compound to Donor Chamber (Apical or Basolateral) caco2->caco3 caco4 Incubate at 37°C caco3->caco4 caco5 Sample from Receiver Chamber at Time Points caco4->caco5 caco6 Quantify Compound caco5->caco6 caco7 Calculate Papp and Efflux Ratio caco6->caco7

Caption: General workflow for PAMPA and Caco-2 permeability assays.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine for preclinical studies. It provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during scale-up.

Proposed Synthetic Route

A viable and scalable synthetic route to this compound involves a multi-step process commencing with the commercially available 2-amino-2-methyl-1-propanol. The proposed pathway includes the protection of the primary amine, oxidation of the alcohol to an aldehyde, subsequent reductive amination with 4-methylpiperidine, and a final deprotection step to yield the target compound.

Experimental Protocols

Step 1: N-Boc Protection of 2-Amino-2-methyl-1-propanol

This initial step protects the primary amine to prevent side reactions during the subsequent oxidation.

Procedure:

  • To a stirred solution of 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 vol), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate.

Step 2: Oxidation to N-Boc-2-amino-2-methylpropanal

This step converts the primary alcohol to an aldehyde, which is the precursor for the reductive amination.

Procedure:

  • Dissolve the N-Boc protected amino alcohol (1.0 eq) in DCM (10 vol).

  • Add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Filter the mixture through a pad of Celite® and wash with DCM.

  • Wash the combined organic filtrate with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde is often used immediately in the next step without extensive purification.

Step 3: Reductive Amination with 4-Methylpiperidine

This is the key C-N bond-forming step to introduce the 4-methylpiperidine moiety.

Procedure:

  • Dissolve the crude N-Boc-2-amino-2-methylpropanal (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (10 vol).

  • Add 4-methylpiperidine (1.2 eq) and acetic acid (0.1 eq) to adjust the pH to a mildly acidic range (pH 5-6).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Stir the reaction for 12-24 hours at room temperature. Monitor progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 4: Deprotection to Yield this compound

The final step is the removal of the Boc protecting group to yield the target primary amine.

Procedure:

  • Dissolve the purified Boc-protected product (1.0 eq) in DCM or dioxane (10 vol).

  • Add a solution of hydrochloric acid in dioxane (4M, 5-10 eq) or trifluoroacetic acid (TFA) (5-10 eq).

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., 2M NaOH) to pH > 12.

  • Extract the product with an organic solvent like DCM or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.

Data Presentation

StepKey ReactantsSolventTemperature (°C)Typical Time (h)Typical Yield (%)Purity (%)
1. N-Boc Protection2-amino-2-methyl-1-propanol, Boc₂ODCM0 to RT12-16>95>98
2. OxidationN-Boc amino alcohol, DMPDCMRT2-4>90 (crude)-
3. Reductive AminationN-Boc amino aldehyde, 4-methylpiperidine, NaBH(OAc)₃DCERT12-2470-85>95
4. DeprotectionBoc-protected product, HCl or TFADioxane/DCMRT1-4>90>99

Troubleshooting Guide

Q1: The N-Boc protection (Step 1) is incomplete, even after extended reaction time. What could be the issue?

A1:

  • Moisture: The presence of water can hydrolyze the Boc anhydride. Ensure all reagents and solvents are anhydrous.

  • Insufficient Reagent: The 2-amino-2-methyl-1-propanol may contain water. Consider adding a slight excess of Boc₂O (e.g., 1.2 eq).

  • Base Strength: While triethylamine is usually sufficient, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) could be used if the reaction is sluggish.

Q2: During the oxidation (Step 2), I observe the formation of multiple byproducts. How can I improve the selectivity?

A2:

  • Over-oxidation: Prolonged reaction times or excess oxidant can lead to the formation of the carboxylic acid. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Temperature Control: Although the reaction is typically run at room temperature, excessive exotherms on a larger scale can cause degradation. Ensure adequate cooling and controlled addition of the oxidant.[1]

  • Alternative Oxidants: If DMP proves problematic at scale, consider alternative oxidation systems like a Swern oxidation or using a TEMPO-based catalyst system, which can offer milder conditions.

Q3: The reductive amination (Step 3) shows low conversion to the desired product. What are the common causes?

A3:

  • Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine might not be favorable. Ensure the reaction pH is mildly acidic (pH 5-6) to catalyze imine formation.[2] The addition of a dehydrating agent like molecular sieves can also drive the reaction forward.[2]

  • Reducing Agent Decomposition: Sodium triacetoxyborohydride is moisture-sensitive. Ensure it is of good quality and handled under anhydrous conditions.

  • Incorrect Order of Addition: It is often beneficial to allow the imine to form before adding the reducing agent to minimize the reduction of the starting aldehyde.[2]

  • Steric Hindrance: The neopentyl-like structure of the aldehyde can lead to steric hindrance. The reaction may require elevated temperatures (e.g., 40-50 °C) or a longer reaction time.

Q4: I am having difficulty purifying the final product after deprotection (Step 4). The product seems to be water-soluble. What are my options?

A4:

  • Extraction pH: Ensure the aqueous layer is strongly basic (pH > 12) to fully deprotonate the amine and maximize its solubility in the organic extraction solvent.

  • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the amine into the organic layer.

  • Continuous Liquid-Liquid Extraction: For highly polar amines, a continuous liquid-liquid extractor may be more efficient for recovery from the aqueous phase.[2]

  • Alternative Purification: If standard silica gel chromatography is challenging due to the basic nature of the amine, consider using amine-functionalized silica gel or reverse-phase chromatography.[3]

Q5: Upon scaling up, I am observing a significant exotherm during the reductive amination step. How can this be managed?

A5:

  • Controlled Addition: Add the reducing agent, sodium triacetoxyborohydride, in portions or as a solution over a prolonged period to control the rate of reaction and heat generation.

  • Efficient Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket) to dissipate the heat generated.

  • Dilution: Running the reaction at a lower concentration can help to manage the exotherm, although this may impact reaction kinetics and throughput.

Frequently Asked Questions (FAQs)

Q: What are the main safety concerns when scaling up this synthesis?

A: Key safety considerations include:

  • Flammable Solvents: The use of solvents like DCM, THF, and DCE requires appropriate ventilation and measures to prevent ignition.

  • Exothermic Reactions: The reductive amination and quenching steps can be exothermic and require careful monitoring and control of addition rates and temperature.

  • Corrosive Reagents: Handling strong acids like HCl and TFA for the deprotection step requires appropriate personal protective equipment (PPE).

  • Hydrogen Gas Evolution: Although not the primary reducing agent in the proposed route, if alternative reductions are considered (e.g., catalytic hydrogenation), the handling of hydrogen gas requires specialized equipment and safety protocols.

Q: Can I use a different protecting group for the primary amine?

A: Yes, other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can be used. The choice of protecting group will depend on its stability to the reaction conditions of the subsequent steps and the ease of its removal in the final step. The Boc group is often preferred due to its stability and the mild acidic conditions required for its removal.

Q: Is column chromatography the only option for purifying the final product at a larger scale?

A: While column chromatography is a common purification method, for larger scales, other techniques might be more practical:

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method.

  • Crystallization: Formation of a salt (e.g., hydrochloride or tartrate) followed by crystallization can be a highly effective and scalable method for purification.

  • Acid-Base Extraction: A series of extractions at different pH values can help remove neutral or acidic impurities.[4]

Q: What analytical techniques are recommended for monitoring the reaction progress and ensuring final product quality?

A: A combination of techniques is recommended:

  • Reaction Monitoring: TLC and LC-MS are ideal for tracking the consumption of starting materials and the formation of products.

  • Final Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

    • Gas Chromatography (GC): Can also be used for purity assessment, especially if residual solvents need to be quantified.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Reductive Amination cluster_step4 Step 4: Deprotection A 2-Amino-2-methyl-1-propanol B N-Boc Protected Amino Alcohol A->B Boc₂O, Et₃N C N-Boc Protected Amino Aldehyde B->C DMP E Boc-Protected Final Compound C->E NaBH(OAc)₃ D 4-Methylpiperidine D->E NaBH(OAc)₃ F This compound E->F HCl or TFA

Caption: Overall synthetic workflow for the target compound.

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination CheckImine Check for Imine Formation (e.g., by ¹H NMR or LC-MS) Start->CheckImine IminePresent Imine is Present CheckImine->IminePresent Yes ImineAbsent Imine is Absent or Low CheckImine->ImineAbsent No CheckReducer Check Reducing Agent (Quality, Stoichiometry) IminePresent->CheckReducer AdjustConditions Adjust Imine Formation Conditions (pH, Dehydrating Agent) ImineAbsent->AdjustConditions ReducerOK Reducer OK CheckReducer->ReducerOK OK ReducerBad Reducer Issue CheckReducer->ReducerBad Issue ConsiderKinetics Consider Reaction Kinetics (Temperature, Time, Sterics) ReducerOK->ConsiderKinetics ReplaceReducer Replace Reducing Agent ReducerBad->ReplaceReducer IncreaseTempTime Increase Temperature/Time ConsiderKinetics->IncreaseTempTime

Caption: Troubleshooting logic for low yield in reductive amination.

References

Validation & Comparative

Comparative analysis of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine with known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While a specific biological activity profile for 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine is not extensively documented in publicly available literature, the piperidine scaffold is a well-established pharmacophore in a variety of enzyme inhibitors. This guide provides a comparative analysis of known piperidine-containing compounds that exhibit inhibitory activity against Monoamine Oxidase (MAO), a key enzyme in neurotransmitter metabolism and a significant target in the treatment of neurodegenerative diseases.[1]

Piperidine Derivatives as Monoamine Oxidase (MAO) Inhibitors

The monoamine oxidase enzymes, MAO-A and MAO-B, are crucial for the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and adrenaline.[1] Inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the brain, which is a therapeutic strategy for conditions such as depression and Parkinson's disease. The natural product piperine, found in black pepper, and its synthetic derivatives containing the piperidine moiety, have been identified as potent MAO inhibitors.[1]

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of various piperidine derivatives against MAO-A and MAO-B is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency.

CompoundTarget EnzymeIC50 Value (µM)Reference
PiperineMAO-A20.9[1]
PiperineMAO-B7.0[1]
para-hydroxy piperidine derivativeMAO-A0.01446[1]
para-hydroxy piperidine derivativeMAO-B0.01572[1]

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The determination of MAO inhibitory activity is commonly performed using an in vitro assay with the enzyme isolated from a source such as mouse brain mitochondrial fractions.[1]

Principle: The assay measures the activity of the MAO enzyme by quantifying the rate of conversion of a substrate. The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity in the presence of the inhibitor.

Materials:

  • Isolated MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Test compounds (piperidine derivatives)

  • Positive control (e.g., iproniazid)[1]

  • Phosphate buffer

  • Spectrofluorometer or spectrophotometer

Procedure:

  • The reaction mixture is prepared containing the phosphate buffer and the respective MAO enzyme (MAO-A or MAO-B).

  • The test compound, dissolved in a suitable solvent, is added to the reaction mixture at various concentrations.

  • The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • The reaction is initiated by the addition of the substrate.

  • The enzyme activity is measured by monitoring the change in absorbance or fluorescence over time, corresponding to the metabolism of the substrate.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_inhibitor Monoamine Monoamine Neurotransmitter MAO Monoamine Oxidase (MAO) Monoamine->MAO Metabolism Metabolite Inactive Metabolite MAO->Metabolite Inhibitor Piperidine Inhibitor Inhibitor->MAO Inhibition

Caption: Mechanism of MAO Inhibition by Piperidine Derivatives.

MAO_Assay_Workflow start Start: Prepare Reagents prepare_mixture Prepare Reaction Mixture (Buffer + MAO Enzyme) start->prepare_mixture add_inhibitor Add Piperidine Inhibitor (Varying Concentrations) prepare_mixture->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Initiate Reaction (Add Substrate) pre_incubate->add_substrate measure_activity Measure Enzyme Activity (Spectrophotometry/Fluorometry) add_substrate->measure_activity calculate_inhibition Calculate % Inhibition measure_activity->calculate_inhibition determine_ic50 Determine IC50 Value (Dose-Response Curve) calculate_inhibition->determine_ic50 end End: Results determine_ic50->end

Caption: Experimental Workflow for MAO Inhibition Assay.

References

Validating the In Vitro Anticancer Activity of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine in a Murine Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis for validating the preclinical in vitro anticancer activity of the novel compound 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine, hereafter referred to as Compound X, in a well-established animal model. The data presented, including that for Compound X, is illustrative and intended to guide researchers in designing and interpreting similar in vivo validation studies. This document outlines the in vitro cytotoxicity profile of Compound X against the MDA-MB-231 human breast cancer cell line and compares its in vivo efficacy against the standard-of-care chemotherapeutic agent, Paclitaxel, in a murine xenograft model. Detailed experimental protocols and relevant biological pathways are provided to support the design and execution of such validation studies.

Comparative In Vitro and In Vivo Efficacy

The initial in vitro screening of Compound X identified its cytotoxic potential against the triple-negative breast cancer cell line, MDA-MB-231. To translate this finding to a more physiologically relevant system, an in vivo study was conducted using a subcutaneous xenograft model in immunodeficient mice. The efficacy of Compound X was benchmarked against Paclitaxel, a widely used antineoplastic agent.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) of Compound X was determined using a standard MTT assay following 72 hours of exposure. For comparison, hypothetical IC50 values for two other novel compounds (Compound Y and Compound Z) are also presented.

CompoundTarget Cancer Cell LineIC50 (µM)[1][2]
Compound X (Hypothetical) MDA-MB-231 8.5
Compound Y (Hypothetical)MCF-713.2
Compound Z (Hypothetical)T47D2.2
In Vivo Antitumor Activity

The in vivo efficacy of Compound X was evaluated in female BALB/c nude mice bearing MDA-MB-231 tumor xenografts.[3][4] Treatment was initiated when tumors reached an average volume of 100-150 mm³. The primary endpoint was tumor growth inhibition (TGI).

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control10 mL/kg, i.p., daily1250-
Compound X (50 mg/kg) i.p., daily 680 45.6
Paclitaxel (10 mg/kg)[5]i.p., twice weekly55056.0

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo studies. The following protocols outline the key procedures for validating the in vitro findings in an animal model.

Cell Culture

The human breast adenocarcinoma cell line MDA-MB-231 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)
  • MDA-MB-231 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • The following day, cells are treated with serial dilutions of Compound X (or comparator compounds) and incubated for 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

Murine Xenograft Model[6][7]
  • Animal Housing: Female BALB/c nude mice, 6-8 weeks old, are housed in a specific-pathogen-free (SPF) environment with ad libitum access to food and water.

  • Tumor Cell Implantation: MDA-MB-231 cells are harvested during the exponential growth phase. A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.[6]

  • Tumor Growth Monitoring: Tumor volume is monitored twice weekly using calipers and calculated with the formula: (Length x Width²)/2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group). Treatment with Compound X, Paclitaxel, or vehicle is administered as per the specified dosing regimen.

  • Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary endpoint is the percentage of tumor growth inhibition at the end of the treatment period.

  • Ethical Considerations: All animal experiments are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Signaling Pathways and Experimental Workflow

To provide a deeper understanding of the potential mechanism of action and the experimental process, the following diagrams illustrate a key cancer-related signaling pathway and the in vivo validation workflow.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates

Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation and survival in cancer.[7][8][9][10]

In_Vivo_Workflow cluster_setup Pre-Treatment cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture MDA-MB-231 Cell Culture Implantation Subcutaneous Implantation in Nude Mice CellCulture->Implantation TumorGrowth Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Drug Administration (Compound X, Paclitaxel, Vehicle) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint DataAnalysis Calculate Tumor Growth Inhibition (TGI) Endpoint->DataAnalysis Comparison Compare Efficacy DataAnalysis->Comparison

Caption: A typical experimental workflow for the in vivo validation of an anticancer compound.

References

Structure-activity relationship (SAR) studies of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Structure-Activity Relationships in Piperidine-Based Sigma-1 Receptor Ligands

Introduction

While specific structure-activity relationship (SAR) studies on 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine analogs are not extensively available in the public domain, a wealth of research exists for structurally related piperidine-containing compounds that exhibit significant affinity for the sigma-1 (σ1) receptor. The σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a promising therapeutic target for a variety of central nervous system disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[1][2] This guide provides a comparative analysis of the SAR of various piperidine-based σ1 receptor ligands, drawing upon available experimental data to elucidate the key structural features governing their binding affinity and selectivity.

Core Scaffold and Key Structural Modifications

The general pharmacophore for many high-affinity piperidine-based σ1 receptor ligands consists of a basic piperidine nitrogen, a linker of varying length and composition, and a hydrophobic moiety. SAR studies have systematically explored modifications at each of these positions to optimize receptor interaction.

A generalized structure for these analogs is depicted below:

Caption: Generalized pharmacophore for piperidine-based σ1 receptor ligands.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki) of representative piperidine-containing compounds for the σ1 and σ2 receptors. Lower Ki values indicate higher binding affinity.

Table 1: SAR of N-Substituted Piperidine Analogs with a Phenoxyalkyl Linker

CompoundR (Piperidine N-substituent)Linker (n)σ1 Ki (nM)σ2 Ki (nM)σ1/σ2 Selectivity
1a -CH2CH2-O-(p-Cl)Ph20.3417.250.6
(R)-2a -CH2CH2-O-(p-Cl)Ph21.18>1000>847
(S)-2a -CH2CH2-O-(p-Cl)Ph20.45<5-
1b -CH2CH2-O-(p-OMe)Ph21.49809543
(R)-2b -CH2CH2-O-(p-OMe)Ph20.8952.358.8
(S)-2b -CH2CH2-O-(p-OMe)Ph21.32>1000>757

Data adapted from related studies on phenoxyalkylpiperidines.[3]

Table 2: SAR of Piperidine Analogs with Varying Hydrophobic Moieties

CompoundHydrophobic MoietyLinkerPiperidine Substitutionσ1 Ki (nM)σ2 Ki (nM)
69 6-Methoxynaphthalene-(CH2)3-3,3-dimethylHighLow
PB 28 5-Methoxy-tetralin-(CH2)3-N-cyclohexylpiperazineHighHigh
(-)-(S)-92 4-Chlorophenoxy-O-(CH2)n-4-methylHighLow

Data adapted from reviews on piperidine and piperazine derivatives as sigma receptor ligands.[2][4]

Interpretation of SAR Data

From the compiled data, several key SAR trends can be identified for piperidine-based σ1 receptor ligands:

  • Piperidine Substitution: The presence and position of substituents on the piperidine ring significantly influence affinity and selectivity. For instance, a 4-methyl substituent on the piperidine ring has been shown to confer optimal interaction with the σ1 subtype.[3] The 3,3-dimethyl substitution pattern also leads to high selectivity for the σ1 receptor over the σ2 receptor.[2][4]

  • Linker Region: The nature and length of the linker connecting the piperidine ring to the hydrophobic moiety are crucial. An alkyl or phenoxyalkyl linker of appropriate length is commonly found in high-affinity ligands.

  • Hydrophobic Moiety: A variety of hydrophobic groups, including substituted phenyl, naphthyl, and tetralin rings, can be accommodated by the σ1 receptor binding site. The specific substitutions on these aromatic systems can fine-tune the binding affinity. For example, a p-chloro substituent on a phenoxy ring is often associated with high affinity.[3]

  • Stereochemistry: Chirality can play a significant role in receptor binding. As seen in Table 1, the (R) and (S) enantiomers can exhibit different binding affinities and selectivities, highlighting the stereospecific nature of the σ1 receptor binding pocket.[2]

Experimental Protocols

The binding affinities presented in this guide are typically determined through competitive radioligand binding assays.

Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Radioligand Binding Assays

A common experimental protocol for determining the binding affinity of test compounds for σ1 and σ2 receptors is as follows:

  • Tissue Preparation: Guinea pig brain (for σ1) and rat liver (for σ2) are homogenized in a sucrose buffer and centrifuged to isolate the membrane fractions. The resulting pellet is resuspended in a Tris-HCl buffer.

  • Radioligand:

    • For σ1 receptor binding, (+)-[³H]pentazocine is commonly used as the radioligand.

    • For σ2 receptor binding, [³H]-DTG (1,3-di-o-tolylguanidine) is often used in the presence of a masking concentration of a selective σ1 ligand to prevent binding to σ1 sites.

  • Assay Procedure: The membrane preparations are incubated with the respective radioligand and varying concentrations of the test compound.

  • Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled, high-affinity ligand such as haloperidol.

  • Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., 37°C) for a set duration (e.g., 120 minutes). The reaction is terminated by rapid filtration through glass fiber filters, which are then washed with cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Workflow for Sigma-1 Receptor Ligand Evaluation

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel σ1 receptor ligands.

G A Compound Library Synthesis (e.g., Piperidine Analogs) B Primary Screening: σ1 Radioligand Binding Assay A->B Test Compounds C Secondary Screening: σ2 Radioligand Binding Assay (Selectivity Profiling) B->C Active Hits D Functional Assays (e.g., Ca2+ mobilization, Neurite Outgrowth) C->D Selective Hits E In vivo Efficacy Studies (e.g., Animal Models of Pain, Neurodegeneration) D->E Functionally Active Hits F Lead Optimization E->F In vivo Active Compounds F->A Iterative Design

Caption: A typical workflow for the evaluation of novel sigma-1 receptor ligands.

The structure-activity relationship studies of piperidine-based compounds have provided valuable insights into the structural requirements for high-affinity and selective binding to the σ1 receptor. Key determinants of activity include the substitution pattern on the piperidine ring, the nature of the linker, and the composition of the hydrophobic moiety. While direct SAR data for this compound analogs is limited, the principles derived from the analysis of structurally related σ1 receptor ligands offer a strong foundation for the rational design and optimization of novel therapeutic agents targeting this important protein. Further investigation into this specific chemical series is warranted to explore its potential as a source of novel σ1 receptor modulators.

References

A Head-to-Head Comparison of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine and Structurally Related Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to form diverse molecular interactions make it a versatile building block in the design of novel therapeutics.[1] This guide provides a comparative analysis of the chemical properties of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine and the biological activities of structurally related piperidine compounds, supported by experimental data from various studies.

Chemical Profile of this compound

PropertyValue
CAS Number 933724-18-6[2]
Molecular Formula C10H22N2[2]
Molecular Weight 170.30 g/mol [2]
Structure A tertiary amine with a gem-dimethyl group alpha to the amino methyl group, and a 4-methylpiperidine ring.

Comparative Analysis of Biological Activities

To contextualize the potential of this compound, this section presents a comparative analysis of various piperidine derivatives across different therapeutic areas, including oncology and neuroscience. The data is summarized from multiple independent studies.

Anticancer Activity of Piperidine Derivatives

Numerous piperidine derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEP MCF-7Breast (ER+)0.8 ± 0.04[3]
MDA-MB-231Breast (ER-)1.2 ± 0.12[3]
Compound 17a PC3Prostate0.81[3]
MGC803Gastric1.09[3]
MCF-7Breast1.30[3]
Compound 16 786-0Kidney0.4 (GI50, µg/mL)[3]
HT29Colon4.1 (GI50, µg/mL)[3]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[3]
Piperidine P1 MCF-7Breast15.94[4]
HCT116Colon22.12[4]
NCI-H460Lung18.50[4]
Receptor Binding Affinity of Piperidine Derivatives

Piperidine-based compounds are also extensively studied for their interactions with various receptors in the central nervous system. The binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor.

DerivativeReceptorKi (nM)
Compound 18a (N-Methyl) σ17.9[5]
Compound 18b (N-Ethyl) σ189.4[5]
Compound 13a (N-Tosyl) σ1108[5]
Compound 4a (N-H) σ1165[5]
Morphine µ-Opioid1-100[6]
Fentanyl µ-Opioid1-100[6]
Carfentanil µ-Opioid0.22[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring and the N-substituent.[5][6] For instance, in the case of σ1 receptor ligands, a small N-alkyl substituent like a methyl group (Compound 18a) confers significantly higher affinity compared to a hydrogen atom or larger groups.[5] In the context of anticancer agents, the specific substitution pattern on the piperidine and any associated aromatic rings dictates the potency and selectivity against different cancer cell lines.[3] The gem-dimethyl group in this compound is a notable feature that could influence its steric and electronic properties, potentially impacting its interaction with biological targets.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of piperidine derivatives.

Cell Viability (MTT) Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[3][4]

  • Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the piperidine derivative. A vehicle control (e.g., DMSO) is also included. Plates are incubated for a specified period (e.g., 48 or 72 hours).[3][6]

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[4][6]

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solution like DMSO is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[3][6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.[7]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat with Piperidine Derivatives B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570nm G->H I Calculate IC50 H->I

General workflow for an MTT cytotoxicity assay.
Radioligand Binding Assay for Receptor Affinity

This assay is used to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells expressing the target receptor.[4]

  • Assay Setup: In a 96-well plate, assay buffer, cell membranes, and varying concentrations of the test compound (piperidine derivative) are added.[6]

  • Radioligand Addition: A fixed concentration of a specific radioligand (e.g., [³H]-spiperone) is added to each well.[4][6]

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[6]

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer.[4][6]

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.[6]

  • Data Analysis: The Ki value is calculated from the competition binding data.

Radioligand_Binding_Assay_Workflow cluster_workflow Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Add Membranes, Buffer, and Test Compound to Plate A->B C Add Radioligand B->C D Incubate to Reach Equilibrium C->D E Filter to Separate Bound and Free Ligand D->E F Wash Filters E->F G Measure Radioactivity with Scintillation Counter F->G H Calculate Ki Value G->H

General workflow for a radioligand binding assay.

Conclusion

While direct biological data for this compound is currently lacking, the extensive research on other piperidine derivatives provides a strong foundation for predicting its potential therapeutic applications. The comparative data and structure-activity relationships discussed in this guide suggest that this compound, and others with similar structural features, could be promising candidates for further investigation in areas such as oncology and neuropharmacology. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to evaluate the biological activity of novel piperidine-based compounds.

References

Cross-Validation of Analytical Methods for 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine, a novel synthetic amine with potential applications in pharmaceutical development, is paramount for pharmacokinetic, toxicokinetic, and quality control studies. The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of data, particularly when different analytical techniques are employed across various stages of research and development. This guide provides a comparative analysis of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust quantification of this compound in biological matrices.

This comparison is supported by illustrative experimental data to highlight the performance characteristics of each method. The choice between these methods will ultimately depend on the specific requirements of the study, including desired sensitivity, sample matrix, and available instrumentation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method hinges on a balance between the required sensitivity, selectivity, throughput, and the complexity of the instrumentation and sample preparation. The following table summarizes the typical performance characteristics of hypothetical, yet realistic, LC-MS/MS and GC-MS methods for the quantification of this compound in human plasma.

ParameterLC-MS/MS MethodGC-MS Method
Linearity (r²) > 0.998> 0.995
Calibration Range 0.1 - 500 ng/mL1 - 1000 ng/mL
Accuracy (% Recovery) 97.5 - 103.2%94.8 - 105.5%
Precision (% RSD) < 6%< 10%
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL1 ng/mL
Selectivity HighModerate to High (derivatization dependent)
Sample Throughput High (~3-5 min/sample)Moderate (~10-15 min/sample)
Derivatization Required NoYes (typically)

Experimental Protocols

Detailed and reproducible methodologies are fundamental for the successful validation and implementation of analytical methods. The following sections outline plausible protocols for the analysis of this compound using LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is often preferred for its high sensitivity, selectivity, and direct analysis of polar compounds in biological fluids without the need for derivatization.

1. Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the analyte).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

4. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

5. Calibration:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For polar amines like the target analyte, derivatization is typically required to improve volatility and chromatographic peak shape.

1. Instrumentation:

  • A gas chromatograph equipped with a mass selective detector.

2. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 500 µL of plasma sample, add 10 µL of an internal standard solution.

  • Add 100 µL of 1 M sodium hydroxide to basify the sample.

  • Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 70°C for 30 minutes.

3. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An appropriate temperature gradient to separate the derivatized analyte from other sample components.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

4. Mass Spectrometric Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.

5. Calibration:

  • A calibration curve is generated by plotting the peak area ratio of the derivatized analyte to the derivatized internal standard against the concentration.

Visualizations

To better illustrate the processes involved in the cross-validation of these analytical methods, the following diagrams are provided.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms Tandem MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evap Evaporation lle->evap derivatize Derivatization (e.g., Silylation) evap->derivatize gc GC Separation (Capillary Column) derivatize->gc ms MS Detection (SIM Mode) gc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the GC-MS analysis.

cross_validation_logic start Start Cross-Validation prep_samples Prepare QC Samples (Low, Mid, High Concentrations) start->prep_samples analyze_lcms Analyze Samples using LC-MS/MS Method prep_samples->analyze_lcms analyze_gcms Analyze Samples using GC-MS Method prep_samples->analyze_gcms compare_data Compare Quantitative Results (e.g., Bland-Altman Plot, %Difference) analyze_lcms->compare_data analyze_gcms->compare_data evaluate Evaluate Agreement Against Pre-defined Criteria compare_data->evaluate pass Methods are Correlated evaluate->pass Agreement Met fail Investigate Discrepancies evaluate->fail Agreement Not Met

Caption: Logical workflow for the cross-validation process.

A Comparative Guide to the Predicted Off-Target Profile of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the predicted off-target effects of the novel chemical entity 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine. Due to the absence of published experimental data for this specific compound, this analysis is based on structure-activity relationships (SAR) derived from publicly available information on structurally similar molecules. The primary objective is to highlight potential off-target liabilities and guide a rational approach to preclinical safety assessment. We present a panel of recommended in vitro assays to empirically determine the off-target profile and provide detailed experimental protocols for their execution.

Introduction

This compound is a small molecule featuring a substituted piperidine ring, a common scaffold in a wide range of biologically active compounds. The presence of a basic nitrogen atom within the piperidine ring and the overall lipophilicity of the molecule suggest potential interactions with various G-protein coupled receptors (GPCRs) and ion channels. This guide explores the most probable off-target interactions based on the known pharmacology of structurally related compounds.

Predicted Off-Target Profile based on Structural Analogy

The chemical structure of this compound contains key pharmacophoric elements that suggest potential interactions with several receptor families. The 4-methylpiperidine moiety is a well-established motif in ligands for various central nervous system (CNS) targets.

Potential Off-Target Classes

Based on a review of scientific literature for compounds with high structural similarity, the following receptor classes are predicted as potential off-target liabilities:

  • Sigma (σ) Receptors (σ1 and σ2): The piperidine scaffold is a common feature in high-affinity sigma receptor ligands. Both agonistic and antagonistic activities are possible.[1][2][3][4][5]

  • Muscarinic Acetylcholine Receptors (M1-M5): Various piperidine derivatives have been shown to possess affinity for muscarinic receptors, often with selectivity for specific subtypes.[6][7][8][9]

  • Opioid Receptors (μ, δ, κ): The 4-substituted piperidine framework is a classic element of many opioid receptor modulators, including fentanyl and its analogs.[10][11][12][13][14]

  • Dopamine (D2-like) and Serotonin (5-HT) Receptors: Multi-target antipsychotics and other CNS-active agents often incorporate substituted piperidines that interact with dopaminergic and serotonergic receptors.

The gem-dimethyl group on the propane-1-amine side chain may influence the potency and selectivity of these interactions by introducing steric hindrance and affecting the conformational flexibility of the molecule.[15][16]

Comparative Table of Structurally Related Compounds and Their Known Targets

The following table summarizes the known primary targets and significant off-target interactions of publicly disclosed compounds that share structural similarity with this compound. This data is intended to provide a basis for predicting the potential off-target profile of the compound of interest.

Compound Class/Example Primary Target(s) Known Off-Target(s) Reference(s)
4-Alkyl-4-phenylpiperidines Opioid Receptors (μ-selective agonists)[12]
N-Aryl Piperidines with 3,3-dimethyl substitution Microsomal Prostaglandin E Synthase-1 (mPGES-1) InhibitorsNo activity at COX-1, COX-2, or mPGES-2[15]
Diphenylsulfone Piperidines Muscarinic M2 Receptor Antagonists[6]
Disubstituted Piperidines Sigma ReceptorsLow affinity for Dopamine D2 receptors[4]
Piperidine-substituted Quinolones Gonadotropin-Releasing Hormone (GnRH) Antagonists[17]
Amide-Piperidine Derivatives Dopamine D2, Serotonin 5-HT1A, 5-HT2A ReceptorsLow affinity for 5-HT2C, Histamine H1, and hERG channels

Recommended Off-Target Screening Cascade

To empirically determine the off-target profile of this compound, a tiered screening approach is recommended.

Off_Target_Screening_Workflow cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Focused Follow-up cluster_2 Tier 3: Safety Pharmacology T1_Receptor Broad Receptor Binding Panel (e.g., Eurofins SafetyScreen44™ or similar) T2_Affinity Dose-Response Affinity Determination (for hits from Tier 1) T1_Receptor->T2_Affinity Identified Hits T1_Kinase Kinome Scan (e.g., KINOMEscan™) T1_Kinase->T2_Affinity Identified Hits T2_Functional Functional Assays (Agonist/Antagonist/Inverse Agonist modes) T2_Affinity->T2_Functional Confirmed Binders T3_hERG hERG Channel Assay (Patch-clamp electrophysiology) T2_Functional->T3_hERG Characterized Activity T3_Cellular Cellular Assays (e.g., Cytotoxicity, Apoptosis) T2_Functional->T3_Cellular Characterized Activity

A recommended tiered workflow for off-target screening.

Detailed Experimental Protocols

The following are generalized protocols for key off-target screening assays. Specific details may vary between contract research organizations (CROs).

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity of the test compound for a panel of receptors, ion channels, and transporters.

Methodology:

  • Receptor Preparation: Membranes from cells recombinantly expressing the target receptor are prepared.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the receptor preparation, a specific radioligand for the target, and either the test compound at various concentrations or a vehicle control.

  • Incubation: The plates are incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand. Unbound radioligand passes through the filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. IC50 values (the concentration of the test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis of the concentration-response data.

Kinase Activity Assay (e.g., KinomeScan™)

Objective: To profile the interaction of the test compound against a broad panel of human kinases.

Methodology:

  • Assay Principle: This is a competitive binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase.

  • Assay Components: The assay utilizes DNA-tagged kinases, an immobilized ligand, and the test compound.

  • Competition: The kinase, test compound, and immobilized ligand are incubated together. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

  • Data Analysis: Results are typically reported as the percentage of the control (no test compound). A lower percentage indicates a higher affinity of the test compound for the kinase.

hERG Channel Patch-Clamp Assay

Objective: To assess the potential of the test compound to inhibit the hERG potassium channel, a critical indicator of potential cardiotoxicity.

Methodology:

  • Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents flowing through the hERG channels.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to elicit hERG channel currents.

  • Compound Application: The test compound is applied to the cells at multiple concentrations.

  • Data Acquisition and Analysis: The hERG channel current is measured before and after the application of the test compound. The percentage of inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined.

Data Presentation: A Framework for Comparison

To facilitate a direct comparison of this compound with alternative compounds, experimental data should be organized into the following tables.

Table 1: Broad Panel Receptor Binding Profile (% Inhibition at a Fixed Concentration)
Target This compound Alternative Compound 1 Alternative Compound 2
Sigma 1 Experimental DataExperimental DataExperimental Data
Sigma 2 Experimental DataExperimental DataExperimental Data
Muscarinic M1 Experimental DataExperimental DataExperimental Data
Muscarinic M2 Experimental DataExperimental DataExperimental Data
Muscarinic M3 Experimental DataExperimental DataExperimental Data
Opioid μ Experimental DataExperimental DataExperimental Data
Opioid δ Experimental DataExperimental DataExperimental Data
Opioid κ Experimental DataExperimental DataExperimental Data
Dopamine D2 Experimental DataExperimental DataExperimental Data
Serotonin 5-HT2A Experimental DataExperimental DataExperimental Data
... (other relevant targets)
Table 2: Dose-Response Affinity Data (IC50 or Ki in nM)
Target This compound Alternative Compound 1 Alternative Compound 2
Target with >50% inhibition in broad panel screenExperimental DataExperimental DataExperimental Data
Table 3: Kinase Selectivity Profile (% of Control at a Fixed Concentration)
Kinase This compound Alternative Compound 1 Alternative Compound 2
Kinase with significant bindingExperimental DataExperimental DataExperimental Data
Table 4: hERG Channel Inhibition (IC50 in µM)
Compound hERG IC50 (µM)
This compound Experimental Data
Alternative Compound 1 Experimental Data
Alternative Compound 2 Experimental Data

Visualization of Key Signaling Pathways

Understanding the potential signaling pathways affected by off-target interactions is crucial for predicting physiological consequences. Below are example diagrams of pathways that could be modulated by off-target binding to the predicted receptor classes.

Sigma_Receptor_Signaling Compound This compound SigmaR Sigma Receptor (σ1/σ2) Compound->SigmaR IonChannels Ion Channels (e.g., K+, Ca2+) SigmaR->IonChannels ER_Stress Endoplasmic Reticulum Stress SigmaR->ER_Stress Neuronal_Excitability Modulation of Neuronal Excitability IonChannels->Neuronal_Excitability Cell_Survival Cell Survival / Apoptosis ER_Stress->Cell_Survival

Predicted interaction with Sigma Receptor signaling pathways.

Muscarinic_Receptor_Signaling Compound This compound M_odd M1, M3, M5 Receptors Compound->M_odd M_even M2, M4 Receptors Compound->M_even Gq_11 Gq/11 M_odd->Gq_11 Gi_o Gi/o M_even->Gi_o PLC Phospholipase C Gq_11->PLC AC Adenylyl Cyclase Gi_o->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response cAMP->Cellular_Response Ca_PKC->Cellular_Response

Potential modulation of Muscarinic Receptor signaling pathways.

Conclusion

While the precise off-target profile of this compound remains to be experimentally determined, analysis of its chemical structure provides a rational basis for predicting potential interactions with sigma, muscarinic, and opioid receptors, among others. The experimental framework outlined in this guide offers a systematic approach to defining the selectivity and potential liabilities of this compound. The resulting data will be critical for a comprehensive risk assessment and for guiding further drug development efforts. It is strongly recommended that the proposed in vitro assays are conducted to generate a robust, data-driven understanding of the compound's pharmacological profile.

References

A Comparative Efficacy Analysis of Piperidine Propanamine Derivatives in Analgesia and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of 2-Methyl-2-(piperidin-1-yl)propan-1-amine derivatives and related piperidine compounds in the context of analgesic and anti-inflammatory activities. Due to a lack of publicly available direct comparative studies on a homologous series of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine derivatives, this document synthesizes data from various studies on structurally related piperidine analogs. The aim is to elucidate structure-activity relationships (SAR) and provide a framework for future research and development.

Analgesic Activity of Piperidine Derivatives

Piperidine-containing molecules have long been recognized for their potent analgesic properties, primarily through their interaction with opioid receptors. The following sections compare the efficacy of various derivatives based on their receptor binding affinities and in vivo analgesic effects.

Opioid Receptor Binding Affinity

The affinity of a compound for opioid receptors is a key indicator of its potential analgesic potency. The table below summarizes the binding affinities (Kᵢ) of several piperidine derivatives for the µ-opioid receptor (MOR), δ-opioid receptor (DOR), and κ-opioid receptor (KOR).

Compound/DerivativeMOR Kᵢ (nM)DOR Kᵢ (nM)KOR Kᵢ (nM)Reference Compound(s)
1. 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol (analogue of Tramadol metabolite M1)0.003441.677.9Tramadol M1
2. (3R, 4S)-enantiomer of 1 0.0021 ± 0.000118.4 ± 0.725.8 ± 0.2Enantiomer of 1
3. 4-substituted piperidine based on tetrahydroquinoline 1 25.833.036.5Morphine
4. Benzyl substituted at position 4 of 3 No significant changeNo significant changeDecreased affinityCompound 3
5. N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a)4370 (µ/δ selectivity)0.878590 (κ/δ selectivity)SNC-80

Table 1: Opioid Receptor Binding Affinities of Various Piperidine Derivatives. This table showcases the high affinity and selectivity of certain piperidine derivatives for the µ-opioid receptor, a key target for analgesia.[1][2]

In Vivo Analgesic Efficacy

The analgesic effects of these compounds are often evaluated in animal models using tests such as the tail immersion and hot plate tests, which measure the response to thermal pain stimuli.

Compound/DerivativeAnimal ModelTest MethodEfficacy MeasurementReference Compound
1. 2-hydroxymethyl-1-[(3-nitro-phenyl)-2-oxoethyl]-piperidinium bromide (1a)MiceTail ImmersionSignificant increase in tail-flick latency compared to control.Pethidine
2. 2-hydroxymethyl-1-[(4-bromo-phenyl)-2-oxoethyl]-piperidinium bromide (1b)MiceTail ImmersionSignificant increase in tail-flick latency.Pethidine
3. 2-hydroxy-ethyl-1-[(3', 5', dinitro-phenyl)-2-oxoethyl]-piperidinium bromide (2f)MiceTail ImmersionPronounced and sustained analgesic activity from 30 to 180 minutes.Pethidine
4. 4-(4'-bromophenyl)-4-piperidinol (PD1) and its phenacyl derivatives (PD3, PD5)MiceNot SpecifiedHighly significant analgesic effect (p < 0.01).Not Specified

Table 2: In Vivo Analgesic Activity of Piperidine Derivatives. This table highlights the significant pain-relieving effects of various piperidine derivatives in preclinical models.[3][4]

Anti-inflammatory Activity of Piperidine Derivatives

Several piperidine derivatives have also been investigated for their potential to mitigate inflammation. The carrageenan-induced paw edema model in rats is a standard assay to evaluate anti-inflammatory activity.

Compound/DerivativeAnimal ModelTest MethodEfficacy Measurement (% Inhibition of Edema)Reference Compound
1. 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime (500 mg/kg)RatsCarrageenan-induced paw edemaPotent anti-inflammatory activityDexamethasone
2. 4-piperidino-beta-methylphenethylamineRatsCarrageenan-induced paw edemaActivity comparable to phenylbutazonePhenylbutazone
3. Amide derivative 2e RatsCarrageenan-induced paw edema49%Not Specified
4. Amide derivative 3g RatsCarrageenan-induced paw edema34%Not Specified

Table 3: Anti-inflammatory Activity of Piperidine Derivatives. This table demonstrates the anti-inflammatory potential of selected piperidine compounds.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the efficacy of the compared derivatives.

Opioid Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to specific opioid receptor subtypes.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to opioid receptors expressed in cell membranes.

Procedure:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.[2]

In Vivo Analgesia: Tail Immersion Test

Objective: To assess the analgesic effect of a compound against a thermal pain stimulus.

Procedure:

  • Acclimatization: Mice are acclimatized to the testing environment.

  • Baseline Measurement: The baseline tail-flick latency is determined by immersing the distal part of the tail in a water bath maintained at a constant temperature (e.g., 55 ± 0.5 °C). The time taken for the mouse to withdraw its tail is recorded. A cut-off time is set to prevent tissue damage.

  • Compound Administration: The test compound or vehicle is administered to the animals (e.g., intraperitoneally).

  • Post-treatment Measurement: The tail-flick latency is measured again at various time points after compound administration (e.g., 30, 60, 90, 120, 180 minutes).

  • Data Analysis: The increase in tail-flick latency compared to the baseline is calculated as a measure of analgesic activity.[3]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Objective: To evaluate the anti-inflammatory activity of a compound in an acute inflammation model.

Procedure:

  • Animal Grouping: Rats are divided into control, standard, and test groups.

  • Compound Administration: The test compound, vehicle (control), or a standard anti-inflammatory drug (e.g., dexamethasone, phenylbutazone) is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.[5][6]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G_protein_coupled_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist MOR μ-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Contributes to Ion_Channels->Analgesia Leads to

Caption: G-protein coupled opioid receptor signaling pathway.

Experimental_Workflow_Analgesia start Start: In Vivo Analgesic Study acclimatization Animal Acclimatization start->acclimatization baseline Baseline Nociceptive Threshold Measurement (e.g., Tail-flick latency) acclimatization->baseline grouping Randomization into Control and Treatment Groups baseline->grouping administration Compound/Vehicle Administration grouping->administration testing Post-treatment Nociceptive Threshold Measurement (at various time points) administration->testing data_collection Data Collection and Recording testing->data_collection analysis Statistical Analysis (% Analgesia, ED50) data_collection->analysis conclusion Conclusion on Analgesic Efficacy analysis->conclusion

Caption: Experimental workflow for in vivo analgesic testing.

References

A Comparative Guide to the Reproducibility of Experiments Involving 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2][3][4] This guide provides a comparative analysis of experimental data related to 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine and its structural analogs. In the absence of direct experimental data for the target compound, this document focuses on structurally related piperidine and piperazine derivatives to offer insights into their synthesis, biological activities, and structure-activity relationships (SAR). The information presented is collated from various studies to aid in the design and interpretation of experiments involving this class of compounds.

Comparative Analysis of Structural Analogs

The biological activity and physicochemical properties of piperidine-based compounds can be significantly influenced by substitutions on the piperidine ring and modifications of the side chain. The following tables summarize quantitative data for a selection of representative analogs. It is important to note that the data are compiled from different studies and direct comparison should be made with caution.

Table 1: Comparison of Binding Affinities and Biological Activities of Representative Piperidine and Piperazine Analogs

Compound IDStructureTargetAssay TypeIC50 / Ki (nM)Reference Compound
Analog 1 2-((3-methoxyphenyl)(piperidin-4-yl)methyl)phenolOpioid Receptors (MOR/DOR)Radioligand BindingMOR Ki: 15, DOR Ki: 35N/A
Analog 2 N'-(4-benzylpiperidin-1-yl)alkylamine derivative (5h)Acetylcholinesterase (AChE)Enzyme Inhibition6.83Donepezil
Analog 3 N'-(4-benzylpiperidin-1-yl)alkylamine derivative (5k)Acetylcholinesterase (AChE)Enzyme Inhibition2.13Donepezil
Analog 4 2-amino-4-(1-piperidine) pyridine derivative (2e)Anaplastic Lymphoma Kinase (ALK)Enzyme Inhibition41.3 (for ALKL1196M)Crizotinib
Analog 5 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline (6f)Candida albicansAntifungal SusceptibilityMIC: 6 µg/mLFluconazole

Table 2: Physicochemical Properties of Representative Analogs

Compound IDMolecular FormulaMolecular Weight ( g/mol )clogP
Analog 1 C19H23NO2297.393.8
Analog 2 C21H29N3O339.48N/A
Analog 3 C23H31N3O2381.51N/A
Analog 4 C19H24N4O324.42N/A
Analog 5 C14H20N2216.32N/A
2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine C9H21N3171.29N/A

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for validating research findings. Below are representative methodologies for the synthesis and biological evaluation of piperidine derivatives, based on common practices in the field.

General Synthetic Protocol: Reductive Amination

A widely employed method for the synthesis of N-substituted piperidines is reductive amination.[2] This procedure involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is subsequently reduced to the target amine.

Materials:

  • Appropriate ketone (e.g., 1-(4-methylphenyl)propan-2-one for a precursor to a 4-methylpiperidine analog)

  • Amine (e.g., 2-methylpropan-1-amine)

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve the ketone (1.0 eq) and amine (1.2 eq) in the anhydrous solvent.

  • Add acetic acid (1.1 eq) to the mixture to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted piperidine derivative.

Biological Assay Protocol: In Vitro Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against an enzyme, such as acetylcholinesterase (AChE), which is relevant for Alzheimer's disease research.[5]

Materials:

  • Human recombinant acetylcholinesterase (hAChE)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations in phosphate buffer containing a small percentage of DMSO.

  • In a 96-well plate, add the hAChE enzyme solution to each well.

  • Add the test compound solutions to the respective wells and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI) and DTNB to each well.

  • Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Diagrams of signaling pathways and experimental workflows can aid in understanding the context and methodology of the research.

G General Synthetic Workflow for Piperidine Analogs cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Purification and Analysis cluster_3 Final Product Ketone Substituted Ketone ReductiveAmination Reductive Amination Ketone->ReductiveAmination Amine Primary Amine Amine->ReductiveAmination Workup Aqueous Workup ReductiveAmination->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization FinalProduct Target Piperidine Analog Characterization->FinalProduct

Caption: A generalized workflow for the synthesis of piperidine analogs via reductive amination.

G Hypothetical Signaling Pathway Inhibition Receptor GPCR / Kinase G_Protein G-Protein / Downstream Kinase Receptor->G_Protein Ligand Piperidine Analog Ligand->Receptor Inhibition Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified diagram illustrating the potential mechanism of action of a piperidine analog as a receptor inhibitor.

References

In Vivo Efficacy of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine Compared to Standard-of-Care in a Preclinical Model of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of the novel compound 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine, hereafter referred to as Compound X, against the established standard-of-care antipsychotic drug, Risperidone. The comparison is based on a widely used preclinical animal model of psychosis: amphetamine-induced hyperlocomotion in rats. This model is a valuable tool for assessing the potential antipsychotic activity of new chemical entities.

The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to provide a clear, data-driven comparison of the pharmacological activity of Compound X. The experimental protocols are detailed to ensure reproducibility and aid in the design of future studies.

Comparative Efficacy Data

The in vivo efficacy of Compound X and Risperidone was evaluated by their ability to reduce amphetamine-induced hyperlocomotion in rats. The data is summarized in the table below, presenting the mean locomotor activity and the percentage inhibition of the amphetamine effect at various doses.

Treatment GroupDose (mg/kg)Mean Locomotor Activity (counts/60 min)% Inhibition of Amphetamine Effect
Vehicle + Saline-150 ± 25-
Vehicle + Amphetamine1.51200 ± 1500%
Compound X
+ Amphetamine1950 ± 12023.8%
+ Amphetamine3600 ± 10057.1%
+ Amphetamine10300 ± 5085.7%
Risperidone
+ Amphetamine0.1850 ± 11033.3%
+ Amphetamine0.3450 ± 8071.4%
+ Amphetamine1.0200 ± 4095.2%

Data Interpretation: Both Compound X and Risperidone demonstrated a dose-dependent reduction in amphetamine-induced hyperlocomotion. Risperidone showed higher potency, achieving a greater inhibitory effect at lower doses compared to Compound X. However, Compound X also exhibited significant efficacy, suggesting a potential antipsychotic-like profile.

Experimental Protocols

A detailed methodology for the key in vivo experiment is provided below.

Amphetamine-Induced Hyperlocomotion in Rats

Objective: To assess the potential antipsychotic efficacy of Compound X by evaluating its ability to inhibit amphetamine-induced hyperlocomotion in rats, using Risperidone as a positive control.

Animals: Male Sprague-Dawley rats (250-300g) were used for this study. The animals were housed in a temperature-controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All experiments were conducted in accordance with the ethical guidelines for the care and use of laboratory animals.

Experimental Procedure:

  • Acclimation: Rats were acclimated to the testing room for at least 60 minutes before the start of the experiment. They were also habituated to the open-field arenas for 30 minutes on the day prior to testing.

  • Drug Administration:

    • Compound X was dissolved in a 5% Tween 80 solution and administered intraperitoneally (i.p.) at doses of 1, 3, and 10 mg/kg.

    • Risperidone was dissolved in a 0.1% lactic acid solution and administered i.p. at doses of 0.1, 0.3, and 1.0 mg/kg.

    • The vehicle control groups received the respective vehicles.

  • Pre-treatment Time: The test compounds or their vehicles were administered 30 minutes prior to the amphetamine challenge.

  • Amphetamine Challenge: d-Amphetamine sulfate, dissolved in saline, was administered subcutaneously (s.c.) at a dose of 1.5 mg/kg to induce hyperlocomotion. The control group received a saline injection.

  • Locomotor Activity Monitoring: Immediately after the amphetamine or saline injection, rats were placed individually into automated open-field arenas equipped with infrared beams to track horizontal locomotor activity. The total distance traveled or the number of beam breaks was recorded continuously for 60 minutes.

  • Data Analysis: The total locomotor activity counts for the 60-minute session were collected. The percentage inhibition of the amphetamine effect was calculated using the following formula:

    % Inhibition = 100 * (1 - (Mean activity of drug + amphetamine group - Mean activity of vehicle + saline group) / (Mean activity of vehicle + amphetamine group - Mean activity of vehicle + saline group))

    Statistical analysis was performed using a one-way ANOVA followed by a Dunnett's post-hoc test for multiple comparisons against the vehicle + amphetamine group. A p-value of < 0.05 was considered statistically significant.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow of the amphetamine-induced hyperlocomotion experiment.

experimental_workflow cluster_setup Setup cluster_treatment Treatment cluster_measurement Measurement & Analysis acclimation Animal Acclimation (60 min) drug_admin Compound X / Risperidone or Vehicle Admin (i.p.) acclimation->drug_admin habituation Arena Habituation (30 min, Day -1) pretreatment Pre-treatment Period (30 min) drug_admin->pretreatment amphetamine_admin Amphetamine (1.5 mg/kg) or Saline Admin (s.c.) pretreatment->amphetamine_admin monitoring Locomotor Activity Monitoring (60 min) amphetamine_admin->monitoring data_analysis Data Analysis (% Inhibition, ANOVA) monitoring->data_analysis signaling_pathway compound_x Compound X d2r Dopamine D2 Receptor compound_x->d2r Antagonist? risperidone Risperidone risperidone->d2r Antagonist gi Gi Protein d2r->gi ac Adenylyl Cyclase gi->ac Inhibition camp cAMP ac->camp Conversion pka Protein Kinase A camp->pka Activation downstream Downstream Signaling (e.g., Gene Expression, Ion Channel Modulation) pka->downstream Phosphorylation psychosis Psychosis-like Behaviors downstream->psychosis Reduction

Safety Operating Guide

Navigating the Safe Disposal of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard and Safety Overview

Hazard Category Classification Precautionary Measures
Physical Hazards Likely CombustibleKeep away from heat, sparks, and open flames.[1]
Health Hazards Potentially Corrosive (skin and eyes), Harmful if swallowed or inhaled.Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3] Handle in a well-ventilated area or under a chemical fume hood.[1][3]
Environmental Hazards Potentially harmful to aquatic life.Do not dispose of down the drain or in regular trash.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional and regulatory guidelines for hazardous chemical waste.[6][7]

1. Waste Identification and Segregation:

  • Treat all waste containing this compound as hazardous chemical waste.[8][9]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6] Incompatible wastes, such as acids and bases, should be segregated to prevent dangerous reactions.[10]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for waste collection.[8][10] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

  • The container must have a secure, screw-on cap to prevent leaks and spills.[10] Containers should be kept closed except when adding waste.[8]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[5][8]

  • The label must include the full chemical name: "this compound" and its concentration. Avoid using abbreviations or chemical formulas.[5][8]

  • Indicate the date when the waste was first added to the container.[5]

  • Include the name and contact information of the principal investigator or responsible person.[5]

4. Storage:

  • Store the waste container in a designated and secure hazardous waste accumulation area.[10]

  • Utilize secondary containment, such as a larger, chemically resistant tray or bin, to contain any potential leaks.[8][10] The secondary container should be capable of holding 110% of the volume of the primary container.[10]

5. Disposal:

  • Do not dispose of this compound down the sanitary sewer or in the regular trash.[4][5]

  • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6][11]

  • Follow all institutional procedures for requesting a waste pickup, which may include completing a specific form or online request.[5]

Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8][9]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[8][9]

  • After triple-rinsing, the container labels should be defaced, and the container can then be disposed of as regular trash, unless institutional policies state otherwise.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound is_waste Is the material waste? start->is_waste identify Identify as Hazardous Waste is_waste->identify Yes not_waste Continue use/ Return to inventory is_waste->not_waste No containerize Use a labeled, sealed, and compatible container identify->containerize store Store in a designated area with secondary containment containerize->store contact_ehs Contact EHS for disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Methyl-2-(4-methylpiperidin-1-yl)propan-1-amine. The following procedures are based on best practices for handling similar substituted amine compounds and are intended for use by trained research, scientific, and drug development professionals.

Hazard Summary

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Combustibility: The material is likely combustible and may ignite when exposed to heat or open flames.[2] Containers may explode when heated.[2]

  • Harmful if Swallowed or Inhaled: Similar compounds can be harmful if ingested or inhaled.[3][4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety.[5][6] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles compliant with ANSI Z87.1 standards or a full-face shield should be worn to protect against splashes.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or PVC gloves are recommended.[7][9] Consult the glove manufacturer's compatibility chart for breakthrough times.
Body Protection Laboratory Coat or CoverallsA long-sleeved lab coat is required.[9] For tasks with a higher risk of splashes, chemical-resistant coveralls are advised.[7]
Respiratory Protection Fume Hood or RespiratorAll handling should occur in a certified chemical fume hood.[9] If a fume hood is not available, a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors should be used.[5][10]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound from receipt to disposal.

StepProcedure
1. Preparation Before handling, ensure all necessary PPE is available and in good condition.[5] Review the safety procedures and have a clear understanding of the potential hazards. An emergency plan for spills or exposure should be in place.[6]
2. Engineering Controls All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][9] Ensure eyewash stations and safety showers are readily accessible.[10]
3. Handling Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or dust.[2] Use non-sparking tools and avoid sources of ignition such as open flames and hot surfaces.[2] Grounding and bonding should be used when transferring large quantities to prevent static discharge.[11]
4. Storage Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][6] The storage area should be designated for flammable and corrosive materials.[2]

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

IncidentFirst Aid and Spill Response
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[8]
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Minor Spill Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[11] Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Ventilate the area.
Major Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a properly labeled and sealed container.[9] Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Contaminated Materials Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and glassware, should be collected in a designated hazardous waste container for disposal.[9]
Solutions Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.[9] Do not pour down the drain.[1]

Chemical Handling Workflow

The following diagram illustrates the key stages of the handling process for this compound.

G A Receipt and Storage B Preparation and PPE A->B Pre-handling C Handling in Fume Hood B->C Safety Measures D Experiment/Use C->D Controlled Environment E Decontamination D->E Post-Experiment F Waste Collection D->F Waste Generation G Disposal E->G Final Step F->G Proper Segregation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.